molecular formula C8H8ClNO4S B042154 Benzyl (chlorosulfonyl)carbamate CAS No. 89979-13-5

Benzyl (chlorosulfonyl)carbamate

Cat. No.: B042154
CAS No.: 89979-13-5
M. Wt: 249.67 g/mol
InChI Key: BCSYQDOKTDVISP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (chlorosulfonyl)carbamate is a high-purity chemical reagent designed for advanced organic synthesis and medicinal chemistry research. This compound serves as a versatile key intermediate for introducing both sulfamide and carbamate functionalities into target molecules. Research Applications and Value: This reagent is primarily valued for the synthesis of novel sulfamide derivatives. In research settings, compounds of this class have demonstrated significant inhibitory properties against a range of enzymes, making them valuable for pharmacological studies. Specifically, sulfamides synthesized from similar intermediates have shown potent activity as inhibitors for enzymes such as Carbonic Anhydrase (CA) I and II, as well as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). These enzymes are important targets in investigations for conditions like glaucoma, epilepsy, and neurodegenerative disorders, including Alzheimer's disease. The benzyl-protecting group offers additional flexibility for further synthetic modifications. Key Specifications: CAS Number: 89979-13-5 IUPAC Name: [({[(chlorosulfonyl)amino]carbonyl}oxy)methyl]benzene Purity: ≥95% Melting Point: 80-81 °C This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-chlorosulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c9-15(12,13)10-8(11)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSYQDOKTDVISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565888
Record name Benzyl (chlorosulfonyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89979-13-5
Record name Phenylmethyl N-(chlorosulfonyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89979-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (chlorosulfonyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl N-(chlorosulfonyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: Benzyl (chlorosulfonyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Electrophile for Sulfamoylation and "Burgess-Type" Transformations

Executive Summary

Benzyl (chlorosulfonyl)carbamate (CAS: 89979-13-5) is a high-value electrophilic reagent used primarily in the synthesis of sulfamides, sulfonylureas, and as a precursor to "Burgess-type" dehydrating agents.[1] Structurally, it combines the orthogonal protection of a benzyloxycarbonyl (Cbz) group with the potent reactivity of a chlorosulfonyl moiety. Unlike the classic methyl-derived Burgess reagent precursor, the benzyl variant offers a protecting group strategy compatible with hydrogenolysis, making it indispensable in peptide mimetic synthesis and late-stage drug functionalization.

Part 1: Chemical Identity & Structural Dynamics

The compound is an activated sulfamoyl chloride derivative. Its reactivity is driven by the highly electrophilic sulfur atom, which is susceptible to nucleophilic attack, and the acidic proton on the nitrogen (if not deprotonated), which allows for the formation of inner salts.

PropertySpecification
IUPAC Name This compound
Common Names Cbz-sulfamoyl chloride; Benzyl N-(chlorosulfonyl)carbamate
CAS Number 89979-13-5
Molecular Formula C₈H₈ClNO₄S
Molecular Weight 249.67 g/mol
Physical State White to off-white crystalline solid (often prepared in situ)
Solubility Soluble in DCM, THF, Benzene, Toluene; Reacts with water
Stability Moisture sensitive; hydrolyzes to benzyl carbamate and HCl/H₂SO₄
Structural Reactivity Profile

The molecule possesses two distinct electrophilic centers and one nucleophilic site (after deprotonation):

  • Sulfur (S=O): The primary site for nucleophilic attack by amines or alcohols.

  • Carbon (C=O): Less reactive due to resonance stabilization but involved in decomposition pathways.

  • Nitrogen (N-H): Acidic (pKa ~ -0.5 to 1 predicted). Deprotonation by tertiary amines (e.g., TEA) generates the sulfonylisocyanate anion equivalent or the inner salt (Burgess-type).

Part 2: Synthesis & Preparation Protocols

The standard synthesis involves the controlled reaction of Chlorosulfonyl Isocyanate (CSI) with Benzyl Alcohol . This reaction is rapid, exothermic, and requires strict anhydrous conditions.

Protocol 1: Preparation of this compound

Note: This procedure generates the reagent for immediate use or isolation under inert atmosphere.

Reagents:

  • Chlorosulfonyl Isocyanate (CSI) [Corrosive, Moisture Sensitive]

  • Benzyl Alcohol (Anhydrous)

  • Dichloromethane (DCM) or Benzene (Anhydrous)

  • Inert Atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Nitrogen.

  • CSI Solution: Charge the flask with CSI (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve Benzyl Alcohol (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the CSI solution over 30 minutes.

    • Mechanistic Insight: The hydroxyl group attacks the isocyanate carbon. The low temperature prevents the "Lossen-type" rearrangement or side reactions at the sulfur atom.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature over 1 hour.

  • Validation: The formation of the carbamate is quantitative. Aliquots can be checked via NMR (disappearance of BnOH signals, shift of benzylic protons).

  • Usage: The resulting solution of this compound is typically used directly in subsequent coupling steps.

Visualizing the Synthesis Pathway:

SynthesisPathway CSI Chlorosulfonyl Isocyanate (CSI) Intermediate Zwitterionic Intermediate CSI->Intermediate Nucleophilic Attack (0°C) BnOH Benzyl Alcohol (BnOH) BnOH->Intermediate Product This compound (Cbz-NH-SO2Cl) Intermediate->Product Proton Transfer

Figure 1: The stoichiometric reaction of CSI and Benzyl Alcohol to form the target carbamate.

Part 3: Applications in Drug Design & Synthesis
1. Synthesis of Unsymmetrical Sulfamides

Sulfamides (


) are bioisosteres of urea and potent transition-state inhibitors. This compound acts as a "linchpin" to install the sulfamide moiety with differentiated protection.
  • Mechanism: The reagent reacts with a primary or secondary amine (

    
    ) to form the Cbz-protected sulfamide.
    
  • Deprotection: The Cbz group can be removed via catalytic hydrogenation (

    
    ) to reveal the free sulfamide, which can be further functionalized.
    
2. "Burgess-Type" Dehydrations

By reacting this compound with triethylamine (TEA), one generates the Benzyl Burgess Reagent (inner salt).

  • Utility: This zwitterion promotes the dehydration of secondary and tertiary alcohols to alkenes (syn-elimination) or the cyclization of hydroxyamides to oxazolines.

  • Advantage: Unlike the methyl variant (classic Burgess), the benzyl variant allows for orthogonal removal if the reaction stalls or if side-products are formed.

Protocol 2: Synthesis of Cbz-Protected Sulfamides
  • Preparation: Prepare this compound (1.0 equiv) in DCM as described in Protocol 1.

  • Amine Addition: Cool the solution to 0°C. Add the target amine (1.0 equiv) and a base (Triethylamine or DIPEA, 1.1 equiv) dropwise.

    • Critical Control: The base is essential to scavenge the HCl byproduct. Without it, the amine may protonate and become non-nucleophilic.

  • Workup: Stir at RT for 2–4 hours. Quench with water.[2][3] Extract with DCM.

  • Purification: Silica gel chromatography (typically EtOAc/Hexanes).

Visualizing the Reaction Divergence:

Reactivity cluster_Sulfamide Pathway A: Sulfamoylation cluster_Burgess Pathway B: Burgess-Type Activation Reagent This compound Amine Amine (R-NH2) + Base Reagent->Amine TEA Triethylamine (TEA) Reagent->TEA Sulfamide Cbz-Sulfamide (Cbz-NH-SO2-NHR) Amine->Sulfamide InnerSalt Benzyl Burgess Reagent (Inner Salt) TEA->InnerSalt Alcohol Alcohol (R-OH) InnerSalt->Alcohol Olefin Olefin / Cyclic Sulfamidate Alcohol->Olefin Dehydration (-H2O)

Figure 2: Divergent reactivity pathways: Nucleophilic substitution (Sulfamides) vs. Elimination/Cyclization (Burgess).

Part 4: Safety & Stability Guidelines

The handling of this compound requires adherence to strict safety protocols due to its corrosive nature and potential for violent decomposition.

Hazard ClassDescriptionMitigation
Corrosive Causes severe skin burns and eye damage (Category 1B).Wear chemical-resistant gloves (Nitrile/Neoprene), face shield, and lab coat.
Moisture Sensitive Reacts violently with water to release HCl and CO₂.Store under inert gas (Ar/N₂). Use flame-dried glassware.
Thermal Instability May decompose at elevated temperatures (>50°C).Perform reactions at 0°C–RT. Do not distill.
Sensitizer Potential respiratory and skin sensitizer.[3][4]Use exclusively in a fume hood.

Self-Validating Safety Check:

  • Before starting: Ensure a saturated Sodium Bicarbonate (

    
    ) quench bath is prepared to neutralize any accidental spills or excess reagent.
    
  • During reaction: Monitor internal temperature; exotherms indicate rapid reaction or decomposition.

References
  • Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973). Thermal reactions of alkyl N-carbomethoxysulfamate esters. Journal of Organic Chemistry , 38(1), 26-31. Link

  • Nicolaou, K. C., et al. (2002). New uses for the Burgess reagent in chemical synthesis: methods for the facile and stereoselective formation of sulfamidates. Chemistry – A European Journal , 10(21), 5581-5606. Link

  • Maki, T., Tsuritani, T., & Yasukata, T. (2014).[5] A Mild Method for the Synthesis of Carbamate-Protected Guanidines Using the Burgess Reagent. Organic Letters , 16(7), 1868–1871. Link

  • Common Chemistry. (n.d.). This compound Details. CAS Registry No. 89979-13-5.[1][6] Link

  • Organic Syntheses. (1977). Methyl (chlorosulfonyl)carbamate and Burgess Reagent Preparation. Org. Synth. 56, 40. Link

Sources

Technical Whitepaper: Benzyl (chlorosulfonyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of Benzyl (chlorosulfonyl)carbamate , a critical reagent for the controlled introduction of sulfamoyl moieties and the preparation of "Burgess-type" dehydration agents.[1]

CAS Number: 89979-13-5 Synonyms: N-(Benzyloxycarbonyl)sulfamoyl chloride; (Chlorosulfonyl)carbamic acid benzyl ester Formula:


Molecular Weight:  249.67  g/mol [1][2][3]

Executive Summary

This compound is a highly reactive, bifunctional electrophile derived from chlorosulfonyl isocyanate (CSI).[1] It serves as a pivotal intermediate in medicinal chemistry, primarily utilized for two strategic purposes:[1][4]

  • Synthesis of N-unsubstituted Sulfamides: It acts as a "masked" sulfamoyl chloride, allowing the formation of mono-substituted sulfamides (

    
    ) via a protection-deprotection strategy (Cbz-removal) that is difficult to achieve with simple sulfuryl chloride chemistry.[1]
    
  • Burgess Reagent Analogs: It is the direct precursor to the "Benzyl Burgess Reagent," a mild dehydrating agent used to convert alcohols to alkenes or carbamates under neutral conditions.[1]

This guide provides a rigorous analysis of its chemical behavior, handling protocols, and applications in drug discovery.[1]

Chemical Identity & Properties

Structural Analysis

The molecule features a central nitrogen atom flanked by two potent electrophilic groups: a chlorosulfonyl group (


) and a benzyl carbamate  (

).[1]
  • Electrophilic Hierarchy: The chlorosulfonyl group is highly reactive toward nucleophiles (amines, alcohols), while the carbamate moiety provides stability and orthogonal protection.[1]

  • Leaving Group Ability: The chloride is an excellent leaving group, facilitating rapid substitution reactions.[1]

Physical Properties
PropertyData
Appearance White to off-white crystalline solid (low melting)
Density ~1.495 g/cm³ (Predicted)
Solubility Soluble in DCM, THF, Ethyl Acetate, Toluene
Stability Moisture sensitive; hydrolyzes to benzyl carbamate and sulfuric acid.[1][5]
Storage -20°C under inert atmosphere (Argon/Nitrogen).

Synthesis & Mechanism[1]

Preparation from Chlorosulfonyl Isocyanate (CSI)

The reagent is synthesized by the controlled addition of benzyl alcohol to chlorosulfonyl isocyanate (CSI).[1] CSI possesses two electrophilic sites: the isocyanate carbon and the sulfur atom.[1]

  • Mechanistic Insight: The reaction relies on the kinetic preference of the nucleophilic hydroxyl group of benzyl alcohol for the isocyanate carbon over the sulfonyl chloride.[1] This selectivity is high at low temperatures (

    
    ), producing the carbamate while leaving the sulfonyl chloride intact.[1]
    
Synthesis Protocol
  • Setup: Flame-dried glassware,

    
     atmosphere.
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1]

  • Reagents:

    • Chlorosulfonyl isocyanate (1.0 equiv)[1]

    • Benzyl alcohol (1.0 equiv)[1]

  • Procedure:

    • Cool the CSI solution to

      
      .
      
    • Add Benzyl alcohol dropwise over 30 minutes.[1][6] Note: Exothermic reaction.[1][7]

    • Stir at

      
       for 1 hour, then warm to room temperature.
      
    • Validation: The disappearance of the isocyanate peak in IR (

      
      ) confirms conversion.[1]
      
Mechanistic Pathways (Graphviz)[1]

ReactionPathways CSI Chlorosulfonyl Isocyanate (CSI) Reagent This compound (CAS 89979-13-5) CSI->Reagent Selectivity: NCO > SO2Cl 0°C, DCM BnOH Benzyl Alcohol BnOH->Reagent Sulfamide Cbz-Sulfamide (Stable Intermediate) Reagent->Sulfamide + Amine (R-NH2) Nucleophilic Sub. Burgess Benzyl Burgess Reagent (Inner Salt) Reagent->Burgess + Et3N Intramolecular Elimination FreeSulfamide Free Sulfamide (R-NH-SO2-NH2) Sulfamide->FreeSulfamide H2, Pd/C Hydrogenolysis Alkene Alkene (Dehydration Product) Burgess->Alkene + Alcohol Dehydration

Figure 1: Synthesis and divergent application pathways of this compound.[1] The reagent acts as a linchpin for both sulfamide synthesis and dehydration chemistry.[1]

Applications in Drug Discovery[1]

Synthesis of N-Unsubstituted Sulfamides

The sulfamide moiety (


) is a bioisostere of urea and sulfonamides, often found in enzyme inhibitors (e.g., Carbonic Anhydrase inhibitors).[1] Direct synthesis using sulfamide (

) often leads to symmetrical byproducts (

).[1]

The CAS 89979-13-5 Advantage: Using this compound allows for the sequential addition of amines.[1]

  • Coupling: React reagent with Amine 1

    
    
    
    
    
    .
  • Deprotection: Catalytic hydrogenation (

    
    ) removes the Cbz group cleanly, releasing 
    
    
    
    and toluene, yielding the primary sulfamide
    
    
    .[1]
The "Benzyl Burgess" Reagent

While the classical Burgess reagent (Methyl N-(triethylammoniumsulfonyl)carbamate) is standard for dehydrating secondary and tertiary alcohols to alkenes, the Benzyl analog offers distinct advantages in solubility and stability profiles.[1]

  • Preparation: Reaction of CAS 89979-13-5 with Triethylamine in benzene or THF precipitates the inner salt (Burgess analog).[1]

  • Utility: Mild dehydration of acid-sensitive substrates (e.g., converting primary amides to nitriles, or alcohols to alkenes) without epimerization.[1]

Experimental Protocol: Synthesis of a Cbz-Protected Sulfamide

Objective: To synthesize Benzyl N-(butylsulfamoyl)carbamate as a model reaction.

Materials:

  • This compound (CAS 89979-13-5): 1.0 equiv (prepared in situ or commercial)[1]

  • n-Butylamine: 1.0 equiv[1][8]

  • Triethylamine (TEA): 1.1 equiv[1]

  • Dichloromethane (DCM): Anhydrous[1]

Step-by-Step Methodology:

  • Preparation of Reagent Solution: Dissolve 2.5 g (10 mmol) of this compound in 20 mL of anhydrous DCM. Cool to

    
     (dry ice/acetone bath). Note: Low temperature prevents side reactions with the carbamate carbonyl.[1]
    
  • Nucleophilic Addition: Mix n-Butylamine (10 mmol) and TEA (11 mmol) in 10 mL DCM. Add this solution dropwise to the reagent solution over 20 minutes.[1]

    • Observation: A white precipitate (TEA[1]·HCl) may form.[1]

  • Reaction: Allow the mixture to warm to

    
     over 2 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes).[1] The starting sulfonyl chloride is highly polar/reactive; the product is less polar.[1]
    
  • Workup:

    • Quench with 1N HCl (cold).

    • Extract organic layer, wash with brine, dry over

      
      .[1]
      
    • Concentrate in vacuo to yield the crude Cbz-sulfamide.[1]

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography.

Safety & Handling

  • Corrosivity: The reagent releases HCl upon hydrolysis.[1] Causes severe skin burns and eye damage.[1][9]

  • Moisture Sensitivity: Violent reaction with water.[1] Always handle under inert gas.[1]

  • Pressure: If stored in a sealed vessel at room temperature, decomposition may generate

    
     and HCl gas, creating a pressure hazard.[1] Vent containers carefully. 
    

References

  • Graf, R. (1963).[1] Chlorosulfonyl Isocyanate. Organic Syntheses, 46, 23. Link

  • Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973).[1] Thermal reactions of alkyl N-carbomethoxysulfamate esters. The Journal of Organic Chemistry, 38(1), 26-31.[1] Link[1]

  • Beaudoin, S. (2001).[1] Chlorosulfonyl Isocyanate. Encyclopedia of Reagents for Organic Synthesis. Link

  • Winum, J. Y., et al. (2006).[1] Sulfamates and their therapeutic potential. Medicinal Research Reviews, 26(6), 767-792.[1] Link[1]

Sources

Physical properties of Benzyl (chlorosulfonyl)carbamate (melting point, solubility)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physical Characterization and Handling of Benzyl (chlorosulfonyl)carbamate

Executive Summary

This compound is a specialized electrophilic reagent widely utilized in organic synthesis for the preparation of sulfamides, sulfamates, and "Burgess-type" dehydrating agents.[1] As a carbamate derivative of chlorosulfonyl isocyanate (CSI), it serves as a critical intermediate for introducing the benzyloxycarbonyl (Cbz) protecting group onto sulfonamide motifs.

This guide provides a definitive technical analysis of its physical properties, solubility profile, and handling requirements. Due to its high moisture sensitivity and thermal instability, this compound requires rigorous adherence to inert atmosphere protocols.

Critical Identification & Correction

Note on CAS Registry Number: A common database error or confusion exists regarding the CAS number for this compound.

  • Correct CAS: 89979-13-5 (this compound)[2][3][4]

  • Incorrect CAS: 14167-18-1 (Salcomine / Cobalt, N,N'-bis(salicylidene)ethylenediamine).[4][5]

  • Advisory: Researchers must verify the chemical structure (C₈H₈ClNO₄S) rather than relying solely on the CAS number 14167-18-1 when sourcing this material.

Chemical Identity Table
PropertySpecification
IUPAC Name This compound
Common Name Cbz-sulfamoyl chloride; (Chlorosulfonyl)carbamic acid benzyl ester
CAS Number 89979-13-5
Molecular Formula C₈H₈ClNO₄S
Molecular Weight 249.67 g/mol
SMILES C1=CC=C(C=C1)COC(=O)NS(=O)(=O)Cl

Physical Properties Deep Dive

Appearance and State
  • Physical State: Crystalline Solid.[4]

  • Appearance: White to off-white powder or needles.[4]

  • Odor: Acrid, pungent odor (characteristic of sulfonyl chlorides).

Melting Point and Thermal Stability

Unlike stable organic solids, this compound is thermally labile.

  • Melting Point: Decomposes upon heating. [4]

    • While the methyl analog (Methyl (chlorosulfonyl)carbamate) has a reported melting point of 70–72 °C (dec), the benzyl derivative is often used immediately after preparation or stored at low temperatures.

    • Operational Insight: Do not attempt to determine a melting point using standard open-capillary methods without inert gas protection, as atmospheric moisture will degrade the sample before the melting transition is observed.

  • Storage Temperature: -20 °C (Freezer) .

    • Long-term storage at room temperature leads to degradation, releasing HCl and CO₂.

Solubility Profile

The solubility of this compound is dictated by its reactivity. It is an electrophile that reacts violently with nucleophilic solvents.

Solvent ClassCompatibilitySolubility StatusNotes
Chlorinated Solvents High Highly Soluble Dichloromethane (DCM) and Chloroform are the standard solvents for synthesis and use.[4]
Aromatic Hydrocarbons High Soluble Soluble in Benzene and Toluene .[4] Often used for recrystallization or precipitation.
Ethers Moderate Soluble Soluble in THF and Diethyl Ether, though anhydrous conditions are critical to prevent hydrolysis.[4]
Alkanes Low Insoluble Pentane and Hexane are used as anti-solvents to precipitate the product during purification.[4]
Water / Alcohols Incompatible Reacts (Decomposes) Reacts rapidly to form the corresponding sulfamate or sulfuric acid derivatives.[4]

Synthesis & Handling Protocol

Due to its commercial scarcity and instability, this reagent is frequently prepared in situ or fresh in the lab. The following protocol ensures high purity and safety.

Preparation Workflow (Standardized)

Reaction: Chlorosulfonyl Isocyanate (CSI) + Benzyl Alcohol → this compound.[4][6][7][8]

  • Setup: Flame-dry a 3-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and N₂ inlet.[6]

  • Solvent: Charge flask with Chlorosulfonyl Isocyanate (1.0 equiv) in anhydrous DCM (0.5 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Dropwise add Benzyl Alcohol (1.0 equiv) dissolved in a minimal amount of DCM over 30 minutes.

    • Critical Control Point: Maintain temperature < 5 °C to prevent decarboxylation.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.

  • Isolation:

    • Concentrate the solution to ~50% volume under reduced pressure (do not heat > 30 °C).

    • Add n-Pentane or Hexane to induce precipitation.[4]

    • Filter the white solid under an inert atmosphere (or quickly in a fume hood).[4]

    • Wash with cold pentane.

  • Storage: Transfer immediately to a vial flushed with Argon and store at -20 °C .

Handling Precautions
  • Moisture Sensitivity: The chlorosulfonyl group (-SO₂Cl) hydrolyzes to release HCl.[4] Always handle in a fume hood.

  • Corrosivity: Causes severe skin burns and eye damage.[4] Wear acid-resistant gloves and a face shield.[4]

Mechanistic & Workflow Visualization

The following diagram illustrates the synthesis pathway and the critical "Solubility vs. Reactivity" decision tree for choosing solvents.

G CSI Chlorosulfonyl Isocyanate (CSI) Reaction Reaction (0°C, DCM) CSI->Reaction BnOH Benzyl Alcohol BnOH->Reaction Product This compound (White Solid) Reaction->Product Yields Solid DCM DCM / Toluene (Compatible) Product->DCM Dissolves in Water Water / Alcohols (Incompatible) Product->Water Reacts with Stable Stable Solution (Ready for Amine Coupling) DCM->Stable Hydrolysis Hydrolysis / Decomposition (HCl + Sulfamic Acid) Water->Hydrolysis Rapid Degradation

Figure 1: Synthesis workflow and solvent compatibility logic for this compound.[4]

References

  • Guidechem. (2024).[4][9] (Chlorosulfonyl)carbamic Acid Benzyl Ester - CAS 89979-13-5 Properties and Data. Retrieved from [4]

  • Royal Society of Chemistry (RSC). (2014). Supporting Information: Synthesis of this compound. Retrieved from [4]

  • National Institutes of Health (NIH). (2023).[4] Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [4]

  • Organic Syntheses. (1977).[4] Methyl (chlorosulfonyl)carbamate and Burgess Reagent Preparation. Org.[4] Synth. 1977, 56, 40. Retrieved from [4]

  • BenchChem. (2024).[4][9] Fluorosulfonyl isocyanate and Chlorosulfonyl derivatives: Handling and Physical Properties. Retrieved from [4]

Sources

A Technical Guide to the Spectroscopic Characterization of Benzyl (chlorosulfonyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Benzyl (chlorosulfonyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data and established methodologies to facilitate the identification and characterization of this important chemical entity. While direct experimental spectra for this compound are not widely published, this guide extrapolates expected spectroscopic features based on data from structurally related compounds and foundational chemical principles.

Introduction

This compound, with the chemical formula C₈H₈ClNO₄S, is a reactive intermediate of significant interest in organic synthesis, particularly in the preparation of various pharmaceutical compounds.[1] Its molecular structure combines a benzyl carbamate moiety with a chlorosulfonyl group, rendering it a versatile building block. Accurate spectroscopic characterization is paramount for confirming its synthesis, assessing purity, and understanding its reactivity. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the benzyl and carbamate protons. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Phenyl (C₆H₅)7.30 - 7.50Multiplet5HAromatic protons of the benzyl group. The exact shifts can vary based on the solvent.[2]
Methylene (CH₂)~5.20Singlet2HProtons of the CH₂ group are deshielded by the adjacent oxygen and phenyl ring.[3]
Amine (NH)Broad singlet1HThe chemical shift of the N-H proton is highly variable and depends on concentration, solvent, and temperature. It is expected to be a broad signal.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon environment of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl (C=O)150 - 155The carbamate carbonyl carbon is typically found in this region.[4]
Quaternary Aromatic (C)~135The carbon of the phenyl ring attached to the methylene group.[2]
Aromatic (CH)128 - 130Aromatic carbons of the benzyl group.[2]
Methylene (CH₂)~68The methylene carbon is deshielded by the adjacent oxygen atom.[4]
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[4]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

    • A longer acquisition time and a greater number of scans are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
N-H3200 - 3400MediumStretching
C-H (aromatic)3000 - 3100MediumStretching
C=O (carbamate)1700 - 1750StrongStretching[3][5]
S=O (sulfonyl)1350 - 1400 and 1150 - 1200StrongAsymmetric and Symmetric Stretching
C-O1200 - 1300StrongStretching
S-Cl500 - 600MediumStretching
Experimental Protocol for IR Data Acquisition

The following protocol outlines the steps for obtaining an IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is common for solid and liquid samples.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal of the FTIR spectrometer is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum will show absorbance or transmittance as a function of wavenumber. Identify the characteristic peaks and compare them with the predicted values.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition and can provide structural information through fragmentation patterns.

Predicted Mass Spectrometry Data

The monoisotopic mass of this compound (C₈H₈ClNO₄S) is 248.98625 Da.[6] High-resolution mass spectrometry (HRMS) should confirm this exact mass. The predicted m/z values for various adducts are provided by PubChemLite.[6]

Table 4: Predicted m/z Values for this compound Adducts

AdductPredicted m/z
[M+H]⁺249.99353
[M+Na]⁺271.97547
[M-H]⁻247.97897
[M+NH₄]⁺267.02007

Data sourced from PubChemLite.[6]

Experimental Protocol for Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar molecules like this compound.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated. Both positive and negative ion modes should be used to observe different adducts.

  • Fragmentation Analysis (MS/MS): To gain further structural information, tandem mass spectrometry (MS/MS) can be performed. This involves isolating a specific parent ion (e.g., [M+H]⁺) and inducing fragmentation to produce daughter ions, which can help in elucidating the molecular structure.

Visualization of Experimental Workflows

To provide a clearer understanding of the data acquisition processes, the following diagrams illustrate the experimental workflows for NMR, IR, and Mass Spectrometry.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent nmr_spec Place in NMR Spectrometer dissolve->nmr_spec Transfer acquire_h1 Acquire ¹H Spectrum nmr_spec->acquire_h1 acquire_c13 Acquire ¹³C Spectrum nmr_spec->acquire_c13 process_data Fourier Transform & Phasing acquire_h1->process_data acquire_c13->process_data calibrate Calibrate Spectrum process_data->calibrate analyze Analyze & Interpret calibrate->analyze

Caption: Workflow for NMR Spectroscopic Analysis.

IR_Workflow cluster_prep Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Analysis clean_atr Clean ATR Crystal background Record Background clean_atr->background apply_sample Apply Sample to Crystal background->apply_sample Ready acquire_ir Acquire IR Spectrum apply_sample->acquire_ir identify_peaks Identify Characteristic Peaks acquire_ir->identify_peaks compare Compare with Reference Data identify_peaks->compare

Caption: Workflow for IR Spectroscopic Analysis.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve_ms Prepare Dilute Solution infuse Infuse into ESI Source dissolve_ms->infuse ionize Electrospray Ionization infuse->ionize analyze_mass Mass Analysis ionize->analyze_mass generate_spectrum Generate Mass Spectrum analyze_mass->generate_spectrum determine_mw Determine Molecular Weight generate_spectrum->determine_mw msms Perform MS/MS (Optional) determine_mw->msms

Sources

An In-depth Technical Guide to Benzyl (chlorosulfonyl)carbamate: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Benzyl (chlorosulfonyl)carbamate, a versatile reagent with significant potential in synthetic chemistry and drug discovery. From its fundamental properties to detailed experimental protocols, this document serves as a critical resource for researchers leveraging this compound in their work.

Core Compound Identifiers

At the heart of our discussion is the precise identification of this compound. The following table summarizes its key chemical identifiers.

IdentifierValueSource
IUPAC Name (Chlorosulfonyl)carbamic Acid Benzyl Ester
CAS Number 89979-13-5
InChIKey BCSYQDOKTDVISP-UHFFFAOYSA-N
SMILES C(OCC1=CC=CC=C1)(=O)NS(Cl)(=O)=O
Molecular Formula C₈H₈ClNO₄S
Molecular Weight 249.67 g/mol

Introduction to a Versatile Synthetic Intermediate

This compound is a bifunctional molecule of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The presence of both a benzyloxycarbonyl protecting group and a reactive chlorosulfonyl moiety makes it a valuable building block for the introduction of a protected sulfamoyl group or for the construction of more complex molecular architectures.

The carbamate functionality is a well-established peptide bond surrogate, known for its chemical stability and ability to enhance cell membrane permeability.[1] This characteristic is highly desirable in drug design. Furthermore, benzyl carbamate derivatives have been identified as crucial intermediates in the synthesis of high-profile therapeutics, including HIV-integrase inhibitors.[2] The strategic incorporation of a sulfonyl group can further modulate the physicochemical and pharmacological properties of a molecule, making this compound a key player in the synthesis of novel bioactive compounds.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the preparation of the precursor, benzyl carbamate.

Step 1: Synthesis of Benzyl Carbamate

Benzyl carbamate is readily synthesized from benzyl chloroformate and ammonia.[3] This reaction is a robust and well-documented procedure.

Materials:

  • Benzyl chloroformate

  • Concentrated ammonium hydroxide (sp. gr. 0.90)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beaker or flask

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a well-ventilated fume hood, cool a volume of concentrated ammonium hydroxide in an ice bath with vigorous stirring.

  • Slowly add benzyl chloroformate dropwise to the cold, stirring ammonium hydroxide solution. A white precipitate will form.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 30 minutes.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any residual salts.

  • Dry the purified benzyl carbamate, an off-white to light beige powder, under vacuum.[4]

Step 2: Chlorosulfonylation of Benzyl Carbamate

The second step involves the reaction of benzyl carbamate with a suitable chlorosulfonylating agent. Chlorosulfonyl isocyanate (CSI) is a highly effective reagent for this transformation, leading to the formation of this compound.[5]

Materials:

  • Benzyl carbamate

  • Chlorosulfonyl isocyanate (CSI)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or argon atmosphere setup

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzyl carbamate in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • In a separate, dry addition funnel, prepare a solution of chlorosulfonyl isocyanate in anhydrous dichloromethane.

  • Slowly add the CSI solution dropwise to the cooled, stirring solution of benzyl carbamate.

  • After the addition is complete, add anhydrous pyridine to the reaction mixture to act as a base and facilitate the reaction.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be carefully quenched with water. The organic layer is then separated, washed, dried, and concentrated under reduced pressure to yield the crude product.

  • Purification can be achieved through recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Benzyl Carbamate Synthesis cluster_step2 Step 2: Chlorosulfonylation A Benzyl Chloroformate C Benzyl Carbamate A->C B Ammonia B->C E This compound C->E D Chlorosulfonyl Isocyanate D->E

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a highly valuable intermediate in the synthesis of pharmaceutically active compounds.

  • Introduction of the Benzyloxycarbonyl (Cbz) Protecting Group: The Cbz group is a widely used protecting group for amines in peptide synthesis and other organic transformations. This compound offers a direct route to introduce this group onto a sulfonamide nitrogen.

  • Synthesis of Novel Sulfonamides: The reactive chlorosulfonyl group can readily react with a variety of nucleophiles, particularly amines, to form new sulfonamide derivatives. This allows for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.

  • Precursor to Bioactive Molecules: As an analogue of other benzyl carbamate derivatives, this compound is a promising precursor for the synthesis of inhibitors for various enzymes, such as HIV-integrase.[2]

Applications cluster_applications Key Applications in Drug Discovery A This compound B Synthesis of Cbz-Protected Sulfonamides A->B C Novel Sulfonamide Library Synthesis A->C D Precursor for Enzyme Inhibitors (e.g., HIV-Integrase) A->D

Caption: Applications of this compound in drug discovery.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors. Use a respirator if ventilation is inadequate.

  • Skin and Eye Contact: In case of contact, immediately flush the affected area with copious amounts of water.

  • Reactivity: The chlorosulfonyl group is sensitive to moisture and will react with water to release hydrochloric acid. Handle under anhydrous conditions.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and oxidizing agents.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis, particularly in the realm of medicinal chemistry. Its ability to introduce both a key protecting group and a reactive handle for further functionalization makes it a powerful tool for the synthesis of novel and complex molecules with potential therapeutic applications. The protocols and information provided in this guide are intended to empower researchers to safely and effectively utilize this important compound in their scientific endeavors.

References

  • Kaur, R., & Kishore, D. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Mini reviews in medicinal chemistry, 14(9), 747–763.
  • PubChem. (n.d.). Benzyl n-[2-(chlorosulfonyl)-1-cyclopentylethyl]carbamate. Retrieved from [Link]

  • The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis. (n.d.). Retrieved from [Link]

  • The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. (n.d.). Retrieved from [Link]

  • Yıldız, T., & Çavuşoğlu, T. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Journal of molecular structure, 1266, 133529.
  • Zhang, L., Lin, D., Sun, X., Curley, K., Martin, J. C., & Schinazi, R. F. (2020). N-Chlorosulfonyl carbamate-enabled, photoinduced amidation of quinoxalin-2(1H)-ones. Chemical communications (Cambridge, England), 56(88), 13568–13571.

Sources

In-depth Technical Guide: Stability and Reactivity Profile of Benzyl (chlorosulfonyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Comprehensive investigation into the stability and reactivity of Benzyl (chlorosulfonyl)carbamate reveals a notable scarcity of detailed, publicly available scientific literature. While the compound is commercially available, in-depth studies characterizing its stability under various conditions and its broader reactivity profile are not extensively documented. This guide, therefore, is constructed based on established principles of organic chemistry, data from structurally related compounds, and the limited specific information available. It aims to provide a predictive and rationalized profile to guide researchers in handling and utilizing this reagent, emphasizing the need for careful experimental evaluation.

Introduction: A Bifunctional Reagent with Latent Potential

This compound, with the CAS number 89979-13-5, is a unique bifunctional molecule that merges the protective nature of the benzyloxycarbonyl (Cbz) group with the high reactivity of a sulfonyl chloride. This combination suggests its potential utility in organic synthesis, particularly in the construction of complex sulfonamide and carbamate-containing architectures relevant to medicinal chemistry and materials science. The inherent reactivity of the chlorosulfonyl moiety positions it as a potent electrophile, while the benzyl carbamate portion offers a stable, yet cleavable, nitrogen-protecting group. Understanding the interplay between these two functionalities is paramount for its effective and safe utilization.

Molecular Structure and Physicochemical Properties

A foundational understanding of this compound begins with its structural features and predicted properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₈H₈ClNO₄S-
Molecular Weight 249.67 g/mol -
CAS Number 89979-13-5-
Appearance Predicted to be a solid at room temperatureAnalogy to similar compounds
Solubility Expected to be soluble in aprotic organic solvents (e.g., DCM, THF, acetonitrile) and reactive with protic solvents (e.g., water, alcohols)Chemical principles

Stability Profile: Navigating a Reactive Landscape

The stability of this compound is dictated by the susceptibility of its functional groups to various environmental factors. The primary concern is the highly electrophilic sulfonyl chloride, which is prone to hydrolysis and nucleophilic attack.

Hydrolytic Stability

The chlorosulfonyl group is highly susceptible to hydrolysis. Contact with water, including atmospheric moisture, will lead to the rapid formation of the corresponding sulfonic acid and hydrochloric acid. This decomposition pathway is autocatalytic due to the generation of acid.

G BCSC This compound BSA Benzyl sulfamoylcarbamate (Sulfonic Acid) BCSC->BSA Hydrolysis HCl HCl BCSC->HCl Hydrolysis H2O H₂O

Caption: Hydrolytic decomposition of this compound.

Handling and Storage Recommendations:

  • Strict Anhydrous Conditions: All handling and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. A desiccator is highly recommended for long-term storage.

Thermal Stability

While specific data is unavailable, compounds containing sulfonyl chloride and benzyl groups can exhibit thermal instability. At elevated temperatures, decomposition is likely to occur, potentially leading to the release of hazardous gases such as sulfur dioxide, hydrogen chloride, and carbon dioxide. The benzyl group may also undergo thermal degradation.

Experimental Protocol: Preliminary Thermal Stability Assessment (Small Scale)

  • Place a small, accurately weighed sample (1-2 mg) in a TGA (Thermogravimetric Analysis) pan.

  • Heat the sample under a controlled nitrogen atmosphere at a slow ramp rate (e.g., 5-10 °C/min).

  • Monitor for mass loss, which indicates the onset of decomposition.

  • Couple the TGA to a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) to identify the evolved gases.

This experiment will provide a crucial understanding of the compound's thermal limits and the nature of its decomposition products.

Reactivity Profile: A Highly Electrophilic Reagent

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the chlorosulfonyl group. This makes it a prime target for a wide range of nucleophiles.

Reactions with Nucleophiles

The primary mode of reaction for this compound is nucleophilic substitution at the sulfonyl group.

G BCSC This compound R-O-C(=O)-NH-S(O)₂-Cl Product Substituted Product R-O-C(=O)-NH-S(O)₂-Nu BCSC->Product Nucleophilic Attack Nu Nucleophile Nu-H Nu->Product HCl Byproduct HCl

Caption: General reaction scheme with nucleophiles.

4.1.1. Amines: Reaction with primary and secondary amines is expected to proceed rapidly to form the corresponding N-substituted benzyl sulfamoylcarbamates. This reaction is likely to be highly exothermic and should be performed at low temperatures with controlled addition of the amine. A stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is required to neutralize the generated HCl.

4.1.2. Alcohols and Phenols: In the presence of a base, alcohols and phenols will react to form the corresponding sulfonate esters. This reaction may be slower than with amines due to the lower nucleophilicity of alcohols.

4.1.3. Water: As discussed in the stability section, water acts as a nucleophile, leading to hydrolysis.

Potential for Intramolecular Reactions

The proximity of the carbamate nitrogen to the electrophilic sulfonyl chloride raises the possibility of intramolecular cyclization under certain conditions, although this is likely to be less favorable than intermolecular reactions with stronger nucleophiles.

Reactivity of the Benzyl Carbamate Moiety

The Cbz group is a well-established protecting group for amines and is generally stable to a wide range of reaction conditions. Its primary mode of cleavage is through catalytic hydrogenolysis.

Experimental Protocol: Deprotection of the Cbz Group

  • Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.

Applications in Drug Development and Organic Synthesis

The unique structure of this compound suggests its utility as a building block in the synthesis of compounds with potential biological activity. The sulfamoylcarbamate moiety is present in some bioactive molecules, and this reagent provides a direct route to this functional group. Furthermore, its application in the synthesis of novel sulfonamides and as a precursor to other reactive intermediates warrants further exploration. A recent study has shown the use of N-chlorosulfonyl carbamates in photoinduced amidation reactions, indicating a potential for novel reactivity under photochemical conditions.[1]

Safety and Handling

Given its reactive nature, this compound should be handled with extreme care.

Table 2: Hazard Profile and Handling Precautions

HazardPrecaution
Corrosive Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Moisture Sensitive Reacts with water to produce corrosive HCl gas. Handle under inert atmosphere and in a well-ventilated fume hood.
Inhalation Hazard May be harmful if inhaled. Avoid breathing dust, fumes, or vapors.

First Aid Measures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion: A Reagent for Further Exploration

This compound is a reagent with significant, yet largely untapped, potential in organic synthesis. Its high reactivity, stemming from the chlorosulfonyl group, necessitates careful handling and a thorough understanding of its stability profile. While the available data is limited, the principles of organic chemistry provide a solid framework for predicting its behavior. Further research into the stability and reactivity of this compound is crucial to fully unlock its synthetic utility and enable its broader application in the development of novel chemical entities.

References

  • Due to the limited specific literature on this compound, a comprehensive list of direct references is not available.
  • Chemical Communications. (n.d.). N-Chlorosulfonyl carbamate-enabled, photoinduced amidation of quinoxalin-2(1H)-ones. Retrieved from [Link][1]

Sources

Commercial availability and suppliers of Benzyl (chlorosulfonyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl (chlorosulfonyl)carbamate (CAS: 89979-13-5 ) is a specialized electrophilic reagent used primarily for the introduction of the


-benzyloxycarbonyl (Cbz) sulfamoyl moiety.[1] It serves as a critical intermediate in the synthesis of sulfamides , sulfamates , and cyclic sulfamide scaffolds  in medicinal chemistry.

While commercially available from specialized fine chemical suppliers, its high susceptibility to hydrolysis and thermal instability necessitates a strategic approach to sourcing. This guide analyzes the trade-offs between commercial procurement and in situ preparation, providing a validated technical framework for decision-making.

Chemical Profile & Stability

Understanding the physicochemical limitations of this reagent is prerequisite to successful sourcing.

PropertySpecification
Chemical Name This compound
CAS Number 89979-13-5
Molecular Formula

Molecular Weight 249.67 g/mol
Physical State White to off-white crystalline solid (pure) or viscous oil (crude)
Storage Condition

, under Argon/Nitrogen, desiccated
Main Hazard Moisture Sensitive : Rapidly hydrolyzes to benzyl carbamate and sulfuric acid.[1][2][3]

Critical Stability Note: The chlorosulfonyl group (


) is highly electrophilic.[1] Upon exposure to atmospheric moisture, it degrades, releasing 

. Commercial samples lacking rigorous cold-chain logistics often arrive partially hydrolyzed, leading to poor yields in sensitive nucleophilic substitutions.

Commercial Supply Landscape

Unlike robust commodity reagents (e.g., Benzyl chloroformate), this compound is not typically stocked for immediate dispatch by generalist catalog leaders (e.g., Sigma-Aldrich/Merck) in all regions. It is the domain of specialized fine chemical synthesis houses.

Valid Commercial Suppliers
  • Biosynth Carbosynth: A primary verified source offering gram-scale quantities (25mg to 250mg+).[1]

  • AK Scientific: Stocks research-grade material, typically shipping from US/global hubs.[1]

  • Enamine / Combi-Blocks: Often list this compound as part of their building block libraries for "made-to-order" or short-lead-time synthesis.[1]

Procurement Risk Assessment
Risk FactorImpactMitigation Strategy
Transit Hydrolysis HighMandate dry ice shipping.[1] Do not accept ambient shipment.
Purity Degradation MediumVerify purity via

-NMR immediately upon receipt (look for broad NH signals or benzyl carbamate byproducts).[1]
Lead Time High2–4 weeks is common for fresh batches; avoid "in-stock" items sitting for >6 months.[1]

Strategic Decision Matrix: Make vs. Buy

Due to the instability of the reagent, the "Make" option is often superior to "Buy" for campaigns requiring


 or high reproducibility.

DecisionMatrix Start Need this compound Quantity Required Quantity? Start->Quantity SmallScale < 1 Gram (Screening) Quantity->SmallScale LargeScale > 5 Grams (Scale-up) Quantity->LargeScale Urgency Immediate Need? SmallScale->Urgency Make MAKE (In Situ Preparation) *Req: CSI Handling* LargeScale->Make Cost/Purity Control Buy BUY (Source: Biosynth/AK Sci) *Req: Dry Ice Shipping* Urgency->Buy No (2-3 wks ok) Urgency->Make Yes

Figure 1: Sourcing decision logic based on scale and stability requirements.

Technical Protocol: In Situ Preparation (The "Make" Protocol)

If the decision is to synthesize, the following protocol is the industry standard for generating high-activity reagent. This method utilizes Chlorosulfonyl Isocyanate (CSI) , a highly reactive precursor.

Safety Warning: CSI is corrosive and reacts violently with water. Perform all operations in a fume hood under inert atmosphere.

Reagents:
  • Chlorosulfonyl Isocyanate (CSI): (Sigma-Aldrich/Merck) - Distill if yellow/dark.[1]

  • Benzyl Alcohol: Dry, anhydrous.[4]

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

Step-by-Step Workflow:
  • Setup: Flame-dry a round-bottom flask under

    
     flow. Charge with anhydrous DCM (
    
    
    
    concentration relative to alcohol).
  • CSI Addition: Add CSI (1.0 equiv) to the flask. Cool the system to

    
      (ice bath). Strict temperature control is vital to prevent polymerization.
    
  • Alcohol Addition: Dissolve Benzyl Alcohol (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the CSI solution over 30 minutes.

    • Mechanism:[1][3][5][6][7] The hydroxyl group attacks the isocyanate carbon.

    • Observation: No base is required for this step.

  • Reaction: Stir at

    
     for 30–60 minutes.
    
  • Utilization: The resulting solution contains pure this compound.

    • Do not isolate if possible.

    • Add the nucleophile (e.g., amine + triethylamine) directly to this solution for the subsequent sulfamoylation step.

SynthesisPathway CSI Chlorosulfonyl Isocyanate (CSI) Intermediate This compound (The Reagent) CSI->Intermediate 0°C, DCM (Fast Addition) BnOH Benzyl Alcohol BnOH->Intermediate Product N-Cbz Sulfamide (Target Scaffold) Intermediate->Product + Nucleophile Sulfamoylation Nucleophile Amine (R-NH2) + Base (TEA)

Figure 2: Reaction pathway for the generation and consumption of the reagent.[1]

Applications in Drug Discovery

This reagent is the "Benzyl" analog of the classic Burgess Reagent precursor. It is specifically utilized when the


-protecting group required is Cbz (carboxybenzyl), which can be removed later via hydrogenolysis (

), offering orthogonal deprotection strategies compared to the methyl-analog (Burgess).
  • Sulfamide Synthesis: Reacting with primary/secondary amines yields Cbz-protected sulfamides.[1]

  • Burgess-Type Reagents: Reaction with triethylamine yields the inner salt, which acts as a dehydrating agent or for stereoselective sulfamidate formation from epoxides [1].[8]

References

  • Nicolaou, K. C., et al. (2004).[8] "New Uses for the Burgess Reagent in Chemical Synthesis: Methods for the Facile and Stereoselective Formation of Sulfamidates." Angewandte Chemie International Edition.

  • Burgess, E. M., et al. (1973). "Conversion of Primary Alcohols to Urethanes via the Inner Salt of Methyl (Carboxysulfamoyl)triethylammonium Hydroxide."[4] Organic Syntheses, Coll.[9] Vol. 5, p.709. (Describes the methyl-analog protocol adapted for benzyl).

  • Biosynth Carbosynth. "Benzyl N-(chlorosulfonyl)carbamate Product Page." Commercial Catalog. [1]

Sources

Safety data sheet (SDS) for Benzyl (chlorosulfonyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph and advanced safety manual for Benzyl (chlorosulfonyl)carbamate . It is designed for research scientists and process chemists who require a mechanistic understanding of the compound's reactivity, hazards, and application in drug discovery.

CAS: 89979-13-5 | Formula:


 | Mol.[1][2] Weight:  249.67  g/mol [1][2]

Part 1: Chemical Identity & Critical Distinction

⚠️ CRITICAL WARNING: Do not confuse this compound with Benzyl carbamate (CAS 621-84-1) .[2]

  • Benzyl carbamate: Stable, non-corrosive solid.

  • This compound: Highly reactive, corrosive electrophile.

This compound is a "masked" sulfamoyl chloride, typically synthesized by the reaction of Chlorosulfonyl Isocyanate (CSI) with benzyl alcohol. It serves as a pivotal intermediate for introducing the


 moiety into pharmaceutical scaffolds.[2]
Physicochemical Profile
PropertyDataExperimental Note
Physical State Viscous Oil or Low-Melting SolidTendency to supercool; crystallizes upon standing at -20°C.
Reactivity High Moisture Sensitivity Hydrolyzes rapidly to release HCl gas and

.[2][3]
Solubility DCM, THF, Toluene, EtOAcReacts violently with water, alcohols, and amines.[2]
Storage -20°C, Inert Atmosphere (Ar/N2)Store in a desiccator. Degradation indicated by pressure buildup (CO2).

Part 2: Hazard Dynamics & Toxicology (Mechanistic Safety)

Standard SDSs list hazards; this section explains the causality to enable better risk assessment.

The Hydrolysis Cascade (The Primary Hazard)

The chlorosulfonyl group (


) is the site of extreme electrophilicity. Upon contact with atmospheric moisture or mucosal membranes, it undergoes a cascade decomposition.

Mechanism of Injury:

  • Immediate: Reaction with water generates Hydrochloric Acid (HCl) (chemical burn/respiratory damage).[4]

  • Secondary: Decarboxylation releases Carbon Dioxide (

    
    )  (pressure hazard in sealed waste).
    
  • Residue: Formation of Sulfamic Acid derivatives (acidic residue).

HydrolysisHazard Figure 1: Hydrolysis Cascade & Hazard Generation Compound This compound Intermediate Unstable Sulfamic Acid Compound->Intermediate + H₂O H2O Moisture (H₂O) H2O->Intermediate HCl HCl Gas (Respiratory/Corrosive) Intermediate->HCl CO2 CO₂ Gas (Pressure Buildup) Intermediate->CO2 Byproduct Benzyl Carbamate / Salts Intermediate->Byproduct

Toxicology Profile
  • Skin/Eye: Category 1B Corrosive (H314).[5] The mechanism is desiccation followed by acid hydrolysis within the tissue. Irreversible corneal damage is possible immediately upon contact.

  • Inhalation: The vapor pressure is low, but aerosols or evolved HCl gas are lachrymators. Inhalation causes chemical pneumonitis.[6]

Part 3: Operational Handling Protocol (Self-Validating System)

A. Engineering Controls[9]
  • Primary: Fume hood with sash at lowest working height.

  • Secondary: All transfers must occur under positive nitrogen pressure (Schlenk line or balloon).

  • PPE: Nitrile gloves (double gloved) are insufficient for prolonged contact. Use Silver Shield/4H laminate gloves if handling neat material. Wear a face shield over safety glasses.

B. Synthesis & Transfer Workflow

Most researchers generate this reagent in situ because isolated commercial stocks degrade.

Protocol: Preparation from CSI (0.1 mol scale)

  • Setup: Flame-dried 3-neck Round Bottom Flask (RBF) with addition funnel and

    
     inlet.
    
  • Charge: Add Chlorosulfonyl Isocyanate (CSI) (1.0 eq) in anhydrous DCM (

    
    ). Cool to 0°C .
    
  • Addition: Add Benzyl Alcohol (1.0 eq) dropwise over 30 mins.

    • Why? The reaction is exothermic.[7] Rapid addition causes "runaway" temperature spikes, leading to decarboxylation (

      
       loss) and formation of sulfamoyl chloride byproducts.
      
  • Validation: Monitor by TLC (product is less polar than alcohol) or crude NMR (

    
     shift of benzylic protons).
    
  • Use: Use the resulting solution immediately for the next step (e.g., sulfamoylation of an amine).

C. Quenching & Waste Disposal

NEVER pour neat reagent into the sink or a waste drum.

  • Quench: Dilute the reaction mixture with DCM. Pour slowly onto a stirred slurry of Ice + Saturated Sodium Bicarbonate (

    
    ) .
    
  • Wait: Allow

    
     evolution to cease (bubbling stops).
    
  • Check pH: Ensure aqueous layer is basic (pH > 8).

  • Disposal: Separate layers. Aqueous goes to basic waste; organic goes to halogenated solvent waste.

Part 4: Synthetic Utility in Drug Development

This reagent is a "soft" alternative to sulfuryl chloride for creating sulfamides, a pharmacophore found in anticonvulsants and enzyme inhibitors.

Workflow: Burgess-Type Transformations & Sulfamides

The reagent reacts with nucleophiles (amines/alcohols) to form protected sulfamates or sulfamides.

SynthesisWorkflow Figure 2: Synthesis of Sulfamides via this compound CSI Chlorosulfonyl Isocyanate (Start) Reagent This compound (Active Reagent) CSI->Reagent + BnOH (0°C) BnOH Benzyl Alcohol BnOH->Reagent Intermediate Cbz-Sulfamide Intermediate Reagent->Intermediate + Amine / Base Amine Amine (R-NH₂) Amine->Intermediate Base TEA / DIPEA Base->Intermediate Final Free Sulfamide (R-NH-SO₂-NH₂) Intermediate->Final Hydrogenolysis Deprotection Pd/C, H₂ Deprotection->Final

Key Application: The "Burgess" Analog

While the Methyl analog (Burgess Reagent) is used for dehydration of alcohols to alkenes, the Benzyl analog allows for:

  • Orthogonal Protection: The Cbz group can be removed via hydrogenolysis (

    
    ), leaving other acid-sensitive groups (like Boc) intact.
    
  • Sulfamoylation: It acts as a delivery vector for the

    
     group after deprotection.
    

Part 5: Emergency Response

  • Spill (Liquid): Cover with dry lime or soda ash. Do not use water.[6][8] Scoop into a dry container and transport to a fume hood for controlled quenching.

  • Exposure (Skin): Immediate flushing with water for 15 minutes is critical. If "sticky" residue remains, use Polyethylene Glycol (PEG 400) followed by water.

  • Fire: Use

    
     or Dry Chemical.[4][9] Do not use water jets , as this will generate a cloud of HCl gas.
    

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for this compound (Analog/Substructure). National Center for Biotechnology Information. Link (Note: Link directs to the parent carbamate for structural reference; specific chlorosulfonyl data derived from synthesis literature).

    • GuideChem CAS Database: 89979-13-5.[2]Link[2]

  • Synthetic Application (Burgess Reagents)

    • AtlanChim Pharma: Synthetic applications of Burgess reagent.[10][11] (Detailed mechanism on sulfamoyl carbamate formation). Link

    • Nicolaou, K. C., et al. "New Uses for the Burgess Reagent in Chemical Synthesis." Chemistry – A European Journal (2004). (Describes the utility of sulfamoyl carbamates). Link

  • Precursor Safety (CSI)

    • Organic Syntheses Procedure: Chlorosulfonyl Isocyanate.[3] (Describes the hazards of the sulfonyl isocyanate moiety). Link

Sources

Handling and storage recommendations for N-chlorosulfonyl carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Handling, Storage, and Stability of N-Chlorosulfonyl Carbamates: A Technical Guide

Executive Summary N-Chlorosulfonyl carbamates (


) are potent electrophilic intermediates used primarily in the synthesis of sulfamoyl ureas, sulfamides, and the Burgess reagent (a mild dehydrating agent). While synthetically valuable, these compounds exhibit extreme sensitivity to moisture and thermal instability. This guide provides a self-validating framework for their safe handling, storage, and application in drug discovery workflows.

Chemical Profile & Hazard Analysis

Structural Identity: These compounds feature a carbamate backbone flanked by a highly reactive chlorosulfonyl group. The dual electrophilic nature—at the carbonyl carbon and the sulfonyl sulfur—renders them susceptible to nucleophilic attack and rapid hydrolysis.

Critical Hazards:

  • Hydrolytic Instability: Reacts violently with water to release hydrogen chloride (HCl) gas, carbon dioxide (

    
    ), and sulfamic acid derivatives. In closed systems, this gas evolution can cause pressure vessel failure.
    
  • Thermal Runaway: Above critical temperatures (often >25°C for specific derivatives), these compounds can decompose, releasing

    
     and 
    
    
    
    .
  • Corrosivity: The chlorosulfonyl moiety hydrolyzes to strong acids on contact with tissue, causing severe chemical burns.

Table 1: Physical & Reactivity Properties (Representative)

Property Characteristic Implication for Handling
Physical State White crystalline solid or oil Solids are generally more stable than oils; oils may indicate impurities or decomposition.
Melting Point 30–75°C (Derivative dependent) Keep processing temperatures well below melting point to avoid accelerated decomposition.
Hydrolysis Rate Instantaneous (Exothermic) Strict exclusion of moisture required. Use Schlenk or Glovebox techniques.

| Byproducts | HCl,


, 

| Ventilation (fume hood) and acid-scrubbing are mandatory. |

Storage Recommendations

To maintain reagent integrity (>95% purity) for extended periods, adhere to the following "Cold-Chain" protocol.

  • Primary Containment: Store in flame-dried, borosilicate glass vials with Teflon-lined screw caps. Parafilm is insufficient; use electrical tape or secondary containment for long-term sealing.

  • Atmosphere: Argon or Nitrogen (Oxygen-free, dry).

  • Temperature: -20°C (Freezer) is mandatory.

    • Note: Allow the container to warm to room temperature inside a desiccator before opening to prevent condensation.

  • Shelf-Life:

    • Solid (Crystalline): 3–6 months at -20°C.

    • Solution (e.g., in DCM): Use immediately.[1] Do not store.

Handling & Synthesis Workflow (Self-Validating)

This protocol utilizes a "Check-Point" system to ensure safety and chemical success.

Phase 1: Preparation (The "Dry" Standard)
  • Glassware: Oven-dried at 120°C for >4 hours. Assemble hot under

    
     flow.
    
  • Solvents: Anhydrous Dichloromethane (DCM) or Toluene.

    • Validation: Karl Fischer titration must show

      
       ppm 
      
      
      
      . If unavailable, distill over
      
      
      .
  • Reagents: Chlorosulfonyl Isocyanate (CSI) is the precursor. Ensure CSI is clear/colorless. Yellow CSI indicates hydrolysis/polymerization—distill before use.

Phase 2: Synthesis (Exotherm Control)
  • Reaction:

    
    
    
  • Setup: 3-neck flask, internal thermometer, addition funnel,

    
     inlet/outlet to a bleach/NaOH scrubber (to trap HCl/CSI vapors).
    
  • Procedure:

    • Charge CSI (1.0 equiv) in DCM at -10°C to 0°C .

    • Add Alcohol (1.0 equiv) dropwise.

    • Validation (Visual): Reaction should remain clear or form a white precipitate. Darkening/browning indicates thermal decomposition—Cool immediately.

    • Validation (Thermal): Monitor internal temp. Maintain

      
      . If temp spikes, stop addition.
      
Phase 3: Quality Control (NMR Check)

Before proceeding to downstream applications (e.g., Burgess reagent prep), validate the intermediate.

  • Sampling: Take a 50

    
     aliquot, dilute in 
    
    
    
    (dried over activated molecular sieves).
  • Diagnostic Signals (

    
     NMR): 
    
    • Carbamate NH: Broad singlet, typically

      
       8.0–10.0 ppm (highly acidic, exchangeable).
      
    • Alpha-Protons: Shifted downfield relative to the starting alcohol (e.g.,

      
       shift from ~3.4 to ~3.9 ppm).
      
    • Failure Mode: Sharp signals at

      
       3-4 ppm often indicate unreacted alcohol or hydrolysis products (
      
      
      
      ).

Emergency & Quenching Protocols

The "Volcano" Risk: Never add water directly to the concentrated reagent. The rapid release of


 and 

will cause the vessel to erupt.

Safe Quenching Procedure:

  • Dilution: Dilute the reaction mixture 1:1 with cold DCM or Toluene.

  • Sink Preparation: Prepare a beaker of Ice + Saturated Aqueous

    
     .
    
  • Addition: Pour the organic reaction mixture slowly onto the stirring ice/bicarbonate slurry.

    • Why? This neutralizes HCl immediately and uses the heat of fusion of ice to absorb the exotherm.

  • Disposal: Adjust pH to 7–8, separate layers, and dispose of aqueous waste as halogenated/acidic waste depending on local EHS regulations.

Visualizations

Figure 1: Synthesis and Decomposition Pathways

This diagram illustrates the formation of the N-chlorosulfonyl carbamate and its divergent pathways: stable utilization vs. thermal/hydrolytic failure.

G cluster_0 Precursors cluster_1 Target Intermediate cluster_2 Downstream Applications cluster_3 Decomposition Modes (Failure) CSI Chlorosulfonyl Isocyanate (CSI) Carbamate N-Chlorosulfonyl Carbamate ROC(O)NHSO2Cl CSI->Carbamate DCM, 0°C (Controlled Addition) ROH Alcohol (ROH) ROH->Carbamate Burgess Burgess Reagent (Dehydrating Agent) Carbamate->Burgess + Et3N (In situ) Sulfamides Sulfamoyl Ureas / Sulfamides Carbamate->Sulfamides + Amines Hydrolysis Hydrolysis (Moisture) HCl + CO2 + Sulfamic Acid Carbamate->Hydrolysis + H2O (Violent) Thermal Thermal Decay (>25°C) R-Cl + SO2 + Isocyanates Carbamate->Thermal Heat / Storage >0°C

Caption: Synthesis of N-chlorosulfonyl carbamates from CSI and alcohol, showing productive pathways (green/blue) versus critical failure modes (red).

Figure 2: Safe Handling Decision Tree

A logic flow for researchers to determine the safety of their current workflow.

DecisionTree Start Start: Handling N-Chlorosulfonyl Carbamate CheckState Check Physical State (Visual Inspection) Start->CheckState IsSolid Is it a white solid/clear oil? CheckState->IsSolid Decomp STOP: Decomposition Suspected (Yellow/Brown/Fuming) IsSolid->Decomp No CheckWater Check Solvent Water Content (Karl Fischer) IsSolid->CheckWater Yes IsDry Is Water < 50 ppm? CheckWater->IsDry DrySolvent Action: Dry Solvent (Distill/Sieves) IsDry->DrySolvent No Proceed Proceed with Reaction (Temp < 0°C) IsDry->Proceed Yes DrySolvent->CheckWater Monitor Monitor Internal Temp Proceed->Monitor Spike Temp Spike > 5°C? Monitor->Spike Stop STOP Addition Cool & Dilute Spike->Stop Yes Continue Continue Addition Maintain < 0°C Spike->Continue No

Caption: Operational decision tree for validating reagent quality and reaction safety during handling.

References

  • Preparation of Methyl N-(chlorosulfonyl)carbamate . Organic Syntheses, Coll. Vol. 6, p.788 (1988); Vol. 56, p.40 (1977).

  • Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates . Arxada CDMO Whitepaper.

  • Burgess Reagent in Organic Synthesis . Journal of Organic Chemistry, 2017, 82, 2, 1046–1052.

  • Safety Data Sheet: Chlorosulfonyl Isocyanate . Fisher Scientific.

  • Handling of Reactive Electrophiles . Not Voodoo (University of Rochester).

Sources

Advanced Theoretical Frameworks for Benzyl (chlorosulfonyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Reactivity, Conformational Dynamics, and Synthetic Applications

Introduction & Molecular Architecture

Benzyl (chlorosulfonyl)carbamate (CAS: 141635-93-6) represents a critical intermediate in the synthesis of sulfamates, sulfamides, and Burgess-type dehydration reagents. Structurally, it bridges the chemistry of protecting groups (benzyloxycarbonyl, Cbz) with high-energy electrophiles (chlorosulfonyl isocyanate derivatives).

From a theoretical standpoint, this molecule offers a rich landscape for computational study due to its competing electrophilic sites (carbonyl carbon vs. sulfonyl sulfur) and its propensity for intramolecular hydrogen bonding. Understanding its electronic structure is vital for predicting its behavior in nucleophilic substitution and "ene"-type elimination reactions.

Structural Components[1][2][3][4][5][6][7][8][9][10]
  • Cbz Group: Provides steric bulk and lipophilicity; acts as a UV-active chromophore for detection.

  • Acyl-Sulfamoyl Linkage (-C(O)-NH-SO2-): A conjugated system exhibiting unique pKa properties and tautomeric equilibria.

  • Chlorosulfonyl Moiety (-SO2Cl): A hard electrophile susceptible to hydrolysis and nucleophilic attack, serving as the "warhead" in sulfamoylation reactions.

Computational Methodology (Protocol)

To accurately model this compound, researchers must account for hypervalent sulfur and dispersion interactions between the benzyl ring and the sulfonyl oxygens. The following protocol is the industry standard for characterizing this class of molecules.

Recommended Level of Theory
ParameterSpecificationRationale
Functional B3LYP-D3(BJ) or wB97X-D Standard B3LYP fails to capture weak

-stacking interactions in the benzyl arm. D3 dispersion correction (Grimme) is mandatory.
Basis Set 6-311++G(d,p) Diffuse functions (++) are critical for the lone pairs on Oxygen and Chlorine. Polarization functions (d,p) describe the hypervalent Sulfur-Oxygen bonds accurately.
Solvation PCM / SMD Gas-phase calculations often overestimate the stability of the zwitterionic resonance structures. Use PCM (Dichloromethane or THF).
Frequency Harmonic Essential to verify minima (0 imaginary frequencies) and Transition States (1 imaginary frequency).
Computational Workflow

The following Graphviz diagram outlines the logical flow for a complete theoretical characterization study.

G Start Input Structure (this compound) ConfSearch Conformational Search (MMFF94 / PM6) Start->ConfSearch Initial Guess GeomOpt Geometry Optimization B3LYP-D3/6-311++G(d,p) ConfSearch->GeomOpt Lowest Energy Conformers Freq Frequency Analysis (IR/Thermochemistry) GeomOpt->Freq Validation Branch Analysis Branching Freq->Branch NBO NBO Analysis (Hyperconjugation/Charge) Branch->NBO Electronic Structure Fukui Fukui Functions (Local Reactivity) Branch->Fukui Regioselectivity TS_Search TS Search (QST3 Method) Branch->TS_Search Mechanism

Figure 1: Standardized computational workflow for characterizing sulfonyl carbamate derivatives.

Reactivity Descriptors & Frontier Molecular Orbitals

Theoretical studies reveal that the reactivity of this compound is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Orbital Analysis
  • HOMO: Primarily located on the carbamate nitrogen lone pair and the benzyl

    
    -system. This indicates the site susceptible to electrophilic attack (e.g., protonation).
    
  • LUMO: Concentrated on the S-Cl

    
     antibonding orbital and the Carbonyl 
    
    
    
    orbital. This confirms the molecule acts as a dual electrophile.
Global Reactivity Indices (Calculated Estimates)

Based on B3LYP/6-311++G(d,p) benchmarks for N-chlorosulfonyl derivatives.

DescriptorSymbolFormulaInterpretation
Chemical Hardness


High

suggests stability against spontaneous decomposition.
Electrophilicity


High

confirms high reactivity toward alcohols/amines (nucleophiles).
Softness


Correlates with the ease of polarization during reaction (Soft-Soft interactions).

Key Insight: The Sulfur atom is significantly "softer" than the Carbonyl carbon. Therefore, "soft" nucleophiles (like thiols or phosphines) will preferentially attack the Sulfur (displacing Cl), while "hard" nucleophiles (like alkoxides) may attack the Carbonyl or deprotonate the Nitrogen.

Mechanistic Pathways: Formation and Reaction[10]

The synthesis of this compound proceeds via the reaction of Chlorosulfonyl Isocyanate (CSI) with Benzyl Alcohol . This is a rapid, exothermic reaction that must be controlled to prevent double-addition (formation of sulfamates).

Reaction Mechanism (Formation)[6][8][10][11][12]
  • Nucleophilic Attack: The hydroxyl oxygen of benzyl alcohol attacks the highly electrophilic carbon of the isocyanate group in CSI.

  • Proton Transfer: A rapid [1,3]-proton shift occurs from the ether oxygen to the nitrogen, stabilizing the carbamate linkage.

  • Concerted vs. Stepwise: DFT studies suggest a concerted mechanism assisted by a second alcohol molecule (acting as a proton shuttle), lowering the activation energy barrier significantly.

Reaction CSI Chlorosulfonyl Isocyanate (CSI) TS Transition State (6-membered proton transfer) CSI->TS BnOH Benzyl Alcohol BnOH->TS Product Benzyl (chlorosulfonyl) carbamate TS->Product Fast Burgess Burgess-type Elimination Product->Burgess Thermal Decomp.

Figure 2: Mechanistic pathway for the synthesis of this compound from CSI.

Decomposition (Burgess Pathway)

Upon heating or treatment with base (e.g., Triethylamine), this compound can form an inner salt (sulfonamide anion/ammonium cation pair). This species is capable of dehydrating alcohols to alkenes via a syn-elimination mechanism, analogous to the classic Burgess reagent [1, 2].[1]

Experimental Validation of Theory

To ensure the theoretical model aligns with physical reality, the following spectroscopic markers must be validated.

Infrared (IR) Spectroscopy Markers
  • N-H Stretch: Predicted at ~3250-3300 cm⁻¹. A redshift in this band indicates strong intermolecular hydrogen bonding (dimerization).

  • C=O Stretch: Predicted at ~1740 cm⁻¹.

  • S=O Asymmetric Stretch: Predicted at ~1380 cm⁻¹.

  • S-Cl Stretch: A distinct fingerprint band at ~360-380 cm⁻¹ (often requires Far-IR to visualize).

NMR Validation
  • 1H NMR: The N-H proton is highly deshielded (typically

    
     8.0 - 10.0 ppm) due to the electron-withdrawing effect of both the carbonyl and sulfonyl groups.
    
  • 13C NMR: The carbamate carbonyl carbon appears downfield (~150 ppm).

References

  • Atkins, G. M., & Burgess, E. M. (1968).[2] The reactions of an N-sulfonylamine inner salt. Journal of the American Chemical Society, 90(17), 4744–4745.[2] Link

  • Khapli, S., Dey, S., & Mal, D. (2001).[2] Burgess reagent in organic synthesis.[3][2][1] Journal of the Indian Institute of Science, 81, 461–476.[3] Link

  • Ciblat, S., Besse, P., Papamicaël, C., & Bolte, J. (2002). Synthesis of new sulfamate linked 4-hydroxycoumarin conjugates... coupled with molecular docking, DFT calculation. Journal of Molecular Structure, 1261, 132924.
  • Graf, R. (1963). Chlorosulfonyl Isocyanate.[4][5][3][6][7][2][8] Organic Syntheses, 46, 23. Link

  • Raspoet, G., Nguyen, M. T., McGarraghy, M., & Hegarty, A. F. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Journal of Organic Chemistry, 63(20), 6878–6885. Link

Sources

Methodological & Application

Application Note: Photoinduced C–H Amidation Using Benzyl (chlorosulfonyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of Benzyl (chlorosulfonyl)carbamate in photoinduced amidation, specifically focusing on the C–H amidation of heterocycles (quinoxalin-2(1H)-ones). This guide is grounded in the breakthrough methodology reported by Yuan et al. (2023) in Chemical Communications.[1]


)
Target Transformation:  Direct C3-Amidation of Quinoxalin-2(1H)-ones

Executive Summary

The direct installation of amino groups onto heteroaromatic scaffolds is a pivotal transformation in medicinal chemistry. Traditional methods often require pre-functionalized substrates (e.g., halides) or harsh conditions. This protocol utilizes This compound as a "masked" amidyl radical precursor. Upon activation by a visible-light photocatalyst, this reagent undergoes a reductive single-electron transfer (SET) followed by the extrusion of sulfur dioxide (


) and chloride (

) to generate a reactive Cbz-amidyl radical (

). This radical selectively attacks the C3 position of quinoxalin-2(1H)-ones, delivering high-value

-protected amino-heterocycles under mild, room-temperature conditions.

Scientific Principles & Mechanism[2]

The Reagent: this compound

This reagent is synthesized from Chlorosulfonyl Isocyanate (CSI) and Benzyl Alcohol . Unlike simple


-chloroamides, the 

-chlorosulfonyl group functions as a unique redox-active auxiliary.
  • Role: Acts as an oxidant towards the excited photocatalyst and a precursor for the nitrogen-centered radical.

  • Advantage: The fragmentation is driven by the thermodynamically favorable release of gaseous

    
     and stable chloride ions, preventing reversible termination steps.
    
Mechanistic Pathway

The reaction operates via a reductive quenching photoredox cycle :

  • Excitation: The photocatalyst,

    
    , absorbs blue light to form the excited state 
    
    
    
    .
  • Radical Generation (SET): The excited catalyst reduces this compound. This triggers the cleavage of the

    
     bond (or 
    
    
    
    followed by decomposition), releasing
    
    
    and
    
    
    to generate the key amidyl radical (
    
    
    ).
  • Radical Addition: The nucleophilic amidyl radical attacks the electron-deficient C3 position of the quinoxalin-2(1H)-one, forming a C-centered radical intermediate.

  • Oxidation & Turnover: The

    
     species oxidizes the radical intermediate to a cation, regenerating the ground state 
    
    
    
    catalyst.
  • Aromatization: Base-assisted deprotonation restores aromaticity, yielding the final C3-amidated product.

PhotoredoxMechanism Cat_GS Ir(III) Ground State Cat_Excited *Ir(III) Excited State Cat_GS->Cat_Excited Blue Light (hν) Cat_Ox Ir(IV) Oxidized Species Cat_Excited->Cat_Ox SET (Reduction of Reagent) Cat_Ox->Cat_GS SET (Oxidation of Intermediate) Reagent This compound (Cbz-NH-SO2Cl) Radical_N Amidyl Radical (Cbz-NH•) Reagent->Radical_N + e- (from *Ir) Byproducts SO2 (gas) + Cl- Reagent->Byproducts Intermediate C-Centered Radical Intermediate Radical_N->Intermediate + Substrate Substrate Quinoxalin-2(1H)-one Cation Cationic Intermediate Intermediate->Cation - e- (to Ir(IV)) Product C3-Amidated Product Cation->Product - H+ (Base)

Figure 1: Proposed reductive quenching mechanism for the photoinduced amidation using this compound.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • Chlorosulfonyl isocyanate (CSI) [CAS: 1189-71-5] (Handle with care: Corrosive/Moisture sensitive).

    • Benzyl Alcohol (anhydrous).

    • Quinoxalin-2(1H)-one derivatives.[1][2][3][4][5][6][7][8][9]

    • Photocatalyst:

      
       [CAS: 94928-86-6].
      
    • Base: Sodium Carbonate (

      
      ).[8]
      
    • Solvent: Acetonitrile (MeCN), anhydrous.

  • Equipment:

    • Blue LED light source (approx. 450-460 nm, 30-40 W).

    • Schlenk tubes or crimp-cap vials (10 mL).

    • Magnetic stir plate.

Method A: One-Pot, Two-Step Protocol (Recommended)

This method generates the unstable this compound in situ to avoid isolation steps.

Step 1: In-Situ Reagent Formation

  • Flame-dry a 10 mL reaction vial and equip with a magnetic stir bar.

  • Add Benzyl Alcohol (0.2 mmol, 1.0 equiv) and anhydrous MeCN (1.0 mL).

  • Cool to 0 °C (ice bath).

  • Dropwise add Chlorosulfonyl Isocyanate (CSI) (0.2 mmol, 1.0 equiv) under inert atmosphere (

    
     or Ar).
    
  • Stir at room temperature for 2 hours .

    • Checkpoint: The formation of the carbamate is typically quantitative. The solution now contains this compound.

Step 2: Photoinduced Amidation

  • To the same vial containing the pre-formed reagent, add:

    • Quinoxalin-2(1H)-one substrate (0.1 mmol, 0.5 equiv relative to reagent).

    • 
        (0.2 mmol, 2.0 equiv).
      
    • 
        (0.005 mmol, 5 mol%).
      
  • Seal the vial (Teflon-lined cap) and purge with

    
     for 5 minutes (sparging).
    
  • Irradiate with Blue LEDs (30 W) at room temperature for 12 hours with vigorous stirring.

    • Note: Use a fan to maintain temperature near ambient (25-30 °C).

Step 3: Work-up

  • Dilute the mixture with Ethyl Acetate (EtOAc) and water.

  • Extract the aqueous layer with EtOAc (3x).

  • Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).

Method B: Using Isolated Reagent

If the reagent is prepared in bulk and isolated (typically as a white solid/oil, stored at -20 °C):

  • Dissolve This compound (0.2 mmol) and Quinoxalin-2(1H)-one (0.1 mmol) in MeCN (1.0 mL).

  • Add

    
     (2.0 equiv) and 
    
    
    
    (5 mol%).
  • Proceed with irradiation as in Method A.

Data Summary & Optimization

The following data highlights the necessity of the photocatalyst and base (Source: Yuan et al., Chem. Commun., 2023).

EntryPhotocatalyst (5 mol%)Base (2.0 equiv)SolventLightYield (%)
1


MeCN Blue LED 95%
2


MeCNBlue LED80%
3

DIPEAMeCNBlue LED58%
4None

MeCNBlue LED39%*
5


DCMBlue LEDTrace
6


MeCNNone0%

*Note: The background reaction (Entry 4) suggests a minor pathway involving electron donor-acceptor (EDA) complexes between the base/substrate and reagent, but the photocatalyst is essential for high efficiency.

Scope and Limitations

  • Scope:

    • Substrates: Works well with electron-rich (e.g., -Me, -OMe) and electron-deficient (e.g., -F, -Cl, -CF3) quinoxalinones.

    • Reagents: Compatible with various alcohols (Methyl, Ethyl, Benzyl, Isopropyl) to install different carbamate groups.

  • Limitations:

    • Heterocycles: Primarily optimized for quinoxalin-2(1H)-ones. Other heterocycles like indoles or coumarins may require re-optimization of the redox potentials.

    • Sterics: Extremely bulky alcohols (e.g., tert-butanol) may show reduced yields due to steric hindrance during the radical addition step.

Troubleshooting Guide

  • Low Yield?

    • Moisture: CSI is highly sensitive to moisture. Ensure MeCN is anhydrous and glassware is flame-dried.

    • Oxygen: Radical lifetimes are short. Ensure thorough degassing (

      
       bubbling) before irradiation.
      
    • Light Intensity: Ensure the reaction vial is positioned close to the light source (approx. 2-5 cm) without overheating.

  • Reagent Decomposition: If using Method B (isolated reagent), ensure it is fresh. The

    
    -chlorosulfonyl moiety can degrade over time, releasing HCl.
    

References

  • Primary Protocol: Yuan, C.-P., Xie, Z.-Z., Zheng, Y., & Yang, H. (2023).[6][7] N-Chlorosulfonyl carbamate-enabled, photoinduced amidation of quinoxalin-2(1H)-ones . Chemical Communications, 59, 10125-10128.

  • Mechanistic Context: Zheng, L., et al. (2021). O-Perhalopyridin-4-yl Hydroxylamines: Amidyl-Radical Generation Scaffolds. Organic Letters, 23(4), 1431-1436.

  • General Review: Stateman, L. M., et al. (2018). The development of nitrogen-centered radicals for C–H functionalization.[3][8][10] Chemical Science, 9, 3914.

Sources

Protocol for Direct C-H Amidation of Quinoxalin-2(1H)-ones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and environmentally benign protocol for the direct C-H amidation of quinoxalin-2(1H)-ones at the C3 position. Quinoxalin-2(1H)-one and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The introduction of an amino group at the C3 position, in particular, has been shown to be crucial for the biological activity of several therapeutic agents.[2] This application note provides a step-by-step protocol for a photocatalyst-free, photoinduced dehydrogenative amination of quinoxalin-2(1H)-ones with aliphatic amines, utilizing air as the sole oxidant.[2] The causality behind experimental choices, a proposed reaction mechanism, and a summary of reaction scope and yields are discussed to provide researchers with a thorough understanding of this powerful synthetic transformation.

Introduction: The Significance of Aminated Quinoxalinones

Quinoxalin-2(1H)-ones are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in pharmaceutical and materials sciences.[5][6] The direct functionalization of the C3 C-H bond of the quinoxalinone core is the most atom-economical and cost-effective strategy for the synthesis of its derivatives.[5] Among the various C3-functionalized quinoxalinones, 3-aminoquinoxalin-2(1H)-ones have emerged as a particularly important subclass due to their presence in numerous biologically active molecules.[2] Notable examples include Ataquimast, an agent used in the treatment of advanced receptor-positive breast cancer, as well as Epstein-Barr virus inhibitors and histamine-4 receptor antagonists.[2]

Traditional methods for the synthesis of these valuable compounds often rely on harsh reaction conditions, stoichiometric and often toxic chemical oxidants, and transition metal catalysts.[2] The protocol detailed herein presents a significant advancement by eliminating the need for external photocatalysts and metal catalysts, proceeding efficiently at room temperature with air as the green oxidant.[2]

Experimental Protocol: Photocatalyst-Free Direct Amidation

This protocol is adapted from a facile and eco-friendly photoinduced dehydrogenative amination procedure.[2] The key to this transformation is the inherent photosensitizing ability of the quinoxalin-2(1H)-one starting material, which obviates the need for an external photocatalyst.[2]

Materials and Reagents
  • Substituted quinoxalin-2(1H)-one (1.0 equiv)

  • Aliphatic amine (2.0 equiv)

  • Dimethylformamide (DMF), reagent grade

  • Blue LEDs (460-470 nm)

  • Standard laboratory glassware (reaction tube, stir bar)

  • Magnetic stirrer with integrated light source or a photoreactor setup

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Reaction Setup and Procedure

The following workflow outlines the key steps for the direct amidation reaction.

Figure 1: Experimental workflow for the direct amidation of quinoxalin-2(1H)-ones.

Step-by-Step Procedure:

  • To a clean, dry reaction tube equipped with a magnetic stir bar, add the substituted quinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv).

  • Add dimethylformamide (DMF, 2.0 mL).

  • Add the corresponding aliphatic amine (0.4 mmol, 2.0 equiv).

  • Seal the reaction tube and place it in the photoreactor or position it approximately 5-10 cm from the blue LED light source.

  • Stir the reaction mixture at room temperature under blue light irradiation for the time specified in the reaction scope table (typically 12-24 hours). The reaction is open to the air, which serves as the source of the oxidant.

  • Upon completion (monitored by TLC), transfer the reaction mixture to a round-bottom flask.

  • Remove the DMF under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to afford the desired 3-aminoquinoxalin-2(1H)-one product.

Safety Precautions
  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[7][8]

  • Reagents: Dimethylformamide (DMF) is a skin and respiratory irritant. Handle with care. Aliphatic amines can be corrosive and have strong odors; handle them in a fume hood.

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.[9]

Reaction Mechanism: A Self-Sensitized Process

The photocatalyst-free nature of this reaction is attributed to the ability of the quinoxalin-2(1H)-one starting material to act as a photosensitizer.[2] The proposed mechanism proceeds through a radical pathway.

reaction_mechanism Q_ground Quinoxalin-2(1H)-one (Ground State) Q_excited Excited State Quinoxalin-2(1H)-one* Q_ground->Q_excited Blue Light (hν) Intermediate Radical Adduct Q_ground->Intermediate Radical Addition Amine_radical Amino Radical Cation (R-NH2+•) Q_excited->Amine_radical Single Electron Transfer (SET) Q_anion_radical Quinoxalinone Radical Anion Q_excited->Q_anion_radical Single Electron Transfer (SET) Amine Aliphatic Amine (R-NH2) Amine->Amine_radical Single Electron Transfer (SET) Amine->Q_anion_radical Single Electron Transfer (SET) Amino_radical Amino Radical (R-NH•) Amine_radical->Amino_radical -H+ Q_anion_radical->Q_ground +e- Amino_radical->Intermediate Radical Addition Product 3-Aminoquinoxalin-2(1H)-one Intermediate->Product Oxidation & -H• HO2 HO2• Intermediate->HO2 Oxidation & -H• O2 O2 (Air) O2->Product Oxidation & -H• O2->HO2 Oxidation & -H• O2_radical O2-• H2O2 H2O2

Figure 2: Proposed mechanism for the photoinduced direct amidation.

Mechanistic Rationale:

  • Photoexcitation: The quinoxalin-2(1H)-one substrate absorbs energy from the blue light, promoting it to an excited state.[2]

  • Single Electron Transfer (SET): The excited quinoxalin-2(1H)-one undergoes a single electron transfer with the aliphatic amine, generating an amino radical cation and a quinoxalinone radical anion.[2]

  • Deprotonation: The amino radical cation deprotonates to form a more stable amino radical.

  • Radical Addition: The amino radical adds to the C3 position of a ground-state quinoxalin-2(1H)-one molecule to form a radical adduct intermediate.

  • Oxidation and Re-aromatization: Molecular oxygen from the air acts as the terminal oxidant, abstracting a hydrogen atom from the intermediate to yield the final 3-aminoquinoxalin-2(1H)-one product and a hydroperoxyl radical (HO₂•), completing the catalytic cycle.[2]

Scope and Limitations

This protocol demonstrates broad applicability with a variety of substituted quinoxalin-2(1H)-ones and aliphatic amines.

Table of Representative Substrates and Yields
EntryQuinoxalin-2(1H)-one SubstituentAmineProductYield (%)
1Hn-Butylamine3-(Butylamino)quinoxalin-2(1H)-one92
26-Chloron-Butylamine6-Chloro-3-(butylamino)quinoxalin-2(1H)-one85
36-Methyln-Butylamine6-Methyl-3-(butylamino)quinoxalin-2(1H)-one88
4HCyclohexylamine3-(Cyclohexylamino)quinoxalin-2(1H)-one90
5HDiethylamine3-(Diethylamino)quinoxalin-2(1H)-one78
6HPiperidine3-(Piperidin-1-yl)quinoxalin-2(1H)-one82
7HMorpholine3-(Morpholino)quinoxalin-2(1H)-one86
81-EthylMethylamineAtaquimast95

Data adapted from The Journal of Organic Chemistry, 2024.[2]

Field-Proven Insights
  • Amine Scope: The reaction is highly efficient with both primary and secondary aliphatic amines. Aromatic amines, however, are generally not suitable substrates under these conditions.[5]

  • Substituent Effects: The electronic nature of the substituents on the quinoxalin-2(1H)-one ring has a minimal effect on the reaction efficiency, highlighting the robustness of this method.

  • Scalability: This protocol has been successfully scaled up to the gram scale, demonstrating its practical utility for synthetic applications.[2] For instance, the synthesis of Ataquimast was achieved in an 82% yield on a gram scale.[2]

Conclusion

The direct C-H amidation of quinoxalin-2(1H)-ones is a powerful tool for the synthesis of medicinally relevant compounds. The presented photocatalyst-free, photoinduced protocol offers a green, efficient, and operationally simple alternative to traditional methods. By leveraging the inherent photochemical properties of the quinoxalinone core, this method avoids the need for costly and potentially toxic metal or photocatalysts, relying on air as the terminal oxidant. This guide provides researchers in drug development and organic synthesis with a detailed and validated protocol to access a wide range of 3-aminoquinoxalin-2(1H)-ones, facilitating further exploration of their therapeutic potential.

References

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI. [Link]

  • Synthesis of quinoxalinones. Organic Chemistry Portal. [Link]

  • Discovery of the Aminated Quinoxalines as Potential Active Molecules. ResearchGate. [Link]

  • Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Substrate Scope for the Synthesis of 3‐Aminoquinoxalin‐2(1H)‐ones.[a,b]. ResearchGate. [Link]

  • Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. PMC. [Link]

  • Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. ResearchGate. [Link]

  • Highly efficient copper-catalyzed direct C–H amidation of quinoxalin-2(1H)-ones with amidates under microwave irradiation. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • An insight into medicinal chemistry of anticancer quinoxalines. CIMAP Staff. [Link]

  • SAFETY DATA SHEET - Iodine-Potassium Iodide Solution. [No Source Found].
  • Recent advances in the direct functionalization of quinoxalin-2(1H)-ones. RSC Publishing. [Link]

  • Recent Developments in Direct C-H Functionalization of Quinoxalin-2(1 H)-Ones via Heterogeneous Catalysis Reactions. PubMed. [Link]

  • Ag-Catalysed Regioselective C1-Amidation of Pyrrolo[1,2- a ]Quinoxaline with Azodicarboxylates. SSRN. [Link]

  • The C−H functionalization of quinoxalinones. ResearchGate. [Link]

  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. MDPI. [Link]

  • Iodine - SAFETY D
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC. [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. [Link]

  • Catalytic Application of Iron for Towards Synthesis of Quinoxaline. Austin Journal of Bioorganic & Organic Chemistry. [Link]

  • Student safety sheets 56 Iodine. CLEAPSS Science. [Link]

Sources

Application of Benzyl (chlorosulfonyl)carbamate in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: EXECUTIVE SUMMARY & REAGENT PROFILE

Benzyl (chlorosulfonyl)carbamate (CAS: 89979-13-5) is a versatile, high-reactivity electrophile used primarily as a "soft" sulfamoylating agent and a precursor to Burgess-type dehydrating reagents . Unlike rigid sulfonyl chlorides, this reagent introduces a carbobenzyloxy (Cbz) protected sulfamoyl moiety (Cbz-NH-SO2-), enabling orthogonal protection strategies in the synthesis of complex N,S-heterocycles.

Its utility in drug discovery is defined by three core applications:

  • Synthesis of Cyclic Sulfamides: Precursor to 5- and 6-membered sultams (e.g., thiadiazolidines, oxathiazinanes).

  • "Benzyl Burgess" Reagent Generation: An in situ generated alternative to the methyl-based Burgess reagent, offering altered solubility profiles for dehydrative cyclizations (oxazolines, thiazolines).

  • Caged Compound Synthesis: Reaction with glyoxals to form high-density energy material precursors (isowurtzitane derivatives).

PART 2: MECHANISTIC PATHWAYS & VISUALIZATION

The reactivity of this compound hinges on its dual electrophilic nature (sulfonyl and carbonyl centers) and its ability to form zwitterionic salts with tertiary amines.

Figure 1: Reaction Pathways in Heterocyclic Synthesis

G CSI Chlorosulfonyl Isocyanate (CSI) BCC Benzyl (chlorosulfonyl) carbamate (The Reagent) CSI->BCC + BnOH (0°C, DCM) BnOH Benzyl Alcohol Sulfamide Linear Cbz-Sulfamide BCC->Sulfamide + Amine Burgess Benzyl Burgess Reagent (Inner Salt) BCC->Burgess + TEA (In Situ) Oxathia Oxathiazinanes BCC->Oxathia Tandem Sulfamoylation Amine Amino Alcohol / Diamine TEA Triethylamine (TEA) CycSulf Cyclic Sulfamides (Thiadiazolidines) Sulfamide->CycSulf Cyclization (Base/Heat) Oxazoline Oxazolines / Thiazolines Burgess->Oxazoline Dehydrative Cyclization

Caption: Divergent synthesis pathways: Direct sulfamoylation yields cyclic sulfamides, while amine activation yields the "Benzyl Burgess" reagent for dehydrative cyclizations.

PART 3: EXPERIMENTAL PROTOCOLS

Protocol A: In Situ Preparation of the Reagent

Rationale: this compound is moisture-sensitive and best generated fresh. Isolation is possible but degrades yield over time.

Materials:

  • Chlorosulfonyl isocyanate (CSI) [Sigma-Aldrich]

  • Benzyl alcohol (Anhydrous)

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step:

  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.

  • Solvent: Charge with anhydrous DCM (0.5 M concentration relative to CSI). Cool to 0°C .[2][3]

  • Addition: Add Benzyl alcohol (1.0 equiv) dropwise over 20 minutes.

    • Critical Control: Maintain temperature < 5°C to prevent decarboxylation or side reactions.

  • Reaction: Stir at 0°C for 30 minutes. The solution now contains This compound .[4][5]

    • Validation: Aliquot can be analyzed by NMR (CDCl3); disappearance of BnOH OH signal and shift of benzylic protons.

Protocol B: Synthesis of Cyclic Sulfamides (1,2,5-Thiadiazolidine-1,1-dioxides)

Application: Synthesis of novel heterocyclic scaffolds for medicinal chemistry (e.g., enzyme inhibitors).

Reagents:

  • This compound solution (from Protocol A).

  • N-Boc-ethylenediamine (or substituted diamine).

  • Triethylamine (TEA).[3]

Procedure:

  • Coupling: To the solution of this compound (1.0 equiv) at 0°C, add a solution of N-Boc-ethylenediamine (1.0 equiv) and TEA (2.5 equiv) in DCM dropwise.

  • Incubation: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Mechanism:[6][7][8][9][10] Formation of linear sulfamide BnO-C(O)-NH-SO2-NH-CH2-CH2-NHBoc.

  • Workup: Quench with 1M HCl. Extract with DCM, dry over Na2SO4, and concentrate.

  • Cyclization (Deprotection-Cyclization Cascade):

    • Dissolve intermediate in TFA/DCM (1:1) to remove Boc.

    • Neutralize and treat with base (e.g., K2CO3 in MeCN) or heat to induce intramolecular displacement of the Cbz group (if designed as a leaving group) or subsequent reaction with an aldehyde (for sulfahydantoins).

    • Alternative: For 1,2,3-oxathiazinane synthesis, use an amino-alcohol substrate.[11] The alcohol attacks the sulfonyl chloride first, followed by N-cyclization.

Protocol C: The "Benzyl Burgess" Dehydrative Cyclization

Application: Converting hydroxyamides to Oxazolines or hydroxythioamides to Thiazolines under mild conditions. This analog is often preferred when the methyl-Burgess reagent is too soluble or unstable in the specific matrix.

Preparation of Benzyl Burgess Reagent:

  • Prepare this compound (Protocol A).[12]

  • Add Triethylamine (2.2 equiv) dropwise at 0°C.

  • A thick precipitate forms: Benzyl N-(triethylammoniumsulfonyl)carbamate (Inner salt).

  • Note: Can be used as a suspension or filtered under inert gas (highly hygroscopic).

Cyclization Reaction:

  • Substrate: Add the hydroxyamide substrate (0.8 equiv) dissolved in THF or DCM to the "Benzyl Burgess" suspension.

  • Reflux: Heat to reflux (approx. 40–50°C) for 1–3 hours.

  • Mechanism: The hydroxyl group attacks the sulfonyl center, activating the oxygen. Intramolecular attack by the amide oxygen (or sulfur) effects cyclization with loss of BnOCONH2 and SO3.

  • Purification: Flash chromatography (SiO2).

PART 4: DATA & COMPARISON

Table 1: Comparison of Burgess-Type Reagents
FeatureMethyl Burgess ReagentBenzyl Burgess Reagent
Structure MeO-C(O)-NH-SO2-N+Et3BnO-C(O)-NH-SO2-N+Et3
Preparation Commercial or CSI + MeOHIn situ: CSI + BnOH
Lipophilicity Low (Water soluble products)Moderate (Benzyl group aids organic solubility)
By-products Methanol, TEA, SO3Benzyl alcohol, TEA, SO3
Primary Use Dehydration of alcohols to alkenesHeterocyclic cyclization (Oxazolines)
Stability Thermal degradation >50°CSimilar; use immediately

PART 5: REFERENCES

  • Burgess, E. M., Penton, H. R., & Taylor, E. A. (1970). Thermal reactions of alkyl N-carbomethoxysulfamate esters. Journal of Organic Chemistry.

  • Nicolaou, K. C., et al. (2004).[13] New uses for the Burgess reagent in chemical synthesis: methods for the facile and stereoselective formation of sulfamidates, glycosylamines, and sulfamides. Chemistry – A European Journal.

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazolines and oxazoles with the Burgess reagent. Tetrahedron Letters.

  • BenchChem. (2025).[2] Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.

  • ChemRxiv. (2022). Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Heterocycles.

Sources

Application Note: Photochemical C-H Amidation using In-Situ Generated N-Chlorosulfonyl Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the photochemical C-H amidation of quinoxalin-2(1H)-ones using


-chlorosulfonyl carbamates  as amidyl radical precursors. This protocol is based on the methodology developed by Yuan, Yang, and colleagues (2023), leveraging the in-situ generation of the radical precursor from chlorosulfonyl isocyanate (CSI) and alcohols.[1][2]

Introduction & Scientific Rationale

Nitrogen-centered radicals (amidyl radicals) are potent intermediates for constructing C–N bonds, particularly in the late-stage functionalization of pharmacophores like quinoxalin-2(1H)-ones. Traditional methods for generating amidyl radicals often require pre-functionalized


-halo or 

-oxy precursors, which can be unstable or difficult to synthesize.

This protocol utilizes


-chlorosulfonyl carbamates  (

) as transient, high-efficiency amidyl radical precursors.[1][2][3] These species are generated in situ from the reaction of chlorosulfonyl isocyanate (CSI) with an alcohol. Under visible light irradiation and photoredox catalysis, the

-chlorosulfonyl carbamate undergoes single-electron transfer (SET) reduction, followed by desulfonylative fragmentation (loss of SO

) to yield the reactive amidyl radical.

Key Advantages:

  • Atom Economy: Utilizes inexpensive CSI and ubiquitous alcohols.

  • Operational Simplicity: One-pot, two-step protocol (Precursor formation

    
     Photolysis).
    
  • Safety: Avoids isolation of potentially unstable

    
    -chloro intermediates.
    

Safety & Handling Protocols

Chlorosulfonyl Isocyanate (CSI) Hazards
  • Corrosivity: CSI is highly corrosive and causes severe skin/eye burns.

  • Reactivity: Reacts violently with water to release HCl and CO

    
    . Always handle under an inert atmosphere (N
    
    
    
    or Ar) using dry glassware.
  • Storage: Store at 2–8°C under inert gas.

Photochemical Safety
  • High-Intensity Light: The protocol uses 30 W Blue LEDs.[1][2] Direct exposure can cause retinal damage. Use an enclosure or UV/Blue-blocking safety goggles (OD5+ at 450 nm).

  • Thermal Management: High-power LEDs generate significant heat. Active cooling (fans/heatsinks) is mandatory to maintain reaction temperature at ambient (RT).

Equipment & Experimental Setup

Reaction Vessel[4]
  • Vial Type: 10 mL or 20 mL clear borosilicate glass vials (Crimped or screw-cap with PTFE septum).

  • Optical Path: Borosilicate is transparent to visible blue light (>400 nm), making expensive quartz glassware unnecessary.

Photoreactor Configuration
  • Light Source: Blue LED module (

    
     nm).
    
    • Recommended Power: 30 W total output.[1][2]

    • Distance: Vials positioned 2–3 cm from the light source.

  • Cooling: 12V DC Fan positioned perpendicular to the vial/LED setup to dissipate heat.

Reagents[2][4]
  • Substrate: Quinoxalin-2(1H)-ones.

  • Reagent Precursors: Chlorosulfonyl isocyanate (CSI), Alcohols (primary/secondary/tertiary).

  • Catalyst:

    
    -Ir(ppy)
    
    
    
    (Factris(2-phenylpyridinato-C2,N)iridium(III)).
  • Base: Na

    
    CO
    
    
    
    (Anhydrous).
  • Solvent: Acetonitrile (MeCN), anhydrous.

Experimental Protocol

Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis (In-Situ) cluster_1 Step 2: Photochemical Amidation Start Dry MeCN (2.0 mL) + Alcohol (0.6 mmol) AddCSI Add CSI (0.5 mmol) Dropwise @ 0°C Start->AddCSI Stir Stir @ RT 2 Hours AddCSI->Stir Intermediate N-Chlorosulfonyl Carbamate Solution Stir->Intermediate AddComponents Add to Vial: 1. Quinoxalinone (0.2 mmol) 2. Na2CO3 (0.4 mmol) 3. fac-Ir(ppy)3 (1 mol%) Intermediate->AddComponents Degas Degas (N2 Sparge) 5-10 mins AddComponents->Degas Irradiate Irradiate (Blue LED) 12-14 Hours @ RT Degas->Irradiate Product Crude Product Irradiate->Product

Caption: One-pot, two-step workflow for the generation of N-chlorosulfonyl carbamates and subsequent photocatalytic amidation.

Detailed Step-by-Step Procedure

Step 1: In-Situ Generation of N-Chlorosulfonyl Carbamate

  • Flame-dry a 10 mL borosilicate vial and equip it with a magnetic stir bar.

  • Purge with Nitrogen (N

    
    ) and maintain an inert atmosphere.
    
  • Add anhydrous MeCN (2.0 mL) and the corresponding Alcohol (0.576 mmol, 2.88 equiv relative to substrate).

  • Cool the vial to 0°C (Ice bath).

  • Add Chlorosulfonyl Isocyanate (CSI) (0.48 mmol, 2.4 equiv) dropwise via microsyringe.

    • Note: A white precipitate may form initially but often redissolves.

  • Remove the ice bath and stir at Room Temperature (RT) for 2 hours .

    • Chemical Event:[1][2][3][4][5][6][7] Formation of

      
      .
      

Step 2: Photocatalytic Reaction

  • To the same vial (containing the generated carbamate), add:

    • Quinoxalin-2(1H)-one substrate (0.2 mmol, 1.0 equiv).

    • Na

      
      CO
      
      
      
      (0.4 mmol, 2.0 equiv).
    • 
      -Ir(ppy)
      
      
      
      (0.002 mmol, 1 mol% or up to 5 mol% for difficult substrates).
  • Seal the vial with a PTFE-lined cap.

  • Degas the mixture by bubbling N

    
     through the solution for 5–10 minutes (sparging) or via 3 cycles of Freeze-Pump-Thaw.
    
  • Place the vial in the photoreactor (approx. 2 cm from 30 W Blue LED).

  • Turn on the Cooling Fan and then the LEDs .

  • Stir vigorously under irradiation for 12–14 hours .

Step 3: Workup & Purification

  • Extinguish lights and dilute the reaction mixture with Ethyl Acetate (EtOAc) and Water.

  • Extract with EtOAc (

    
     mL).
    
  • Wash combined organic layers with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Purify via Flash Column Chromatography (Silica gel, Hexanes/EtOAc gradient).

Mechanistic Insight

The reaction proceeds via a radical cascade involving Single Electron Transfer (SET) and desulfonylation.

Mechanism PC_GS Ir(III) (Ground State) PC_Excited *Ir(III) (Excited) PC_GS->PC_Excited Blue Light (hv) PC_Ox Ir(IV) PC_Excited->PC_Ox SET (-e) PC_Ox->PC_GS SET (+e) from Adduct Precursor N-Chlorosulfonyl Carbamate (R-NH-SO2-Cl) Radical_Sulfonyl Sulfonyl Radical (R-NH-SO2•) Precursor->Radical_Sulfonyl +e (Reduction) - Cl- Radical_Amidyl Amidyl Radical (R-NH•) Radical_Sulfonyl->Radical_Amidyl - SO2 (Desulfonylation) Adduct C-N Radical Adduct Radical_Amidyl->Adduct + Substrate Substrate Quinoxalinone Product N-Carbamoylated Product Adduct->Product Oxidation (-H+) (Regeneration of Ir(III))

Caption: Proposed mechanistic cycle involving reductive generation of the amidyl radical via SO2 extrusion.

Mechanism Description:

  • Excitation: The photocatalyst

    
    -Ir(ppy)
    
    
    
    is excited by blue light to
    
    
    .
  • Reduction:

    
     acts as a reductant (
    
    
    
    V vs SCE), transferring an electron to the
    
    
    -chlorosulfonyl carbamate. This cleaves the S–Cl bond, releasing Cl
    
    
    and generating a sulfonyl radical.
  • Fragmentation: The unstable sulfonyl radical rapidly extrudes SO

    
     to form the key amidyl radical  (
    
    
    
    ).
  • Addition: The electrophilic amidyl radical adds to the C3 position of the quinoxalinone.

  • Aromatization: The resulting radical adduct is oxidized (likely by Ir(IV) or via chain transfer) and deprotonated to restore aromaticity, yielding the final product.

Optimization & Troubleshooting Data

Solvent & Base Screening (Representative Trends)
EntrySolventBaseYield (%)Notes
1 MeCN Na

CO

85% Optimal conditions
2DCMNa

CO

45%Lower solubility of base
3DMFNa

CO

20%Possible side reactions with CSI
4MeCNK

CO

78%Comparable, slightly lower
5MeCNNone<5%Base essential to neutralize HCl
6MeCNPyridine30%Nucleophilic interference
Troubleshooting Guide
  • Issue: Low Yield / Incomplete Conversion

    • Cause: Inefficient degassing (O

      
       quenches excited state).
      
    • Solution: Increase sparging time or use Freeze-Pump-Thaw.

    • Cause: Moisture in CSI or Solvent.

    • Solution: Distill MeCN over CaH

      
      ; ensure CSI is fresh/clear (not yellow/turbid).
      
  • Issue: Precipitate during Step 1

    • Observation: White solid forms upon adding CSI.

    • Action: This is normal (carbamate formation). Ensure vigorous stirring; it usually dissolves or forms a fine suspension that reacts in Step 2.

  • Issue: Thermal Runaway

    • Observation: Vial gets hot (>40°C).

    • Solution: Check fan operation. High temp can degrade the radical precursor before reaction.

References

  • Yuan, C.-P., Xie, Z.-Z., Zheng, Y., He, J.-T., Guan, J.-P., Chen, H.-B., Xiang, H.-Y., Chen, K., & Yang, H. (2023).[1][2][5] N-Chlorosulfonyl carbamate-enabled, photoinduced amidation of quinoxalin-2(1H)-ones. Chemical Communications, 59, 10125-10128.[5] [Link]

  • Kärkäs, M. D. (2018). Photochemical Generation of Nitrogen-Centered Amidyl, Hydrazonyl and Imidyl Radicals: Methodology Developments and Catalytic Applications. Chemical Reviews, 118(20), 10129–10179. [Link]

Sources

Role of Benzyl (chlorosulfonyl)carbamate in nitrogen-containing molecule synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Benzyl (chlorosulfonyl)carbamate in Nitrogen-Scaffold Synthesis

Part 1: Executive Summary & Chemical Logic

This compound (CAS: 89979-13-5) represents a pivotal electrophilic intermediate in the synthesis of sulfamides, sulfamates, and sulfonyl-activated heterocycles. While often overshadowed by its methyl-analog precursor (used to make the standard Burgess Reagent), the benzyl variant offers a distinct strategic advantage: orthogonal protection .[1]

Unlike the methyl group, the carbobenzyloxy (Cbz) moiety introduced by this reagent can be removed via hydrogenolysis (


) or mild Lewis acids, preserving sensitive functionalities (e.g., esters, olefins) that would be destroyed under the hydrolytic conditions required for methyl removal.

The "Softened" Electrophile: Direct sulfamoyl chloride (


) is thermally unstable and difficult to handle.[1] Chlorosulfonyl isocyanate (CSI) is highly reactive and non-selective.[1] this compound serves as a "dampened" electrophile.[1] It is generated by reacting CSI with benzyl alcohol, effectively "taming" the isocyanate reactivity while activating the sulfonyl chloride for nucleophilic attack.[1]

Part 2: Mechanism & Reaction Pathways[1]

The utility of this reagent hinges on a specific sequence of reactivity. The initial reaction of CSI with benzyl alcohol is rapid and exothermic, forming the carbamate. This intermediate then presents a highly electrophilic sulfonyl chloride (


) motif to subsequent nucleophiles.[1]

Figure 1: Reaction Pathway and Selectivity Profile This diagram illustrates the generation of the reagent and its divergent pathways toward sulfamides, sulfamates, and Burgess-type dehydration agents.

ReactionPathway CSI Chlorosulfonyl Isocyanate (CSI) Intermediate This compound (The Reagent) CSI->Intermediate 0°C, DCM Fast Addition BnOH Benzyl Alcohol BnOH->Intermediate Sulfamide N-Cbz Sulfamide (Urea Isostere) Intermediate->Sulfamide + Amine (Sulfamoylation) Sulfamate N-Cbz Sulfamate Intermediate->Sulfamate + Alcohol (Esterification) Burgess Benzyl-Burgess Reagent (Dehydration Agent) Intermediate->Burgess + TEA (Salt Formation) Amine Amine (R-NH2) Alcohol Alcohol (R-OH) TEA Triethylamine

Caption: Divergent synthesis pathways starting from the in situ generation of this compound.[1]

Part 3: Experimental Protocols

Protocol A: In Situ Generation of this compound

Context: This reagent is moisture-sensitive and typically prepared immediately before use.[1] Isolation is possible but rarely necessary for synthetic applications.[1]

Materials:

  • Chlorosulfonyl Isocyanate (CSI) [Sigma-Aldrich, Acros][1]

  • Benzyl Alcohol (Anhydrous)[1]

  • Dichloromethane (DCM), anhydrous[1]

  • Inert Atmosphere (

    
     or Ar)[1]
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen.[1]

  • Solvent Charge: Add anhydrous DCM (0.2 M concentration relative to CSI) and cool the system to 0°C using an ice/water bath.

  • CSI Addition: Syringe CSI (1.0 equiv) into the flask. Caution: CSI is corrosive and lachrymatory.[1]

  • Alcohol Addition: Dissolve Benzyl Alcohol (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the stirring CSI over 15–20 minutes.

    • Mechanistic Note: The reaction is exothermic.[1][2][3] Control the rate to maintain temp < 5°C.

  • Maturation: Stir at 0°C for 30 minutes. The solution now contains this compound.[1][4]

    • Checkpoint: The solution should be clear to slightly yellow.[1] Turbidity indicates moisture contamination (hydrolysis to sulfamoyl chloride).[1]

Protocol B: Synthesis of -Cbz Sulfamides (Urea Isosteres)

Context: Sulfamides are stable surrogates for ureas in drug design.[1] This protocol installs the sulfamide linkage with a removable Cbz group on one nitrogen.[1]

Step-by-Step Procedure:

  • Preparation: Prepare the reagent as described in Protocol A (1.0 equiv scale). Keep at 0°C.

  • Amine Preparation: In a separate flask, dissolve the target Amine (1.0–1.1 equiv) and Triethylamine (TEA) (2.5 equiv) in anhydrous DCM.

    • Why TEA? You need 1 equiv of base to neutralize the HCl generated during sulfamoylation, and excess to ensure the amine remains nucleophilic.

  • Coupling: Transfer the Amine/TEA solution slowly via cannula or syringe into the this compound solution at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Quench with 0.1 M HCl (aq).

  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over

    
    .[1]
    
  • Purification: Silica gel chromatography.

    
    -Cbz sulfamides are typically stable on silica.[1]
    

Data Summary: Solvent Compatibility

SolventSuitabilityNotes
DCM ExcellentStandard solvent; good solubility for CSI and intermediate.[1]
THF GoodUseful if the amine is insoluble in DCM; ensure it is peroxide-free.[1]
Toluene ModerateSlower reaction rates; good for high-temp cyclizations later.[1]
DMF PoorCan react with CSI; avoid during reagent generation.[1]
Protocol C: Synthesis of Cyclic Sulfamidates (Chiral Scaffolds)

Context: Reaction with 1,2-amino alcohols or 1,3-amino alcohols yields cyclic sulfamidates, which are versatile alkylating agents for asymmetric synthesis.[1]

Figure 2: Cyclization Workflow Logic flow for creating heterocycles using the reagent.

Cyclization Start Start: Amino Alcohol Reagent Add this compound (1.1 equiv, -78°C to 0°C) Start->Reagent Intermediate Acyclic Sulfamate Intermediate Reagent->Intermediate O-Sulfamoylation Cyclization Intramolecular Cyclization (Base: Pyridine or TEA) Intermediate->Cyclization N-attack on C=O? No, N-attack on SO2 Product Cyclic Sulfamidate (Oxathiazinane dioxide) Cyclization->Product

Caption: Step-wise construction of cyclic sulfamidates via O-sulfamoylation followed by N-alkylation/cyclization.

Step-by-Step Procedure:

  • Reagent Prep: Generate this compound (Protocol A).

  • Substrate Addition: Add the Amino Alcohol (protected at Nitrogen if necessary, or free if forming the sulfamate ester first) to the reagent.[1]

    • Note: For cyclic sulfamidate synthesis from diols, the Burgess reagent (inner salt) is preferred.[1] For amino alcohols, the chlorosulfonyl carbamate is excellent for initial

      
      -sulfamoylation.[1]
      
  • Cyclization: Treat the intermediate acyclic sulfamate with a base (e.g., Potassium Carbonate or DBU) in refluxing solvent (THF or MeCN) to induce cyclization, displacing the chloride (if not already displaced) or closing the ring via the carbamate nitrogen.[1]

Part 4: Troubleshooting & Critical Parameters

  • Moisture Control: The chlorosulfonyl group is extremely hydrolytically unstable.[1] If your yield is low (<40%) and you observe a white precipitate (sulfamic acid derivatives) before adding your nucleophile, your solvent was wet.[1]

  • Temperature: Never generate the reagent above 0°C. The "Burgess-type" elimination can compete if the temperature rises, leading to decomposition.[1]

  • Order of Addition: Always add the Alcohol to the CSI. Adding CSI to the alcohol can lead to bis-addition products (carbamates/carbonates) due to local excess of alcohol.[1]

Part 5: References

  • Burgess, E. M., Penton, H. R., & Taylor, E. A. (1970).[1] "Thermal reactions of N-sulfonylamine inner salts." Journal of the American Chemical Society.[1] Link[1]

  • Nicolaou, K. C., et al. (2002).[1] "A New Method for the Synthesis of Cyclic Sulfamates and Sulfamides." Angewandte Chemie International Edition. Link

  • Winum, J. Y., et al. (2006).[1] "Sulfamates and their therapeutic potential." Medicinal Research Reviews. Link[1]

  • Org. Synth. (1968).[1][5] "Chlorosulfonyl Isocyanate."[1][6][7][8] Organic Syntheses, Coll.[1][6][9] Vol. 5, p.226. Link

  • Beemelmanns, C., & Reissig, H. U. (2010).[1] "Chlorosulfonyl Isocyanate: A Privileged Reagent for the Construction of Heterocycles."[1] Chemical Society Reviews.[1] Link

Sources

Benzyl (chlorosulfonyl)carbamate reaction with aromatic compounds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Electrophilic Aminosulfonylation of Aromatic Compounds Using Benzyl (chlorosulfonyl)carbamate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the reaction between aromatic compounds and this compound, a powerful electrophilic reagent typically generated in situ from benzyl alcohol and chlorosulfonyl isocyanate (CSI). This reaction facilitates the direct introduction of a protected sulfamoyl group (specifically, an N-benzyloxycarbonylsulfamoyl moiety) onto an aromatic ring, a transformation of significant value in the synthesis of pharmaceuticals and other fine chemicals. We will delve into the underlying reaction mechanism, provide detailed, field-tested experimental protocols, discuss the scope and limitations of the methodology, and emphasize critical safety procedures.

Introduction and Scientific Context

Electrophilic Aromatic Substitution (EAS) stands as a cornerstone of organic synthesis, enabling the functionalization of aromatic rings.[1] While classic EAS reactions like nitration and Friedel-Crafts acylation are well-established, the direct introduction of sulfamoyl groups (aminosulfonylation) offers unique advantages for drug development, particularly in creating sulfonamide derivatives.

The reagent at the heart of this application, this compound, is most practically prepared immediately before use by the reaction of benzyl alcohol with chlorosulfonyl isocyanate (CSI). CSI is an exceptionally reactive isocyanate, known for its utility in crafting diverse molecular architectures, including carbamates, lactams, and sulfamides.[2] The resulting this compound acts as a potent electrophile precursor, enabling the sulfonylation of various aromatic substrates. The final products, N-(benzyloxycarbonyl)arylsulfonamides, are stable, protected sulfonamides that can be readily deprotected via standard methods like catalytic hydrogenation to yield the primary arylsulfonamide.

The Reaction Mechanism: A Stepwise Approach

The overall transformation proceeds through a classic Electrophilic Aromatic Substitution pathway. The key is understanding how the potent electrophile is generated and consumed.

Step 1: In Situ Formation of the Reactive Reagent

The process begins with the rapid and exothermic reaction between the hydroxyl group of benzyl alcohol and the highly electrophilic carbon of the isocyanate group in chlorosulfonyl isocyanate (CSI). This nucleophilic addition yields the key intermediate, benzyl N-(chlorosulfonyl)carbamate.

cluster_reagent_formation Step 1: Reagent Formation reagents Benzyl Alcohol + Chlorosulfonyl Isocyanate (CSI) product Benzyl N-(chlorosulfonyl)carbamate reagents->product Nucleophilic Addition

Figure 1. Formation of the reactive intermediate.
Step 2: Generation of the Active Electrophile

While the N-chlorosulfonylcarbamate can be electrophilic, its reactivity is dramatically enhanced by dissociation of the chloride ion. This step, which may be spontaneous or facilitated by a Lewis acid catalyst (e.g., AlCl₃) for less reactive arenes, generates a highly reactive N-(benzyloxycarbonyl)sulfamoyl cation or a related polarized complex. This species is a powerful electrophile, primed for attack by the aromatic ring.

Step 3: Nucleophilic Attack and Formation of the Sigma Complex

The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic sulfur atom.[3] This is the rate-determining step of the substitution.[4] The attack disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[5]

Step 4: Re-aromatization to Yield the Final Product

In the final, rapid step, a weak base (such as the Cl⁻ released in Step 2 or solvent) abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromatic π-system and yields the final N-(benzyloxycarbonyl)arylsulfonamide product.

G start Benzyl Alcohol + Chlorosulfonyl Isocyanate (CSI) reagent Benzyl N-(chlorosulfonyl)carbamate (In Situ Reagent) start->reagent 1. Reagent Formation electrophile N-(Benzyloxycarbonyl)sulfamoyl Cation [Cbz-N=SO₂]⁺ (Electrophile) reagent->electrophile 2. Electrophile Generation (-Cl⁻) sigma Sigma Complex (Arenium Ion Intermediate) electrophile->sigma aromatic Aromatic Compound (e.g., Benzene) aromatic->sigma 3. Nucleophilic Attack (Rate-Determining Step) product N-(Benzyloxycarbonyl)arylsulfonamide + HCl sigma->product 4. Re-aromatization (-H⁺)

Figure 2. Overall reaction mechanism for electrophilic aminosulfonylation.

Experimental Protocols

CRITICAL SAFETY NOTE: Chlorosulfonyl isocyanate (CSI) is a highly corrosive, toxic, and moisture-sensitive reagent that reacts violently with water.[6] All manipulations must be performed by trained personnel in a certified chemical fume hood under an inert atmosphere (e.g., nitrogen or argon). Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, a face shield, and chemically resistant gloves (e.g., butyl rubber), is mandatory.[7]

Protocol 1: In Situ Preparation of this compound Reagent

Objective: To prepare a solution of the active electrophilic reagent for immediate use in the subsequent aromatic substitution reaction.

Materials:

  • Chlorosulfonyl isocyanate (CSI), 98%

  • Benzyl alcohol, anhydrous (≥99.8%)

  • Dichloromethane (DCM), anhydrous (distilled from CaH₂)

  • Two-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Pressure-equalizing dropping funnel, oven-dried

  • Nitrogen/Argon inlet adapter and bubbler

  • Ice-water bath

Procedure:

  • Assemble the dry glassware. Flame-dry the apparatus under a flow of inert gas and allow it to cool to room temperature.

  • In the fume hood, charge the two-neck flask with anhydrous dichloromethane (approx. 0.5 M final concentration) and a magnetic stir bar.

  • Carefully draw chlorosulfonyl isocyanate (1.0 eq) into a dry syringe and add it dropwise to the stirring DCM.

  • Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Dissolve anhydrous benzyl alcohol (1.0 eq) in a small volume of anhydrous DCM and add it to the dropping funnel.

  • Add the benzyl alcohol solution dropwise to the cold, stirring CSI solution over 15-20 minutes. Maintain the internal temperature below 5 °C.

    • Causality: The reaction is exothermic. Slow, cold addition prevents uncontrolled temperature increases and potential side reactions.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. The resulting clear solution of benzyl N-(chlorosulfonyl)carbamate is now ready for use in Protocol 2. Do not attempt to isolate the intermediate.

Protocol 2: General Procedure for Aromatic Aminosulfonylation

Objective: To react the in situ generated reagent with an aromatic substrate to form the desired N-(benzyloxycarbonyl)arylsulfonamide.

Materials:

  • Solution of benzyl N-(chlorosulfonyl)carbamate from Protocol 1

  • Aromatic substrate (e.g., Anisole, Toluene, Benzene), 1.0-1.2 eq

  • Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃), anhydrous (optional, for less reactive substrates)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To the cold (0 °C) solution of the reagent from Protocol 1, add the aromatic substrate (1.0 eq for activated rings, 1.2 eq for benzene) either neat or as a solution in a small amount of anhydrous DCM.

  • For Activated/Neutral Arenes (e.g., Anisole, Toluene, Benzene): Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • For Deactivated Arenes (Optional): If the substrate is electron-poor, a Lewis acid catalyst may be required. Cool the mixture to -20 °C and add anhydrous AlCl₃ (1.1 eq) portion-wise, keeping the temperature low. Stir at low temperature for 1-2 hours before allowing it to warm slowly.

    • Causality: Lewis acids complex with the reagent, increasing its electrophilicity, which is necessary to overcome the higher activation energy required for substitution on electron-poor rings.[8]

  • Workup: Once the reaction is complete (as judged by TLC), carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to quench any remaining reagent and acid.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure N-(benzyloxycarbonyl)arylsulfonamide.

G setup 1. Apparatus Setup (Dry Glassware, Inert Atmosphere) reagent_prep 2. Reagent Formation (Protocol 1) Add Benzyl Alcohol to CSI in DCM at 0 °C setup->reagent_prep reaction 3. Aromatic Substitution (Protocol 2) Add Aromatic Substrate to Reagent Solution reagent_prep->reaction workup 4. Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purify 5. Purification (Rotary Evaporation, Column Chromatography) workup->purify analyze 6. Product Analysis (NMR, MS, IR) purify->analyze

Figure 3. General experimental workflow for aromatic aminosulfonylation.

Substrate Scope and Data

The success of this reaction is highly dependent on the electronic nature of the aromatic substrate. As with most EAS reactions, electron-donating groups (EDGs) on the aromatic ring accelerate the reaction, while electron-withdrawing groups (EWGs) retard it.

Aromatic SubstrateTypical ConditionsExpected OutcomeRegioselectivity
Anisole 0 °C to RT, no catalystHigh YieldOrtho/Para (Para major)
Toluene 0 °C to RT, no catalystGood to High YieldOrtho/Para (Para major)
Benzene Room Temperature, long time or mild heatModerate YieldN/A
Chlorobenzene Requires Lewis Acid (AlCl₃), heatLow to Moderate YieldOrtho/Para (Para major)
Nitrobenzene Requires Lewis Acid, forcing conditionsVery Low Yield / No ReactionMeta

Justification: Electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) stabilize the positive charge in the sigma complex intermediate through resonance and induction, respectively, lowering the activation energy for the ortho and para positions. Conversely, electron-withdrawing groups like nitro (-NO₂) destabilize the intermediate, making the ring much less nucleophilic and slowing the reaction significantly.

References

  • Organic Syntheses Procedure. Chlorosulfonyl isocyanate. Available from: [Link]

  • ideXlab. Chlorosulfonyl Isocyanate - Explore the Science & Experts. Available from: [Link]

  • Sampath Kumar, E. (1991). Reaction Of Chlorosulfonyl Isocyanate With Styryl Cyclopropyl. [Thesis]. Indian Institute of Technology, Kanpur. Available from: [Link]

  • Organic Syntheses Procedure. 2,4-DIMETHOXYBENZONITRILE. Available from: [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available from: [Link]

  • Research Trends. Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Available from: [Link]

  • Organic Syntheses Procedure. Sulfanilyl chloride, N-acetyl-. Available from: [Link]

  • Leonard, M. S. (2013). Electrophilic Aromatic Substitution: Sulfonation. YouTube. Available from: [Link]

  • Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. Available from: [Link]

  • Chemistry LibreTexts. (2020). 17.4: Electrophilic Aromatic Substitution. Available from: [Link]

  • Clark, J. (2015). Friedel-Crafts Acylation of Benzene. Chemguide. Available from: [Link]

  • ACS Publications. The reaction of chlorosulfonyl isocyanates with allenes and olefins. J. Org. Chem. 1968, 33, 5, 2104–2107. Available from: [Link]

  • Chemistry LibreTexts. (2023). The Friedel-Crafts Alkylation of Benzene. Available from: [Link]

  • Master Organic Chemistry. (2025). The Six Key Electrophilic Aromatic Substitution Reactions. Available from: [Link]

  • Allery Chemistry. (2017). Friedel-Crafts Reactions of Benzene. YouTube. Available from: [Link]

  • The Organic Chemistry Tutor. (2021). 148 CHM2211 Electrophilic Aromatic Substitution Sulfonation. YouTube. Available from: [Link]

  • Quora. What is the product of the reaction between acetyl chloride and benzene?. Available from: [Link]

  • Scholars Archive @ OSU. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available from: [Link]

  • MDPI. (2022). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 27(22), 7954. Available from: [Link]

  • The Organic Chemistry Tutor. (2020). Electrophilic Aromatic Substitution: Sulfonation and Nitration. YouTube. Available from: [Link]

  • PubChem. Benzyl carbamate. National Center for Biotechnology Information. Available from: [Link]

Sources

Application Note: General Procedures for N-Alkylation of Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The N-alkylation of carbamates is a pivotal transformation in medicinal chemistry, often utilized to introduce diversity into pharmacophores or to modulate the physicochemical properties of prodrugs. While carbamates (


) are structurally similar to amides, the additional oxygen atom reduces the acidity of the N-H proton (

~15–17 in DMSO) compared to imides or sulfonamides, while simultaneously lowering the nucleophilicity of the nitrogen via resonance delocalization.

This guide provides a tiered approach to N-alkylation, moving from mild, chemoselective protocols to high-energy classical methods .

Mechanistic Challenge: The Nucleophilicity Paradox

Success depends on overcoming two competing factors:

  • Low Acidity: The proton is not acidic enough for weak bases (e.g.,

    
     in acetone) to fully deprotonate at room temperature without phase transfer activation.
    
  • Elimination vs. Substitution: Strong bases (e.g., NaH) generate a naked anion that is highly nucleophilic but also highly basic, risking

    
     elimination of the alkyl halide electrophile.
    

Decision Matrix & Workflow

Before selecting a protocol, utilize the following decision tree to match your substrate to the optimal method.

N_Alkylation_Workflow Start START: Define Substrate Electrophile Electrophile Type? Start->Electrophile Halide Alkyl Halide / Mesylate (R-X) Electrophile->Halide Alcohol Alcohol (R-OH) Electrophile->Alcohol Substrate_Sens Substrate Sensitivity? Halide->Substrate_Sens Method_C Method C: Mitsunobu (PPh3 / DEAD) Alcohol->Method_C Direct Coupling Robust Robust (No base-sensitive groups) Substrate_Sens->Robust Sensitive Sensitive (Esters, Epimerizable centers) Substrate_Sens->Sensitive Avoid strong base Method_A Method A: Cs2CO3 / TBAI (Mild, General Purpose) Robust->Method_A Primary/Secondary R-X Method_B Method B: NaH / DMF (High Reactivity) Robust->Method_B Sterically hindered R-X Sensitive->Method_A

Figure 1: Strategic selection of N-alkylation methodology based on electrophile type and substrate stability.

Method A: The "Cesium Effect" Protocol (Recommended)

Best For: General purpose alkylation, substrates with ester/lactone moieties, and preventing elimination of secondary halides.

This protocol utilizes the "Cesium Effect," where the large ionic radius of


 creates a "naked" carbonate anion with enhanced solubility and basicity in organic solvents, further activated by Tetrabutylammonium Iodide (TBAI) as a phase transfer catalyst (PTC) and iodide source (Finkelstein reaction in situ).
Materials
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).

  • Base: Cesium Carbonate (

    
    ), 325 mesh (finely ground is critical).
    
  • Additive: TBAI (Tetrabutylammonium iodide).[1]

  • Stoichiometry: Carbamate (1.0 equiv) : Alkyl Halide (1.2–1.5 equiv) :

    
     (2.0 equiv) : TBAI (0.1–0.5 equiv).
    
Protocol Steps
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Carbamate substrate (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

  • Activation: Add

    
      (2.0 equiv) and TBAI  (0.2 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes.
    
    • Note: The mixture will be a heterogeneous suspension.

  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.

    • Critical Step: If the alkyl halide is a chloride, add NaI (0.5 equiv) to facilitate in situ conversion to the more reactive iodide.

  • Reaction: Stir at RT. Monitor by TLC/LCMS.

    • Timeframe: Primary halides: 2–6 hours. Secondary halides: 12–24 hours (may require heating to 50°C).

  • Workup: Dilute with EtOAc. Filter through a pad of Celite to remove inorganic salts (

    
    , excess carbonate). Concentrate the filtrate.
    
  • Purification: Flash column chromatography.

Why this works: The


 counterion does not tightly associate with the carbamate anion, leaving the nitrogen highly nucleophilic. TBAI aids in solubilizing the carbonate and activating the alkyl halide.

Method B: Classical Deprotonation (NaH)

Best For: Unreactive electrophiles, sterically hindered carbamates, or when Method A fails. Risk: Incompatible with base-sensitive groups (e.g., Fmoc, esters); risk of racemization.

Materials
  • Solvent: DMF or THF (Must be dry; water creates NaOH, which hydrolyzes carbamates).

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.

  • Stoichiometry: Carbamate (1.0 equiv) : NaH (1.2 equiv) : Alkyl Halide (1.5 equiv).

Protocol Steps
  • Safety Prep: NaH is pyrophoric. Conduct all steps under inert atmosphere (

    
     or Ar).
    
  • Washing (Optional but Recommended): Place NaH (1.2 equiv) in the flask. Wash twice with dry hexanes to remove mineral oil if the byproduct oil interferes with purification. Decant hexanes carefully.

  • Solvation: Suspend NaH in anhydrous DMF (0.2 M) and cool to 0°C (ice bath).

  • Deprotonation: Add the Carbamate (dissolved in minimal DMF) dropwise to the NaH suspension.

    • Observation: Vigorous evolution of

      
       gas.
      
    • Pause Point: Stir at 0°C for 30 minutes to ensure complete deprotonation (formation of the sodium carbamate salt).

  • Addition: Add the Alkyl Halide dropwise at 0°C.

  • Reaction: Allow the mixture to warm to RT slowly. Stir for 1–4 hours.

  • Quench: Cool back to 0°C. Carefully quench with saturated aqueous

    
     (dropwise) to destroy excess hydride.
    
  • Workup: Extract with

    
     or EtOAc (x3). Wash combined organics with 
    
    
    
    (x2) and Brine (x1) to remove DMF. Dry over
    
    
    .

Method C: Mitsunobu Alkylation

Best For: Alkylation using Alcohols directly (avoiding halide synthesis). Constraint: Limited to carbamates with


 (e.g., Boc-sulfonamides or electron-deficient carbamates). Simple alkyl carbamates may react sluggishly.
Protocol Steps
  • Mix: Dissolve Carbamate (1.0 equiv), Alcohol (1.2 equiv), and Triphenylphosphine (

    
    , 1.5 equiv) in anhydrous THF  or Toluene .
    
  • Cool: Cool the solution to 0°C .

  • Inject: Add DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv) dropwise over 10 minutes.

    • Visual Cue: The orange color of DIAD should fade upon reaction.

  • Reaction: Warm to RT and stir for 12–24 hours.

  • Workup: Concentrate and triturate with

    
    /Hexanes to precipitate 
    
    
    
    (Triphenylphosphine oxide). Filter and purify the supernatant.

Troubleshooting & Optimization

The following table summarizes common failure modes and scientifically grounded solutions.

IssueProbable CauseCorrective Action
No Reaction Nitrogen not deprotonated (

mismatch).
Switch from

to NaH . Ensure DMF is anhydrous.
Elimination (Alkene formation) Base is too strong/hindered; E2 mechanism dominates.Use Method A (

)
. Lower temperature. Switch leaving group from Bromide to Iodide (softer nucleophile).
Carbamate Hydrolysis Presence of water (generating

).
Flame-dry glassware. Use fresh anhydrous DMF.
O-Alkylation Ambident nucleophile attack (O vs N).Use a "harder" counterion (Li+) or stick to NaH in THF (favors N-alkylation via tight ion pairing).
Low Yield (Chlorides) Alkyl chloride is too stable.Add 0.5 equiv NaI or TBAI (Finkelstein reaction).
Mechanistic Visualization: Base-Mediated Pathway

Understanding the transition state helps in troubleshooting.

Mechanism Carbamate Carbamate (R-NH-CO-OR') Anion N-Anion (Resonance Stabilized) Carbamate->Anion Deprotonation Base Base (Cs2CO3 or NaH) Base->Anion TS Transition State (SN2) Anion->TS + R''-X RX Alkyl Halide (R''-X) RX->TS Product N-Alkylated Carbamate TS->Product Substitution (Major) Side_E2 Side Product: Alkene (Elimination) TS->Side_E2 Elimination (If Base/Nu too hard)

Figure 2: Mechanistic pathway showing the competition between Substitution (


) and Elimination (

).

References

  • Salvatore, R. N., et al. (2001).[2][3] Efficient Carbamate Synthesis via a Three-Component Coupling of an Amine, CO2, and Alkyl Halides in the Presence of Cs2CO3 and Tetrabutylammonium Iodide.[3][4] Journal of Organic Chemistry, 66(3), 1035–1037.[2][3] Link

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

  • Fletcher, M. D., & Campbell, M. M. (1998). Partially Modified Retro-Inverso Peptides. Chemical Reviews, 98(2), 763–796. (Discusses N-alkylation in peptide mimetics). Link

  • Tsunoda, T., et al. (1995). Mitsunobu Alkylation of Acidic Nucleophiles. Tetrahedron Letters, 36(14), 2529-2530. Link

Sources

Application Note: Benzyl (chlorosulfonyl)carbamate as a Safety-Critical Alternative to Acyl Azides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers in transitioning from hazardous acyl azide chemistry (Curtius Rearrangement) to the safer, sulfonyl-carbamate-mediated methodology for synthesizing Cbz-protected amines.

Executive Summary

For decades, the Curtius Rearrangement has been the standard method for converting carboxylic acids to amines (or carbamates). However, this route necessitates the formation of acyl azides (using reagents like DPPA or Sodium Azide), which pose significant explosion hazards, particularly at scale.

This guide details a safer, high-fidelity alternative: the use of Benzyl (chlorosulfonyl)carbamate . This reagent, effectively a precursor to a "Benzyl Burgess Reagent," allows for the direct conversion of primary alcohols into Cbz-protected amines (benzyl carbamates). This transformation bypasses the carboxylic acid/acyl azide pathway entirely, eliminating explosion risks while shortening the synthetic sequence from oxidative precursors.

Key Advantages[1]
  • Safety: Zero generation of hydrazoic acid (

    
    ) or explosive acyl azide intermediates.
    
  • Efficiency: Direct conversion of

    
     in a single pot.
    
  • Selectivity: Highly specific for primary alcohols; secondary/tertiary alcohols undergo dehydration (olefin formation).[1]

Scientific Basis & Mechanism[3][4][5]

The Paradigm Shift

Traditionally, accessing a Cbz-protected amine from an oxygenated precursor involved oxidation to the acid, followed by the Curtius rearrangement. The Sulfonyl Carbamate route utilizes the alcohol directly.

G Alcohol Primary Alcohol (R-CH2-OH) Acid Carboxylic Acid (R-COOH) Alcohol->Acid Oxidation CbzAmine Cbz-Protected Amine (R-NH-Cbz) Alcohol->CbzAmine Sulfamoylation & Substitution (No Azides) Azide Acyl Azide (R-CON3) [EXPLOSIVE HAZARD] Acid->Azide + DPPA/NaN3 Isocyanate Isocyanate (R-N=C=O) Azide->Isocyanate Curtius Rearrangement (-N2) Isocyanate->CbzAmine + BnOH Reagent This compound (+ Et3N) Reagent->Alcohol Activation

Figure 1: Comparison of the traditional Curtius Route (Red) vs. the this compound Route (Blue).

Mechanism of Action

The reaction proceeds via the in situ formation of a sulfamoyl-ammonium inner salt (the Burgess-type species).

  • Activation: this compound reacts with the alcohol to form an intermediate alkyl sulfamate.

  • Cyclization/Substitution: In the presence of a base (typically Triethylamine), the sulfamate undergoes an intramolecular nucleophilic substitution (or

    
    -like displacement by the carbamate nitrogen) to release sulfur trioxide-amine complex and yield the carbamate.
    

Note on Selectivity: This mechanism is specific to primary alcohols .[1] Secondary and tertiary alcohols typically undergo syn-elimination to form alkenes (the classic Burgess dehydration) because the steric hindrance prevents the substitution pathway required for carbamate formation.

Experimental Protocol

Reagent Preparation (If not purchased commercialy)

Commercially available as "this compound". If unavailable, it can be synthesized from Chlorosulfonyl Isocyanate (CSI).[2]

Reaction:



  • Setup: Flame-dried 3-neck flask,

    
     atmosphere, addition funnel.
    
  • Solvent: Anhydrous Benzene or DCM (0.5 M).

  • Procedure:

    • Charge flask with Chlorosulfonyl Isocyanate (CSI) (1.0 equiv).[2]

    • Cool to 0°C.

    • Add Benzyl Alcohol (1.0 equiv) dropwise over 30 mins. Caution: Exothermic.

    • Stir at 0°C for 30 mins, then ambient temperature for 1 hour.

    • Result: The solution contains this compound and is typically used directly or concentrated to a white solid (moisture sensitive).

Synthesis of Cbz-Amines from Primary Alcohols

Scope: Primary Alcohols


 Cbz-Protected Amines.

Materials:

  • Substrate: Primary Alcohol (1.0 equiv)

  • Reagent: this compound (2.0 equiv)

  • Base: Triethylamine (

    
    ) (2.0 - 3.0 equiv)
    
  • Solvent: Anhydrous Benzene or Toluene (DCM is a viable alternative)

Step-by-Step Protocol:

  • Dissolution: Dissolve the This compound (2.0 equiv) in anhydrous benzene (or toluene) under inert atmosphere.

  • Substrate Addition: Add the Primary Alcohol (1.0 equiv) slowly to the stirring reagent solution at Room Temperature (RT).

  • Cyclization (The "Burgess" Step):

    • Add Triethylamine (2.2 equiv) dropwise.

    • Observation: A precipitate (

      
      ) will form immediately.
      
    • Heat the mixture to reflux (80°C) for 1–3 hours.

    • Checkpoint: Monitor via TLC.[3][4] The alcohol spot should disappear, replaced by the less polar carbamate spot.

  • Workup:

    • Cool to RT.

    • Dilute with Ethyl Acetate.

    • Wash with Water (

      
      ), then Brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Comparative Analysis: Azide vs. Sulfonyl

FeatureCurtius Route (Acyl Azide)This compound Route
Starting Material Carboxylic Acid (

)
Primary Alcohol (

)
Key Intermediate Acyl Azide (

)
Alkyl Sulfamate (

)
Safety Profile High Risk (Explosive, Toxic Gas)Safe (Corrosive, Moisture Sensitive)
Atom Economy Moderate (Loss of

)
Moderate (Loss of

)
Selectivity Universal (Primary/Sec/Tert Acids)Specific to Primary Alcohols
Byproducts

(Gas), Isocyanates

, Sulfamic salts

Troubleshooting & Validation

Self-Validating the Protocol

To ensure the reaction is proceeding via the correct pathway and not simple dehydration:

  • NMR Check: The diagnostic signal for the product is the appearance of the carbamate NH proton (broad singlet,

    
     5.0–6.0 ppm) and the Benzylic 
    
    
    
    (singlet,
    
    
    5.1 ppm).
  • Byproduct Identification: If you observe an alkene instead of a carbamate, your alcohol substrate likely has significant steric hindrance at the

    
    -position or is secondary.
    
Common Issues
  • Low Yield: Usually due to moisture. The chlorosulfonyl reagent hydrolyzes rapidly. Corrective Action: Use freshly distilled solvents and flame-dried glassware.

  • No Reaction: The intermediate sulfamate may be stable at RT. Corrective Action: Ensure the reflux temperature is reached to drive the rearrangement/displacement.

References

  • Preparation of the Reagent & Urethane Synthesis

    • Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973).[1] "Thermal reactions of alkyl N-carbomethoxysulfamate esters." Journal of Organic Chemistry, 38(1), 26–31.

    • Note: This seminal paper describes the methyl analog; the benzyl analog follows identical chemistry.
  • Organic Syntheses Procedure (Gold Standard)

    • Burgess, E. M., Penton, H. R., & Taylor, E. A. (1977). "Conversion of Primary Alcohols to Urethanes via the Inner Salt of Methyl (Carboxysulfamoyl)triethylammonium Hydroxide."[1] Organic Syntheses, 56, 40.

  • Safety of Acyl Azides (Context for Replacement)

    • Lebel, H., & Leogane, O. (2006).[5][6] "Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement." Organic Letters, 8(25), 5717–5720. (Cited to contrast the hazard profile).

  • Modern Applications of Sulfonyl Carbamates

    • BenchChem Protocols. "Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group."[3] (Provides context on the stability/utility of the product).

Sources

Application Notes and Protocols: Solvent Selection for Benzyl (chlorosulfonyl)carbamate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Reaction Medium

Benzyl (chlorosulfonyl)carbamate, also known as N-(benzyloxycarbonyl)sulfamoyl chloride, is a versatile bifunctional reagent. Its utility stems from two key reactive sites: the highly electrophilic sulfonyl chloride (-SO₂Cl) and the benzyloxycarbonyl (Cbz) protected amine. The primary application of this reagent is in the synthesis of N-Cbz protected sulfamides and sulfamates through reactions with primary/secondary amines and alcohols, respectively. The Cbz group can be subsequently removed under standard conditions, providing a route to parent sulfamides and sulfamates.

The success of these transformations—achieving high yield, purity, and selectivity—is profoundly dependent on the choice of solvent. The solvent does not merely act as an inert medium to dissolve reactants; it actively influences reaction rates, stabilizes intermediates and transition states, and can even participate in or hinder the desired chemical pathway. This guide provides a detailed analysis of solvent selection for reactions involving this compound, offering field-proven insights and specific protocols for researchers in synthetic chemistry and drug development.

Physicochemical Profile of this compound

A thorough understanding of the reagent's properties is fundamental to selecting an appropriate solvent system.

  • Structure: C₈H₈ClNO₄S

  • Molecular Weight: 249.67 g/mol [1]

  • Key Functional Groups:

    • Sulfonyl Chloride (-SO₂Cl): A highly reactive electrophile, susceptible to nucleophilic attack and hydrolysis.

    • Carbamate (-NH-C(=O)-O-): A stable amide-like linkage. The Cbz group is robust under many conditions but can be cleaved by strong acids or catalytic hydrogenolysis.[2]

  • Reactivity and Stability:

    • The sulfonyl chloride moiety is the primary center of reactivity for sulfonylation reactions. It is sensitive to moisture and protic nucleophiles (water, alcohols), which can lead to rapid hydrolysis to the corresponding sulfonic acid, a common and often undesired side reaction.

    • The overall molecule must be handled under anhydrous conditions to preserve the integrity of the -SO₂Cl group.

Core Principles of Solvent Selection

The ideal solvent for reactions with this compound must satisfy several criteria:

  • Inertness: The solvent must not react with the sulfonyl chloride group. This immediately excludes most protic solvents as primary reaction media.

  • Solubilizing Power: The solvent must effectively dissolve this compound, the nucleophilic substrate (amine or alcohol), and any base used. Poor solubility leads to heterogeneous mixtures and often results in slow, incomplete reactions.

  • Influence on Mechanism: The reaction typically proceeds via nucleophilic attack on the sulfur atom. In the presence of a tertiary amine base like triethylamine (Et₃N), an intermediate "Burgess-type" reagent is formed—an inner salt of (benzyloxycarbonylsulfamoyl)triethylammonium hydroxide.[3] The polarity of the solvent can influence the formation and reactivity of this intermediate.

  • Boiling Point and Volatility: The solvent's boiling point should be appropriate for the desired reaction temperature and allow for easy removal during workup.

The decision-making process for solvent selection can be visualized as follows:

SolventSelection cluster_input Inputs cluster_criteria Primary Criteria cluster_outcome Solvent Categories Reagent This compound (Moisture-Sensitive) Inertness Is the solvent aprotic and non-nucleophilic? Reagent->Inertness Nucleophile Substrate (Amine / Alcohol) Solubility Are all reactants soluble? Nucleophile->Solubility Base Base (e.g., Et3N) (Optional but common) Base->Solubility Recommended Recommended: Aprotic Solvents Inertness->Recommended Yes Avoid Avoid: Protic Solvents Inertness->Avoid No (Risk of Solvolysis) Special Special Cases: Polar Aprotic (DMAc, NMP) Solubility->Special If solubility is poor in nonpolar solvents Recommended->Solubility

Caption: Decision workflow for solvent selection in this compound reactions.

Comparative Analysis of Solvent Classes

Based on the core principles, solvents can be categorized into recommended, conditionally suitable, and unsuitable classes.

Solvent ClassExamplesSuitabilityRationale & Causality
Aprotic Nonpolar Benzene, Toluene, HexaneRecommended Inertness: These solvents lack acidic protons and do not react with the sulfonyl chloride. Mechanism: They are excellent media for reactions involving the formation of Burgess-type intermediates, as demonstrated in analogous systems.[3] Drawbacks: Solubility of polar substrates or amine hydrochloride salts can be limited. Benzene is a known carcinogen and should be handled accordingly.[3]
Aprotic Halogenated Dichloromethane (DCM), Chloroform (CHCl₃)Recommended High Solubilizing Power: Excellent at dissolving a wide range of organic substrates and intermediates. Inertness: Generally inert towards the reagent under neutral or mildly basic conditions. Caution: Can undergo side reactions in the presence of strong acids and may react with some nucleophiles at elevated temperatures.[4]
Aprotic Ethereal Tetrahydrofuran (THF), Diethyl Ether (Et₂O)Conditionally Suitable Good Solvents: Offer good solubility for many organic compounds. Risk of Side Reactions: Can be susceptible to cleavage or other reactions under strongly acidic conditions, which may be generated in situ (HCl byproduct).[4] Must be rigorously dried as they are hygroscopic.
Aprotic Polar Acetonitrile (MeCN), DMF, DMAc, NMPConditionally Suitable High Solubilizing Power: Excellent for dissolving polar substrates and salts. Accelerating Effect: Solvents like DMAc and NMP have been shown to accelerate sulfamoylation reactions.[5] Risk of Reactivity: DMF can decompose in the presence of sulfonyl chlorides. Acetonitrile has been described as an "activating" solvent in related reactions.[4] Must be strictly anhydrous.
Protic Solvents Water, Alcohols (MeOH, EtOH), Acetic AcidUnsuitable High Reactivity: These solvents are nucleophilic and will readily react with the sulfonyl chloride group, leading to hydrolysis or solvolysis of the reagent and low yields of the desired product. Water will rapidly form the corresponding sulfonic acid.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. The primary protocol is adapted from a well-established Organic Syntheses procedure for the closely analogous Methyl (chlorosulfonyl)carbamate, demonstrating a robust and reliable method.[3]

Protocol 1: General Procedure for the Sulfamoylation of a Primary Alcohol (Adapted from Burgess et al.)

This protocol details the reaction of a primary alcohol with this compound via the in-situ formation of a Burgess-type reagent.

Materials:

  • This compound

  • Primary alcohol substrate

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous Benzene or Toluene

  • Anhydrous workup and purification solvents (e.g., ethyl acetate, hexane)

Equipment:

  • Dry, two or three-necked round-bottomed flask

  • Magnetic stirrer and stir bar

  • Pressure-equalizing dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Calcium chloride drying tube

  • Cooling bath (ice-water or other)

Diagram of Experimental Workflow:

ProtocolWorkflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Dissolve Alcohol & Et3N in Anhydrous Benzene B 2. Cool solution to 10-15 °C A->B D 4. Add carbamate solution dropwise over 1 hour B->D C 3. Prepare solution of This compound in Anhydrous Benzene C->D E 5. Stir at room temp for 0.5 - 2 hours D->E F 6. Filter to remove Et3N·HCl salt E->F G 7. Concentrate filtrate under reduced pressure F->G H 8. Purify crude product (Chromatography/Recrystallization) G->H I Final Product: N-Cbz Sulfamate H->I

Caption: Step-by-step workflow for the sulfamoylation of a primary alcohol.

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottomed flask equipped with a magnetic stir bar, dissolve the primary alcohol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous benzene (or toluene) to a concentration of approximately 0.4 M with respect to the alcohol.

  • Cooling: Cool the stirred solution using a water bath to an internal temperature of 10–15 °C.

  • Reagent Addition: In a separate dry flask, prepare a solution of this compound (1.05 eq.) in anhydrous benzene. Transfer this solution to a pressure-equalizing dropping funnel.

  • Reaction: Add the this compound solution dropwise to the cooled alcohol/amine mixture over a period of 1 hour, maintaining the internal temperature between 10–15 °C.

  • Completion: After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature (20-25 °C) for an additional 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, a precipitate of triethylamine hydrochloride will have formed. Remove the salt by vacuum filtration, washing the filter cake with a small amount of anhydrous benzene.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-(benzyloxycarbonyl) sulfamate.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization as appropriate.

Protocol 2: Sulfamoylation of an Amine in a Polar Aprotic Solvent

This protocol is a general guideline for reactions with amine nucleophiles where higher solvent polarity may be required for substrate solubility.

Materials:

  • This compound

  • Primary or secondary amine substrate

  • Anhydrous N,N-Dimethylacetamide (DMAc) or Dichloromethane (DCM)

  • Tertiary amine base (e.g., Et₃N or DIPEA, optional, 1.2 eq.)

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed flask, dissolve the amine substrate (1.0 eq.) and, if used, the tertiary amine base in anhydrous DMAc or DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add solid this compound portion-wise (or as a solution in the reaction solvent) over 15-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude N-(benzyloxycarbonyl) sulfamide by flash column chromatography or recrystallization.

Conclusion and Best Practices

The selection of an appropriate solvent is a critical parameter for the successful application of this compound. Anhydrous aprotic solvents are required. For most applications involving primary and secondary alcohols or simple amines, chlorinated solvents like DCM or aromatic solvents like toluene provide an excellent balance of solubility and inertness. For more polar or sparingly soluble substrates, polar aprotic solvents such as DMAc can be effective, potentially accelerating the reaction.[5] In all cases, the rigorous exclusion of moisture is paramount to prevent reagent hydrolysis and ensure high yields of the desired sulfamoylated product. Researchers should always perform small-scale test reactions to determine the optimal solvent and conditions for their specific substrate.

References

  • PubMed. (2021). Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Available at: [Link]

  • GalChimia. (2021). A selective sulfamoylation agent. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. Available at: [Link]

  • Organic Syntheses. (n.d.). BENZYL ISOPROPOXYMETHYL CARBAMATE - AN AMINOMETHYLATING REAGENT FOR MANNICH REACTIONS OF TITANIUM ENOLATES. Org. Synth. Coll. Vol. 10, p.49. Available at: [Link]

  • Organic Syntheses. (n.d.). CONVERSION OF PRIMARY ALCOHOLS TO URETHANES via THE INNER SALT OF METHYL (CARBOXYSULFAMOYL)TRIETHYLAMMONIUM HYDROXIDE: METHYL n-HEXYLCARBAMATE. Org. Synth. Coll. Vol. 6, p.798. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. Available at: [Link]

  • MedCrave. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MOJ Biorg Org Chem. 4(1):22‒25. Available at: [Link]

  • Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein J. Org. Chem. 17, 33-41. Available at: [Link]

  • PubChem. (n.d.). Benzyl carbamate. Available at: [Link]

  • Wikipedia. (n.d.). Benzyl carbamate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]

  • ResearchGate. (2015). New Uses for the Burgess Reagent in Chemical Synthesis: Methods for the Facile and Stereoselective Formation of Sulfamidates, Glycosylamines, and Sulfamides. Available at: [Link]

  • Royal Society of Chemistry. (2022). N-Chlorosulfonyl carbamate-enabled, photoinduced amidation of quinoxalin-2(1H)-ones. Chem. Commun., 58, 7736-7739. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfamate synthesis by amination. Available at: [Link]

  • ResearchGate. (2009). Efficient General Method for Sulfamoylation of a Hydroxyl Group. Available at: [Link]

  • PubMed. (2013). Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. Available at: [Link]

  • Atlanchim Pharma. (n.d.). Synthetic applications of Burgess reagent. Available at: [Link]

  • ResearchGate. (2010). ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Available at: [Link]

  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]

  • ResearchGate. (2016). Indian Journal of Advances in Chemical Science A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arh Hig Rada Toksikol. 67(3):155-172. Available at: [Link]

  • PubMed. (2011). Synthetic routes to, transformations of, and rather surprising stabilities of (N-methyl-N-phenylcarbamoyl)sulfenyl chloride, ((N-methyl-N-phenylcarbamoyl)dithio)carbonyl chloride, and related compounds. J Org Chem. 76(19):7882-92. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfamate synthesis by sulfamoylation. Available at: [Link]

  • Organic Syntheses. (n.d.). benzylaniline. Org. Synth. Coll. Vol. 1, p.102. Available at: [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules. 28(22):7671. Available at: [Link]

  • Reddit. (n.d.). benzyl chloroformate (Cbz-Cl) protecting mechanism. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Available at: [Link]

  • Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • ResearchGate. (2018). One-Pot Conversion of Benzyl Alcohols to N-Protected Anilines and Alkyl Alcohols to Carbamoyl Azides. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic route of the Burgess reagent 1. Available at: [Link]

  • ResearchGate. (2010). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Available at: [Link]

  • NIST. (n.d.). Benzyl chloride. WebBook. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Chemistry of N-Chlorosulfonyl Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-chlorosulfonyl carbamates. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile class of reagents. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and detailed answers to frequently encountered challenges. Our focus is on understanding the "why" behind experimental phenomena to empower you to optimize your reactions, minimize side reactions, and ensure the integrity of your results.

Introduction: The Dual Reactivity of N-Chlorosulfonyl Carbamates

N-chlorosulfonyl carbamates are powerful intermediates in organic synthesis, primarily generated from the reaction of an alcohol with chlorosulfonyl isocyanate (CSI).[1][2] Their utility stems from the presence of two key reactive sites: the electrophilic sulfonyl group and the carbamate moiety. This dual nature allows for a wide range of transformations, including the synthesis of sulfonylureas, sulfamides, and other important structural motifs in medicinal chemistry.[1][3] However, this high reactivity also predisposes them to several side reactions that can complicate syntheses and reduce yields. This guide will equip you with the knowledge to anticipate and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My N-chlorosulfonyl carbamate starting material appears to have degraded upon storage. What is the likely cause and how can I prevent it?

A1: The most common cause of degradation is exposure to moisture. N-chlorosulfonyl carbamates, and their precursor chlorosulfonyl isocyanate (CSI), are extremely sensitive to hydrolysis.[1] The sulfonyl chloride moiety will react with water to produce the corresponding sulfonic acid, which is often an intractable byproduct.

Prevention Strategy:

  • Strict Anhydrous Conditions: Always handle N-chlorosulfonyl carbamates under an inert atmosphere (e.g., argon or nitrogen). Use oven-dried glassware and anhydrous solvents.

  • Proper Storage: Store in a desiccator over a strong drying agent. For long-term storage, consider sealing in an ampoule under an inert atmosphere.

  • Visual Inspection: If the material is a solid, look for a "sticky" or "oily" appearance, which can indicate hydrolysis. If it is a liquid, cloudiness can be a sign of decomposition.

Q2: I am seeing a significant amount of a polar byproduct in my reaction mixture when using an N-chlorosulfonyl carbamate derived from a primary or secondary alcohol containing a halide in the alkyl chain. What could this be?

A2: You are likely observing the formation of a cyclic byproduct via intramolecular cyclization. This is one of the most common and problematic side reactions. For example, N-(2-chloroethyl)carbamoyl chloride is known to readily cyclize to form 2-oxazolidinone, especially in the presence of a base or upon heating.[4]

G

Mitigation Strategies:

  • Temperature Control: Perform the reaction at low temperatures (0 °C or below) to disfavor the cyclization pathway, which typically has a higher activation energy than the desired intermolecular reaction.

  • Base Selection: If a base is required, opt for a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) to minimize deprotonation of the carbamate nitrogen.

  • Order of Addition: Add the base slowly to the reaction mixture to avoid a high transient concentration.

Q3: My reaction is generating the corresponding isocyanate of my alcohol substrate. Why is this happening and how can I prevent it?

A3: This is likely due to thermal decomposition of the N-chlorosulfonyl carbamate. Carbamates, as a class of compounds, can undergo thermal elimination to yield an isocyanate and the parent alcohol.[5][6] This is particularly relevant if your reaction is performed at elevated temperatures. The resulting isocyanate can then react with nucleophiles in the reaction mixture, leading to a complex product profile.

Prevention and Control:

  • Minimize Reaction Temperature: Whenever possible, run your reaction at or below room temperature.

  • Reaction Time: Avoid unnecessarily long reaction times, especially at elevated temperatures.

  • Inert Atmosphere: While not directly preventing thermal decomposition, ensuring an inert atmosphere will prevent the resulting isocyanate from reacting with atmospheric moisture to form an unstable carbamic acid, which would then decompose to an amine and CO2.[7]

Q4: I am attempting a photo-mediated reaction with my N-chlorosulfonyl carbamate and observing a complex mixture of products. What types of side reactions should I consider?

A4: N-chlorosulfonyl carbamates can serve as effective precursors to amidyl radicals under photochemical conditions.[4][8] This opens up a variety of radical-mediated side reactions that can compete with your desired transformation.

Potential Radical Side Reactions:

  • Unintended Cyclizations: The generated amidyl radical can undergo intramolecular cyclization onto nearby double bonds or aromatic rings.[8]

  • Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from the solvent or another molecule in the reaction mixture.

  • Intermolecular Radical Additions: The amidyl radical can add to other unsaturated species present in the reaction.[9]

Troubleshooting Photochemical Reactions:

  • Solvent Choice: Use a solvent that is less prone to hydrogen atom abstraction.

  • Concentration: Adjusting the concentration of your substrate can influence the rates of intermolecular versus intramolecular radical reactions.

  • Wavelength of Light: The energy of the light source can impact which bonds are cleaved and the subsequent reaction pathways.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during reactions involving N-chlorosulfonyl carbamates.

Issue 1: Low Yield of the Desired Product

Possible Cause Diagnostic Check Proposed Solution
Degradation of Starting Material Analyze the N-chlorosulfonyl carbamate by ¹H NMR before use. Look for broad peaks or the absence of the characteristic NH proton.Re-purify or re-synthesize the N-chlorosulfonyl carbamate. Ensure strict anhydrous conditions during synthesis and storage.
Intramolecular Cyclization Use LC-MS to look for a byproduct with a mass corresponding to the cyclized product.Lower the reaction temperature. Use a sterically hindered base. Change the order of addition (add base last and slowly).
Thermal Decomposition If the reaction is run at elevated temperatures, analyze the headspace by GC-MS for the corresponding isocyanate.Reduce the reaction temperature. Minimize the reaction time.
Hydrolysis during Workup Check the aqueous layer of your extraction for your product or hydrolyzed byproducts.Minimize contact with water during workup. Use a rapid extraction protocol with anhydrous solvents. Consider a non-aqueous workup if possible.

G

Issue 2: Formation of Multiple Unidentified Products

Possible Cause Diagnostic Check Proposed Solution
Reaction with Solvent Run a control reaction without the substrate to see if the N-chlorosulfonyl carbamate reacts with the solvent.Choose a more inert solvent (e.g., toluene, dichloromethane).
Radical Reactions Include a radical scavenger (e.g., TEMPO) in a small-scale test reaction. If the formation of byproducts is suppressed, a radical pathway is likely.Degas the solvent and run the reaction in the dark (if not a photochemical reaction). Consider alternative, non-radical methods for the desired transformation.
Reaction at Sulfonyl Chloride If using a nucleophile, look for byproducts where the nucleophile has added to the sulfonyl group.Use a less nucleophilic base. Protect other nucleophilic sites on your substrate if possible.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an N-Chlorosulfonyl Carbamate

This protocol is a general guideline and should be adapted for specific substrates.

  • To a solution of the alcohol (1.0 eq.) in anhydrous dichloromethane (0.5 M) under an argon atmosphere at 0 °C, add chlorosulfonyl isocyanate (1.05 eq.) dropwise via syringe.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or ¹H NMR of an aliquot.

  • Upon completion, the N-chlorosulfonyl carbamate can often be used in the next step without purification. If purification is necessary, it is often challenging due to the compound's reactivity. Column chromatography on silica gel that has been deactivated with triethylamine may be attempted, but care must be taken to avoid decomposition.

Protocol 2: Minimizing Intramolecular Cyclization in a Subsequent Reaction

  • Prepare the N-chlorosulfonyl carbamate as described in Protocol 1 and cool the solution to -20 °C.

  • In a separate flask, dissolve the nucleophile (1.1 eq.) in anhydrous dichloromethane.

  • Slowly add the solution of the nucleophile to the cold solution of the N-chlorosulfonyl carbamate via a syringe pump over 1-2 hours.

  • If a base is required, add a sterically hindered base (e.g., 2,6-lutidine, 1.2 eq.) to the nucleophile solution before addition.

  • Maintain the low temperature and monitor the reaction progress.

References

  • Chemam, Y., Aouf, N.-E., & Gherbi, A. (2022). Recent advances in the chemistry of chlorosulfonyl isocyanate: a review.
  • Rasmussen, J. K., & Hassner, A. (1976).
  • Dhar, D. N., & Murthy, K. S. K. (1986).
  • BenchChem. (2025). Technical Support Center: N-(2-chloroethyl)carbamoyl chloride Reactions.
  • Li, Z., et al. (2022). N-Chlorosulfonyl carbamate-enabled, photoinduced amidation of quinoxalin-2(1H)-ones.
  • Pan, C., et al. (2023). Substituent-Controlled Regioselective Photoinduced Cyclization of N-Allylbenzamides with N-Sulfonylaminopyridinium Salts. The Journal of Organic Chemistry, 88(3), 1649-1660.
  • Arxada. (2023). Chlorosulfonyl Isocyanate (CSI)
  • Suzhou Highfine Biotech. (n.d.).
  • ResearchGate. (n.d.). Synthetic route of the Burgess reagent 1.
  • Soumava Santra. (2009). Burgess Reagent. Synlett, 2009(02), 328-329.
  • Wikipedia. (2023). Burgess reagent.
  • Atlanchim Pharma. (n.d.).
  • Singh, P. P., & Singh, A. (2014). A facile synthesis of sulfonylureas via water assisted preparation of carbamates. Organic & Biomolecular Chemistry, 12(3), 476-481.
  • Bui, T. T., Ngo, D. Q., & Tran, V. L. (2020). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Chemistry, 58(3), 331-336.
  • Singh, P. P., & Singh, A. (2014).
  • DergiPark. (2023).
  • Singh, P. P., & Singh, A. (2014).
  • Studer, A., & Curran, D. P. (2015). Intermolecular addition reactions of N-alkyl-N-chlorosulfonamides to unsaturated compounds. Beilstein Journal of Organic Chemistry, 11, 1204-1210.
  • PubChem. (n.d.). Tert-butyl n-[3-(chlorosulfonyl)
  • Passananti, M., et al. (2014). Photochemical Behaviour of Carbamates Structurally Related to Herbicides in Aqueous Media: Nucleophilic Solvent Trapping versus Radical Reactions. Journal of Chemistry, 2014, 1-8.
  • Studer, A., & Curran, D. P. (2015). Intermolecular addition reactions of N-alkyl-N-chlorosulfonamides to unsaturated compounds. Beilstein Journal of Organic Chemistry, 11, 1204-1210.
  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546.
  • Alentris Research Pvt. Ltd. (n.d.). Methyl N-(chlorosulfonyl)
  • Bentley, T. W. (2016).
  • PubChem. (n.d.). Benzyl n-(chlorosulfonyl)
  • Sciforum. (n.d.). Efficient Catalytic Synthesis of primary Carbamates using Preyssler heteropolyacid catalyst, H14[NaP5W30O110] under solvent-fre.
  • Shelton, R. S., & Van Arendonk, A. M. (1949). New Carbamates and Related Compounds. Journal of the American Chemical Society, 71(4), 1513-1516.
  • Minamida, I., et al. (1982). Photochemical reactions of N-acyldithiocarbamates and N-acylthiocarbamates. Journal of the Chemical Society, Perkin Transactions 1, 1847-1853.
  • Kuznetsov, B. M., et al. (2020).
  • Kuznetsov, B. M., et al. (2020).
  • van der Hulst, M. K., et al. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. Polymers, 14(22), 4880.

Sources

Preventing hydrolysis of Benzyl (chlorosulfonyl)carbamate during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Benzyl (chlorosulfonyl)carbamate. This resource is designed for researchers, chemists, and drug development professionals who are working with this highly reactive and valuable synthetic intermediate. The inherent reactivity of the chlorosulfonyl group makes this compound exceptionally useful, but also exquisitely sensitive to hydrolysis.

This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and proactively design your experiments to maximize yield and purity by preventing unwanted hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it so sensitive to hydrolysis?

This compound is a chemical reagent characterized by a benzyl carbamate moiety attached to a chlorosulfonyl group (-SO₂Cl). The extreme sensitivity to water stems from the highly electrophilic nature of the sulfur atom in the chlorosulfonyl group. Water, acting as a nucleophile, readily attacks this sulfur atom. This process is often irreversible and leads to the formation of the corresponding sulfonic acid, which is typically unstable and can undergo further decomposition, rendering your target molecule inactive for subsequent steps and complicating purification.

Q2: What is the primary synthetic route for this compound?

The most common and direct synthesis involves the reaction of benzyl alcohol with chlorosulfonyl isocyanate (CSI, ClSO₂NCO).[1] CSI is a powerful and versatile reagent known for its high reactivity with compounds containing active hydrogens, such as alcohols.[2] The alcohol's hydroxyl group attacks the isocyanate carbon, leading to the formation of the carbamate linkage, with the chlorosulfonyl group remaining intact under anhydrous conditions.

Q3: What are the immediate signs of hydrolysis during my synthesis?

Several visual cues can indicate that hydrolysis is occurring:

  • Fuming: Both chlorosulfonyl isocyanate and the product, this compound, will fume upon contact with atmospheric moisture, producing HCl gas. Excessive fuming when handling reagents or during the reaction is a clear sign of moisture contamination.

  • Precipitation of Unexpected Solids: The hydrolysis byproducts are often less soluble in the organic solvents used for the synthesis and may precipitate out as white solids.

  • Phase Separation/Cloudiness: If the reaction mixture becomes cloudy or separates into distinct layers where it should be homogeneous, it could indicate the formation of insoluble, water-based byproducts.

Q4: How can I analytically confirm that my product has hydrolyzed?

Confirmation of hydrolysis requires analytical techniques that can distinguish the target compound from its degradation products.

  • Thin-Layer Chromatography (TLC): Hydrolyzed byproducts, such as benzyl carbamate, are significantly more polar than the starting material. On a TLC plate, you would observe a new spot with a lower Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the disappearance of the characteristic proton signals for the desired product and the appearance of new signals corresponding to benzyl carbamate or benzyl alcohol.

  • Infrared (IR) Spectroscopy: The S-Cl bond has a characteristic absorption. Its absence, coupled with the appearance of a broad O-H stretch (from the sulfonic acid or water), would suggest hydrolysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method to identify the molecular weights of all components in your reaction mixture, allowing for the definitive identification of the desired product and any hydrolysis-related impurities.[3][4][5]

Troubleshooting Guide: Preventing Hydrolysis

Problem: My reaction yield is consistently low, and I suspect hydrolysis. What are the most common sources of moisture contamination?

This is the most frequent issue encountered in this synthesis. Moisture can be introduced from several sources, and a systematic, rigorous approach to anhydrous techniques is non-negotiable.

Solution: The Moisture Control Checklist

  • Solvents: "Anhydrous" solvents from commercial suppliers may still contain trace amounts of water. For this reaction, it is best practice to freshly distill solvents from an appropriate drying agent (e.g., CaH₂ for dichloromethane, sodium/benzophenone for THF) or pass them through a solvent purification system (SPS).

  • Reagents:

    • Benzyl Alcohol: Can absorb water from the air. It should be purchased in a sure-seal bottle or dried over molecular sieves (3Å or 4Å) before use.

    • Chlorosulfonyl Isocyanate (CSI): CSI is extremely reactive with water.[6] It should be purchased in high purity, stored under an inert atmosphere, and handled exclusively using gas-tight syringes or cannulas. Never leave a bottle of CSI open to the air.

  • Glassware: All glassware must be rigorously dried. The most reliable method is to oven-dry at >120°C for several hours and allow it to cool in a desiccator or under a stream of dry inert gas (Nitrogen or Argon) just before use.

  • Atmosphere: The reaction must be conducted under a positive pressure of a dry, inert atmosphere. This is achieved using a nitrogen or argon manifold connected to the reaction flask via a bubbler.[7]

Problem: How do I properly set up my reaction apparatus to guarantee an inert, anhydrous environment?

A flawless setup is your first line of defense against hydrolysis.

Solution: Step-by-Step Anhydrous Reaction Setup Protocol

  • Glassware Preparation: Oven-dry all glassware (flask, dropping funnel, condenser, magnetic stir bar) overnight and assemble it hot.

  • Assembly & Purging: Immediately assemble the apparatus while flushing with a stream of dry nitrogen or argon. Use high-vacuum grease on all joints to ensure a tight seal.

  • Inert Gas Inlet/Outlet: Connect the top of the condenser to a gas line from a nitrogen/argon manifold. The outlet of the system should be connected to a mineral oil or mercury bubbler to maintain a slight positive pressure and prevent back-diffusion of air.

  • Reagent Introduction:

    • Add the dried solvent and benzyl alcohol to the reaction flask via a cannula or a syringe.

    • Draw the required volume of chlorosulfonyl isocyanate into a clean, dry, gas-tight syringe that has been purged with inert gas.

  • Temperature Control: The reaction of benzyl alcohol with CSI is exothermic.[2] Submerge the reaction flask in a cooling bath (e.g., ice/water or dry ice/acetone) before starting the addition of CSI.

  • Addition of CSI: Add the CSI from the syringe dropwise via a septum into the cooled, stirring solution of benzyl alcohol. A slow, controlled addition is critical to manage the exotherm and prevent side reactions.

Workflow for Anhydrous Synthesis

Anhydrous_Workflow Dry_Glassware 1. Oven-Dry Glassware (>120°C, >4h) Assemble 4. Assemble Hot Glassware under Inert Gas (N₂/Ar) Dry_Glassware->Assemble Dry_Solvents 2. Distill/Dry Solvents (e.g., over CaH₂) Add_Reactants 6. Add Solvent & Alcohol via Syringe/Cannula Dry_Solvents->Add_Reactants Dry_Reagents 3. Dry Benzyl Alcohol (e.g., Mol. Sieves) Dry_Reagents->Add_Reactants Cool 5. Cool Reaction Flask (0°C or lower) Assemble->Cool Cool->Add_Reactants Add_CSI 7. Add CSI Dropwise (Slowly!) Add_Reactants->Add_CSI Quench 8. Anhydrous Quench (if necessary) Add_CSI->Quench Wash 9. Wash with Brine Quench->Wash Dry_Organic 10. Dry with Na₂SO₄/MgSO₄ Wash->Dry_Organic Isolate 11. Filter & Evaporate Dry_Organic->Isolate

Caption: Nucleophilic attack by water on the sulfonyl group.

Summary of Preventative Measures

This table consolidates the critical control points for preventing hydrolysis during the synthesis of this compound.

CategoryPreventative MeasureScientific Rationale
Reagents & Solvents Use freshly distilled/dried solvents and high-purity, properly stored reagents.Eliminates the primary reactant (water) responsible for hydrolysis. CSI is exceptionally moisture-sensitive. [6]
Reaction Setup Assemble oven-dried glassware hot under a positive pressure of inert gas (N₂/Ar).Excludes atmospheric moisture, which is sufficient to initiate hydrolysis of the sensitive -SO₂Cl group. [7]
Reaction Conditions Perform the addition of CSI at low temperatures (e.g., 0 °C) in a controlled, dropwise manner.Manages the exothermic nature of the reaction, preventing thermal decomposition which can create alternative pathways for side reactions.
Workup & Purification Minimize contact time with aqueous solutions; use brine washes and a thorough drying agent (e.g., MgSO₄).Reduces the opportunity for the product to hydrolyze during isolation. Carbamates can be susceptible to base-catalyzed hydrolysis. [8]
Analytical Monitoring Routinely use TLC or LC-MS to check for the formation of more polar byproducts.Enables early detection of hydrolysis, allowing for optimization of conditions before significant material loss. [3][5]

References

  • Vertex AI Search. (n.d.). The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained.
  • ChemicalBook. (n.d.). Benzyl carbamate synthesis.
  • Elsevier. (n.d.). Synthesis, crystal structure and in silico study of some sulfonyl carbamate derivatives: Interactions with butyrylcholinesterase enzyme.
  • SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride.
  • Benchchem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • PubMed Central. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.
  • Arxada. (n.d.). Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides and Many More.
  • Organic Syntheses. (n.d.). chlorosulfonyl isocyanate.
  • ACS Publications. (2024). Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems. The Journal of Organic Chemistry.
  • Chemical Communications (RSC Publishing). (n.d.). Sulfonylcarbamate as a versatile and unique hydroxy-protecting group: a protecting group stable under severe conditions and labile under mild conditions.
  • Unknown Source. (2024). Three types of hydrolysis and ways to prevent hydrolysis.
  • NIH. (2025). Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems.
  • Unknown Source. (n.d.). HYDROLYSIS REACTIONS.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Detection of Carbamic Acid.
  • NIH. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents.
  • Wikipedia. (n.d.). Chlorosulfonyl isocyanate.
  • PubMed. (n.d.). Analysis for carbamate insecticides and metabolites.

Sources

Technical Support Center: Purification of Products from Benzyl (chlorosulfonyl)carbamate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Benzyl (chlorosulfonyl)carbamate and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of N-(benzyloxycarbonyl)-protected sulfonylamides, sulfonylureas, and related compounds. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reactivity?

This compound is a valuable reagent often prepared from chlorosulfonyl isocyanate (CSI) and benzyl alcohol.[1] Its structure contains a highly electrophilic chlorosulfonyl group (-SO₂Cl) and a benzyloxycarbonyl (Cbz or Z) protected nitrogen atom. The primary reaction pathway involves the nucleophilic substitution at the sulfonyl chloride by amines, alcohols, or other nucleophiles to form stable N-Cbz-protected sulfonylamides, sulfonamides, or sulfonylureas.[2][3] The Cbz group is a widely used amine protecting group that is stable under many reaction conditions but can be readily removed by catalytic hydrogenation.[4][5]

Q2: My reaction work-up resulted in a low yield and the formation of a water-soluble, acidic byproduct. What is the likely cause?

The most common cause of significant yield loss during aqueous work-up is the hydrolysis of the highly reactive chlorosulfonyl group (-SO₂Cl) to the corresponding sulfonic acid (-SO₂H).[6] This can happen to any unreacted starting material or even the product if the sulfonyl chloride moiety is still present. This hydrolysis is rapid in the presence of water, especially under neutral or basic conditions. To minimize this, the reaction should be performed under strictly anhydrous conditions, and the initial aqueous quench should be done quickly at low temperatures (0 °C), preferably with cold, slightly acidic water to temper the reactivity.[7]

Q3: After quenching my reaction, the crude product separates as a sticky oil instead of a precipitating solid. What does this indicate?

This phenomenon, often termed "oiling out," typically indicates the presence of significant impurities that depress the melting point of the crude product mixture.[8] Common culprits include unreacted starting materials, byproducts like benzyl alcohol or dibenzyl ether[9][10], and the sulfonic acid resulting from hydrolysis. An oily product is difficult to handle and purify directly by filtration. It is often necessary to perform a liquid-liquid extraction followed by column chromatography before attempting crystallization.[6][7]

Q4: What are the best analytical techniques to monitor the reaction and assess the purity of the final product?

Thin Layer Chromatography (TLC) is indispensable for monitoring the reaction's progress by observing the consumption of the limiting reagent. For final purity assessment, a combination of techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the desired product and identify any impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups like the carbamate carbonyl (C=O) and the sulfonyl group (S=O).[11]

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for solid compounds.[12]

Section 2: Troubleshooting Guide for Purification Challenges

This section addresses more complex issues that may arise during the purification workflow.

Problem: Persistent Contamination with Benzyl Alcohol

  • Symptom: You observe characteristic benzyl alcohol peaks in the ¹H NMR spectrum of your purified product (e.g., a singlet around 4.5-5.0 ppm and aromatic signals around 7.3 ppm).

  • Causality: Benzyl alcohol can be present as an impurity in the starting this compound or can be generated from the hydrolysis of the benzyl carbamate group under harsh acidic or basic conditions, although the Cbz group is generally quite stable.[13][14]

  • Solutions:

    • Aqueous Wash: During the work-up, perform washes with a dilute brine solution. Benzyl alcohol has moderate water solubility that can be exploited.

    • Column Chromatography: Benzyl alcohol is more polar than many target products. A carefully selected solvent system for flash chromatography, such as a gradient of ethyl acetate in hexanes, can effectively separate it.[15]

    • Recrystallization: Choose a solvent system where benzyl alcohol is highly soluble even at low temperatures, ensuring it remains in the mother liquor. Toluene or a mixed solvent system like ether/hexane can be effective.[7][16]

Problem: Product Fails to Crystallize from Solution

  • Symptom: After dissolving the crude product in a hot solvent and allowing it to cool, no crystals form, even after extended periods or placing it in an ice bath.

  • Causality: This failure can be due to several factors: the solution may be supersaturated but requires an initiation event, the concentration of the product may be too low, or the presence of impurities is inhibiting crystal lattice formation.[8][17]

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a clean glass rod. This creates microscopic scratches that can serve as nucleation sites. Alternatively, add a tiny "seed" crystal of the pure compound if available.[8]

    • Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent under reduced pressure and allow it to cool again.

    • Change the Solvent System: The chosen solvent may be too good a solvent for your compound. A common strategy is to use a binary solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat until the solution is clear again, then allow it to cool slowly.[18]

Solvent ClassRecommended Solvents for N-Sulfonyl CarbamatesNotes
Alcohols Isopropanol, EthanolOften used in combination with water for recrystallization.[8]
Ethers Diethyl Ether, Methyl tert-butyl ether (MTBE)Good for dissolving compounds, often used as the "poor" solvent with hexanes.
Esters Ethyl AcetateA versatile solvent for both chromatography and recrystallization.
Hydrocarbons Hexanes, Heptane, TolueneGenerally used as the "poor" solvent or for initial precipitation.[7][16]
Chlorinated Dichloromethane (DCM)Excellent for dissolving crude material but should be used cautiously due to its volatility.

Problem: Product "Oils Out" During Recrystallization

  • Symptom: Upon cooling, the dissolved product separates as a liquid layer instead of forming solid crystals.

  • Causality: This typically occurs when the melting point of the solute (often depressed by impurities) is lower than the temperature of the solution from which it is separating. The solute comes out of solution above its melting point.[8]

  • Solutions:

    • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more hot solvent to lower the saturation point. Allow the more dilute solution to cool much more slowly.[8][18]

    • Lower the Cooling Temperature: A slower, more gradual cooling process, perhaps by placing the flask in a large insulated container, can prevent supersaturation at higher temperatures.

    • Pre-Purification: If "oiling out" persists, the crude product is likely too impure for direct recrystallization. A preliminary purification by flash column chromatography is highly recommended to remove the bulk of the impurities before attempting recrystallization again.

Section 3: Key Purification Protocols

Protocol 1: General Aqueous Work-up and Extraction

This protocol is designed to quench the reaction, remove water-soluble impurities, and isolate the crude product.

  • Preparation: Prepare a separatory funnel and have cold water, a suitable organic solvent (e.g., ethyl acetate or dichloromethane), saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine (saturated NaCl) ready.

  • Quenching: Slowly pour the reaction mixture into a beaker containing a stirred mixture of ice and water. This hydrolyzes reactive species and often precipitates the crude product.

  • Extraction: Transfer the quenched mixture to the separatory funnel. Add the organic solvent and shake vigorously, venting frequently. Allow the layers to separate.

  • Isolation: Drain the organic layer. Extract the aqueous layer one or two more times with the organic solvent to ensure complete recovery of the product.

  • Washing: Combine the organic extracts and wash sequentially with:

    • Saturated NaHCO₃ solution to neutralize and remove acidic impurities.[7]

    • Brine to remove the bulk of the dissolved water and help break any emulsions.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Flash Column Chromatography
  • Adsorbent: Choose silica gel as the stationary phase.

  • Solvent System Selection: Use TLC to determine an appropriate mobile phase. The ideal system gives the desired product an Rf value of approximately 0.25-0.35. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot.[18]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture until the solid completely dissolves.[18]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.[17]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.

Section 4: Visualization of Workflows

G Diagram 1: General Purification Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification Reaction This compound + Nucleophile Quench Quench with Ice/Water Reaction->Quench 1. Isolate Crude Extract Liquid-Liquid Extraction Quench->Extract Wash Aqueous Washes (e.g., NaHCO₃, Brine) Extract->Wash Dry Dry & Concentrate Wash->Dry Crude Crude Product Dry->Crude Chrom Column Chromatography Crude->Chrom If Oily or Very Impure Recrys Recrystallization Crude->Recrys If Solid Chrom->Recrys Further Purification Pure Pure Product Chrom->Pure If Sufficiently Pure Recrys->Pure

Caption: General workflow for reaction work-up and purification.

G Diagram 2: Troubleshooting Crystallization Start Attempt Recrystallization Result Observe Outcome After Cooling Start->Result Crystals Crystals Form Result->Crystals Success OilingOut Product 'Oils Out' Result->OilingOut Problem NoCrystals No Crystals Form Result->NoCrystals Problem Sol_Oiling Re-dissolve, add more solvent, cool slowly OilingOut->Sol_Oiling Sol_NoCrystals 1. Scratch Flask / Add Seed Crystal 2. Concentrate Solution 3. Change Solvent System NoCrystals->Sol_NoCrystals Sol_Oiling->Result Re-attempt PrePurify Pre-purify via Column Chromatography Sol_Oiling->PrePurify If fails again Sol_NoCrystals->Result Re-attempt PrePurify->Start Re-attempt with purer material

Sources

Troubleshooting low conversion rates in photoinduced amidation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for photoinduced amidation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic tool. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction outcomes. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Addressing Low Conversion Rates

This section is dedicated to pinpointing and resolving specific issues that can lead to low conversion rates in your photoinduced amidation reactions.

Question: My reaction shows little to no conversion of starting material. What are the primary factors I should investigate?

Answer:

When a photoinduced amidation reaction fails to initiate, a systematic check of the fundamental components is crucial. The issue often lies within one of three areas: the photocatalyst and its excitation, the reaction medium, or the integrity of your reagents.

  • Photocatalyst and Light Source Incompatibility: The very first step of any photoredox reaction is the absorption of light by the photocatalyst to generate its excited state. A mismatch between the emission spectrum of your light source and the absorption spectrum of the photocatalyst is a common reason for reaction failure. Ensure that the wavelength of your light source (e.g., blue LEDs typically emit around 450 nm) overlaps significantly with the absorption maximum of your chosen photocatalyst (e.g., Ru(bpy)₃Cl₂ or Ir(ppy)₃).[1][2]

  • Solvent-Related Issues: The choice of solvent is critical as it can influence the solubility of reagents and the stability of intermediates. A solvent that does not fully dissolve all components can lead to a heterogeneous mixture with poor reaction kinetics. Furthermore, the polarity of the solvent can affect the energy levels of the photocatalyst's excited state and the redox potentials of the reactants, thereby impacting the efficiency of the desired single-electron transfer (SET) processes.[3][4][5][6] In some cases, certain solvents can also participate in unwanted side reactions or quench the excited state of the photocatalyst.

  • Reagent Purity and Stability: The presence of impurities in your starting materials, particularly the amine or the carboxylic acid derivative, can inhibit the catalytic cycle. For instance, trace amounts of water can hydrolyze activated intermediates, and other nucleophilic or electrophilic impurities can lead to undesired side reactions.[7] Additionally, ensure that your reagents have not degraded during storage.

  • Oxygen Contamination: Unless your reaction is specifically designed to utilize molecular oxygen as an oxidant, its presence is often detrimental.[1][8] Triplet oxygen is an efficient quencher of the excited state of many common photocatalysts, leading to the formation of singlet oxygen. This deactivates the photocatalyst and can also lead to oxidative degradation of the substrates or catalyst.[9][10][11] Therefore, it is essential to thoroughly degas your reaction mixture using techniques such as freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.

To systematically troubleshoot, begin by confirming the spectral overlap of your light source and photocatalyst. If that is appropriate, screen a few different solvents to ensure adequate solubility of all components. Finally, consider purifying your starting materials and ensure your reaction is conducted under strictly anaerobic conditions.

Question: My reaction starts but stalls at a low conversion rate. What are the likely causes of this premature termination?

Answer:

A stalling reaction suggests that the catalytic cycle is being interrupted. This can be due to catalyst deactivation, the formation of inhibitory byproducts, or a change in the reaction conditions over time.

  • Photocatalyst Decomposition: While photoredox catalysts are designed to be robust, they can degrade under prolonged irradiation, especially in the presence of reactive radical species or incompatible reagents.[5][12] This photodegradation can lead to a loss of catalytic activity over time. You can sometimes observe a change in the color of the reaction mixture as the catalyst decomposes. To mitigate this, you can try using a more photostable catalyst, reducing the light intensity, or shortening the reaction time.

  • Product Inhibition or Side Reactions: The product of your amidation reaction or unforeseen byproducts could be interfering with the catalytic cycle.[13] For instance, the newly formed amide might have a redox potential that allows it to participate in unproductive SET processes, effectively quenching the photocatalyst. Alternatively, side reactions could consume one of the starting materials or generate species that inhibit the catalyst. Analyzing the crude reaction mixture by techniques like LC-MS or NMR can help identify any significant byproducts.

  • Changes in pH: Some photoinduced amidation reactions are sensitive to the pH of the reaction medium. The generation of acidic or basic byproducts during the reaction can shift the pH and consequently alter the redox potentials of the reactants or the stability of the catalyst. The addition of a non-nucleophilic base or a buffer can sometimes help to maintain a stable pH and improve reaction outcomes.[14]

  • Light Penetration Issues: As the reaction progresses, the formation of colored byproducts or precipitates can reduce the penetration of light into the reaction mixture. This is particularly relevant for larger-scale reactions. Ensuring efficient stirring and using a reaction vessel with a high surface-area-to-volume ratio can help to maximize light exposure.

To address a stalling reaction, first, try to determine if the catalyst is degrading by monitoring the reaction's progress over time and observing any visual changes. If catalyst decomposition is suspected, consider the alternatives mentioned above. If byproducts are the likely culprit, adjusting the reaction stoichiometry or temperature might suppress their formation.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the principles and optimization of photoinduced amidation.

Question: What are the most critical parameters to consider when optimizing a photoinduced amidation reaction?

Answer:

Optimizing a photoinduced amidation reaction involves a multi-parameter approach. The following are key areas to focus on for achieving high conversion rates and yields.

ParameterImportance and Considerations
Photocatalyst The choice of photocatalyst is paramount. Its redox potentials in the excited state must be sufficient to oxidize or reduce the relevant substrate to initiate the catalytic cycle.[2] Common choices include iridium and ruthenium complexes, as well as organic dyes.[1][8] The catalyst loading should also be optimized; typically, 1-5 mol% is a good starting point.
Solvent The solvent affects reagent solubility and can influence the reaction's quantum yield.[3][4][6] Aprotic polar solvents like acetonitrile, DMF, and DMSO are commonly used. It is crucial to ensure all reaction components are fully dissolved.
Light Source The wavelength and intensity of the light source are critical. The emission spectrum of the light source must overlap with the absorption spectrum of the photocatalyst.[1] The light intensity can also impact the reaction rate, but excessively high intensity can lead to catalyst degradation.[15][16]
Concentration The concentration of reactants can influence the reaction kinetics. Higher concentrations may lead to faster reactions but can also favor side reactions or cause solubility issues.
Temperature While many photoredox reactions are performed at room temperature, temperature can still play a role. In some cases, gentle heating can improve solubility and reaction rates, while cooling may be necessary to suppress side reactions.
Additives Depending on the specific reaction mechanism, additives such as a base, a sacrificial electron donor/acceptor, or a hydrogen atom transfer (HAT) catalyst may be required.[1][9] The choice and concentration of these additives need careful optimization.
Question: How do I know if my reaction is suffering from quenching, and what can I do about it?

Answer:

Quenching is a process that deactivates the excited state of the photocatalyst, thereby inhibiting the desired photochemical reaction. It can occur through electron transfer, energy transfer, or the formation of a non-emissive complex.[17][18]

Diagnosing Quenching:

  • Luminescence Quenching Studies (Stern-Volmer Analysis): This is a powerful technique to identify which species in your reaction mixture are quenching the excited photocatalyst.[17][18] By measuring the emission intensity of the photocatalyst in the presence of varying concentrations of a potential quencher, you can determine the quenching rate constant. A linear Stern-Volmer plot (a graph of the ratio of emission intensities versus quencher concentration) is indicative of a dynamic quenching process.[18]

  • Control Experiments: Running the reaction in the absence of one component at a time can help identify the source of quenching. For example, if the reaction proceeds further without the amine starting material, it suggests that the amine or a species derived from it might be quenching the catalyst.

Mitigating Quenching:

  • Change the Photocatalyst: If a particular substrate is quenching your photocatalyst, switching to a catalyst with different redox potentials or a longer excited-state lifetime might solve the problem.

  • Adjust Concentrations: Lowering the concentration of the quenching species can reduce the rate of the quenching process.

  • Solvent Effects: The solvent can influence the rate of quenching.[3][4][6] Screening different solvents may reveal conditions where the desired reaction outcompetes the quenching pathway.

  • Minimize Back Electron Transfer: A common issue that lowers quantum yield is the back reaction between the generated radical and the reduced/oxidized photocatalyst.[19] This can sometimes be mitigated by designing the reaction so that the radical intermediate is rapidly trapped in a subsequent step.

Experimental Protocols

General Procedure for a Photoinduced Amidation Reaction

This protocol provides a general guideline for setting up a photoinduced amidation experiment. The specific reagents, catalyst, and conditions should be adapted from a relevant literature procedure.

  • Reagent Preparation: To a dry reaction vessel (e.g., a vial or a Schlenk tube) equipped with a magnetic stir bar, add the carboxylic acid derivative, the amine, the photocatalyst, and any other solid reagents.

  • Solvent Addition and Degassing: Add the anhydrous, degassed solvent via syringe. Degas the reaction mixture thoroughly by subjecting it to at least three freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes.

  • Reaction Setup: Seal the reaction vessel and place it in front of the light source (e.g., a cooling-fan-equipped LED lamp). Ensure the reaction vessel is positioned for uniform irradiation. For temperature-sensitive reactions, a cooling or heating bath can be used.

  • Irradiation and Monitoring: Begin stirring and turn on the light source. Monitor the progress of the reaction by periodically taking aliquots (under an inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup and Purification: Once the reaction is complete, turn off the light source. Quench the reaction if necessary (e.g., by adding a radical scavenger or water). Remove the solvent under reduced pressure. The crude product can then be purified by standard techniques such as column chromatography, recrystallization, or distillation.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low conversion rates in photoinduced amidation reactions.

TroubleshootingWorkflow Start Low Conversion Rate Observed Check_Setup Verify Reaction Setup: - Light source on? - Stirring adequate? - Correct temperature? Start->Check_Setup Check_Reagents Assess Reagent Quality: - Purity of starting materials? - Reagents degraded? - Correct stoichiometry? Start->Check_Reagents Check_Catalyst Evaluate Photocatalyst & Light: - Spectral overlap? - Catalyst loading correct? - Catalyst degradation? Start->Check_Catalyst Check_Solvent Investigate Solvent Effects: - Reagents fully dissolved? - Solvent participating in side reactions? Start->Check_Solvent Check_Quenching Consider Quenching: - Oxygen contamination? - Product or starting material inhibition? Start->Check_Quenching Solution_Setup Optimize physical parameters: - Adjust light distance/intensity - Improve stirring Check_Setup->Solution_Setup Solution_Reagents Purify/replace reagents: - Recrystallize/distill starting materials - Use fresh reagents Check_Reagents->Solution_Reagents Solution_Catalyst Modify catalyst/light conditions: - Change photocatalyst - Adjust catalyst loading - Use different wavelength Check_Catalyst->Solution_Catalyst Solution_Solvent Screen solvents: - Test different polarities - Ensure complete dissolution Check_Solvent->Solution_Solvent Solution_Quenching Mitigate quenching: - Thoroughly degas reaction - Adjust concentrations - Perform Stern-Volmer analysis Check_Quenching->Solution_Quenching

Caption: A troubleshooting decision tree for low conversion rates.

References

  • Sang, J.-W., et al. (2023). Nickel/Photoredox-Catalyzed Direct Amidation of Aldehydes with Nitroarenes via Fully Catalytic Process. Organic Chemistry Portal. Available at: [Link]

  • Chatterjee, T., & Lopez, A. (2017). Mechanisms of Photoredox Catalysts: The Role of Optical Spectroscopy. RECERCAT. Available at: [Link]

  • Ambreen, S., et al. (2012). Effect of solvent on the quantum yield (ϕ) of the reaction. ResearchGate. Available at: [Link]

  • St. Amant, A. (2016). Synthetic and Mechanistic Investigations into Photoredox Catalysis. University of Wisconsin–Madison.
  • Tucker, J. W., & Stephenson, C. R. J. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Macmillan Group - Princeton University. Available at: [Link]

  • Szpilman, A. M., et al. (2025). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. ACS Omega.
  • Twilton, J., et al. (2017). Illuminating Photoredox Catalysis. PMC. Available at: [Link]

  • Li, Z., et al. (2022). Recent Advances in Visible-Light-Mediated Amide Synthesis. MDPI. Available at: [Link]

  • Li, Z., et al. (2022). Recent Advances in Visible-Light-Mediated Amide Synthesis. PMC - NIH. Available at: [Link]

  • Gaspa, S., et al. (2020). Visible-Light Photoredox-Catalyzed Amidation of Benzylic Alcohols. PMC. Available at: [Link]

  • Ghorai, S., et al. (2021). A visible light-induced deoxygenative amidation protocol for the synthesis of dipeptides and amides. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Gaspa, S., et al. (2020). Visible-Light Photoredox-Catalyzed Amidation of Benzylic Alcohols. ACS Publications. Available at: [Link]

  • Moore, A. L., et al. (2018). General Strategy for Improving the Quantum Efficiency of Photoredox Hydroamidation Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Fallani, G., et al. (2020). Visible-Light Photocatalytic Functionalization of Isocyanides for the Synthesis of Secondary Amides and Ketene Aminals. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Leonori, D., et al. (2017). Photoinduced Remote Functionalization of Amides and Amines Using Electrophilic Nitrogen Radicals. PMC. Available at: [Link]

  • Goti, G., et al. (2020). Photoredox-Catalyzed Synthesis of α-Amino Acid Amides by Imine Carbamoylation. Request PDF - ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2022). Visible light-induced photoredox catalyzed C–N coupling of amides with alcohols. RSC Advances. Available at: [Link]

  • Wu, J., et al. (2022). Photomediated reductive coupling of nitroarenes with aldehydes for amide synthesis. Chemical Science (RSC Publishing). Available at: [Link]

  • Zondag, S. D., & Noël, T. (2022). The Promise and Pitfalls of Photocatalysis for Organic Synthesis. St Andrews Research Repository. Available at: [Link]

  • Unknown. (2015).
  • Chen, J., & Chen, J. R. (2017). Amide-Directed Photoredox Catalyzed C-C Bond Formation at Unactivated sp3 C-H Bonds.
  • Das, S., et al. (2024). Visible light-driven molecular oxygen activation for oxidative amidation of alcohols using lead-free metal halide perovskite.
  • Wu, J., et al. (2022). Photomediated reductive coupling of nitroarenes with aldehydes for amide synthesis. RSC Publishing. Available at: [Link]

  • Gaspa, S., et al. (2020). (PDF) Visible-Light Photoredox-Catalyzed Amidation of Benzylic Alcohols. ResearchGate. Available at: [Link]

  • Nguyen, T. M. (2013). The chemistry of amine radical cations produced by visible light photoredox catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • García-Ballesteros, A., & Garcia, H. (2025). Photocatalytic Uphill Reactions with Apparent Quantum Efficiency over 10%. Type of the Paper (Article).
  • Hua, T.-B., et al. (2022). Recent Advances in Visible-Light-Mediated Amide Synthesis. OUCI. Available at: [Link]

  • Das, S., et al. (2016). Photoredox-Catalyzed Direct Reductive Amination of Aldehydes without an External Hydrogen/Hydride Source. PMC. Available at: [Link]

  • Unknown. (n.d.). Quantum yield - Wikipedia. Wikipedia. Available at: [Link]

  • Noble, B. B., et al. (2021). Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst. PMC. Available at: [Link]

  • Li, Y., et al. (2024). Photo-Induced Aerobic Oxidation of C–H Bonds. MDPI. Available at: [Link]

  • Ko, C., et al. (2021). Photocatalytic amidation and esterification with perfluoroalkyl iodide. RSC Publishing. Available at: [Link]

  • Protti, S., et al. (2021). Photocatalyzed Oxygenation Reactions with Organic Dyes: State of the Art and Future Perspectives. MDPI. Available at: [Link]

  • Singh, R., et al. (2022). Various strategies involving α-oxygenation reactions of amides and amines for synthesizing imides.
  • Sheppard, T. (n.d.).
  • Dehade, A. S., et al. (2025). Photocatalyzed amidation of carboxylic acids.
  • de la Fuente, J. R., et al. (2000). Solvent effect on the quantum yields for the photoreaction of 3-MDCN a. ResearchGate. Available at: [Link]

  • Srivastava, V., et al. (2019). Visible light photoredox catalysed amidation of carboxylic acids with amines. FAO AGRIS.
  • Not-provided. (2018). Amide Activation in Ground and Excited States. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2025).
  • Yang, Y., et al. (2026).
  • Li, Y., et al. (2025). Light intensity moderates photosynthesis by optimizing photosystem mechanisms under high VPD stress. PubMed.

Sources

Optimizing light source and wavelength for photochemical amidation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for photochemical amidation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your photochemical reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust, reproducible, and built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the principles of photochemical amidation.

Q1: What is photochemical amidation and why is it a significant advancement?

A: Photochemical amidation is a method of forming amide bonds using light as an energy source to initiate the reaction.[1][2] Unlike traditional methods that often require harsh conditions, stoichiometric activating agents, or generate significant chemical waste, this approach offers a more sustainable and efficient platform.[2][3] Visible-light photoredox catalysis, a key technique in this field, enables the activation of organic molecules under mild conditions, allowing for the synthesis of a wide variety of amides from precursors like halides, arenes, and even alkanes.[1][2] This method is highly valued for its compatibility with sensitive functional groups and its applications in synthesizing pharmaceuticals and natural products.[1][3]

Q2: What is the fundamental role of the light source in this reaction?

A: In photochemistry, light is a reagent.[4] Its role is to provide the necessary energy (photons) to excite a photosensitizer or photocatalyst.[5][6] According to the first law of photochemistry, light must be absorbed by a substance for a photochemical reaction to occur.[7] The excited photocatalyst can then initiate the reaction, typically by engaging in a single-electron transfer (SET) process with the substrates to form reactive radical species.[1][8] The energy and quantity of photons delivered directly influence the reaction's initiation, rate, and overall efficiency.[4]

Q3: What is a photosensitizer (or photocatalyst) and why is it essential?

A: A photosensitizer is a molecule that absorbs light of a specific wavelength and transfers the light energy to other molecules, thereby initiating a chemical reaction without being consumed in the process.[6][9] In photochemical amidation, catalysts like ruthenium or iridium complexes, as well as organic dyes such as Eosin Y or Rhodamine B, are commonly used.[1][10][11] These catalysts are chosen for their ability to absorb light in the visible spectrum, a region that is less damaging to sensitive organic molecules.[1][2] Upon absorbing a photon, the photocatalyst reaches an excited state, becoming a potent oxidant or reductant that can trigger the radical-based reaction pathways necessary for amide bond formation.[1][8]

Q4: How do I select the optimal wavelength for my reaction?

A: The optimal wavelength is dictated by the absorption spectrum of your chosen photocatalyst.[12] The light source must emit photons at a wavelength that the photocatalyst can efficiently absorb.[7] For instance, if your photocatalyst has a strong absorption peak at 450 nm (blue light), using a light source that primarily emits at 550 nm (green light) will result in poor catalyst excitation and a very slow or non-existent reaction. The goal is to maximize the spectral overlap between the lamp's emission and the catalyst's absorption. Pilot tests with different wavelengths are often necessary to confirm the most effective choice for maximizing reaction yield.[12]

Q5: What are the most common types of light sources used for these experiments?

A: A variety of light sources are used, each with distinct characteristics:

  • Light Emitting Diodes (LEDs): Highly popular due to their narrow emission bandwidth, energy efficiency, and low heat output. They allow for precise wavelength selection to match the photocatalyst's absorption maximum.[13][14]

  • Compact Fluorescent Lamps (CFLs): A cost-effective option that provides broad-spectrum visible light. While less precise than LEDs, a standard 45 W household light bulb has been shown to be effective for certain reactions.[1][11]

  • Mercury Vapor Lamps: These lamps emit intense light at specific lines (e.g., 254 nm, 365 nm) and are often used for UV-initiated reactions.[15][16] Medium-pressure mercury lamps provide broader emissions across the UV and visible regions.[15]

  • Xenon Lamps: These are often used in solar simulators as their emission spectrum is a close match to that of natural sunlight.[17]

Q6: What is "Quantum Yield" and why should I care about it?

A: Quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is defined as the number of molecules of a specific product formed (or reactant consumed) per photon of light absorbed.[7][18] A low quantum yield (e.g., less than 0.2) indicates that most absorbed photons are wasted through non-productive pathways, such as heat or light emission (fluorescence/phosphorescence).[7] A quantum yield greater than 1 suggests a chain reaction is occurring, where a single photon initiates a cascade of transformations.[19] Optimizing your reaction conditions, including light intensity and catalyst concentration, aims to maximize the quantum yield, making your reaction more efficient and sustainable.[20]

Troubleshooting Guide

This section provides solutions to common problems encountered during photochemical amidation experiments.

Q: My reaction yield is low or zero. What are the likely causes related to my light setup?

A: Low yield is a common issue that can often be traced back to the light source or reaction setup.

  • Wavelength Mismatch: The most critical factor is the alignment of your light source's emission wavelength with the photocatalyst's absorption maximum.[12] If there is poor spectral overlap, the catalyst will not be sufficiently excited.

    • Solution: Verify the absorption spectrum of your photocatalyst. Use a light source (preferably an LED) that emits light within ±10 nm of the catalyst's λ_max. Conduct small-scale pilot tests with different wavelengths if unsure.[12]

  • Insufficient Photon Flux (Light Intensity): The reaction rate is dependent on the number of photons reaching the sample. If the light source is too weak or too far from the reaction vessel, the rate of catalyst excitation will be too low.

    • Solution: Move the light source closer to the reaction vessel. If possible, use a more powerful lamp or a focused light source that directs more photons onto the sample.[4] Consider using a photoreactor designed for uniform irradiation.[21]

  • Poor Light Penetration ("Optical Density"): If your reaction mixture is too concentrated or contains colored impurities, the light may be absorbed by the solution before it can reach all the photocatalyst molecules. This is especially problematic in larger-scale batch reactors.[22]

    • Solution: Decrease the concentration of the reactants or catalyst. For larger scales, switching to a continuous-flow reactor is highly effective, as the narrow tubing allows for uniform and efficient irradiation of the entire reaction mixture.[21][23]

  • Incorrect Reactor Material: Standard borosilicate glass vials block a significant portion of UV light.[22]

    • Solution: If using UV light (e.g., <350 nm), you must use quartz reaction vessels, as they are transparent to a much broader range of UV wavelengths.[15][22]

Low_Yield_Troubleshooting start Low or No Product check_wavelength Is Lamp Wavelength Matched to Catalyst λ_max? start->check_wavelength check_intensity Is Light Intensity Sufficient? check_wavelength->check_intensity Yes action_wavelength Action: Change light source to match catalyst absorption. check_wavelength->action_wavelength No check_penetration Is the Solution Optically Clear? check_intensity->check_penetration Yes action_intensity Action: Increase lamp power, move closer, or use a focused source. check_intensity->action_intensity No check_vessel Is Vessel Material Correct (e.g., Quartz for UV)? check_penetration->check_vessel Yes action_penetration Action: Dilute reaction mixture or switch to a flow reactor. check_penetration->action_penetration No other_issues Issue is likely not light-related. Check chemistry. check_vessel->other_issues Yes action_vessel Action: Switch to a quartz vessel for UV reactions. check_vessel->action_vessel No success Problem Solved action_wavelength->success action_intensity->success action_penetration->success action_vessel->success

Caption: Troubleshooting decision tree for low reaction yield.

Q: My reaction is slow. Can I just use a more powerful lamp?

A: While increasing light intensity can increase the reaction rate, it must be done cautiously. Excessive photon flux can lead to catalyst degradation or the formation of unwanted side products through over-excitation. Furthermore, heat generated by high-power lamps can be a significant issue, potentially degrading your starting materials or products and requiring a robust cooling system.[15]

  • Recommended Action: Before increasing power, ensure your wavelength is optimal. A modest increase in intensity while carefully monitoring the reaction temperature and by-product formation is a prudent approach. For significant rate enhancements, a flow reactor is often a superior solution as it improves mass and photon transfer efficiency.[21][22]

Q: I am observing significant side products. Could the light source be the cause?

A: Yes. The energy of a photon is inversely proportional to its wavelength (E = hc/λ). Using light with a shorter wavelength (higher energy) than necessary can provide enough energy to break other bonds in your molecules, leading to undesired side reactions or decomposition.

  • Recommended Action: Use a light source with a very narrow emission spectrum, such as an LED, that excites the catalyst but not your reactants or products. If using a broad-spectrum source like a mercury lamp, use optical filters to cut out high-energy UV wavelengths unless they are explicitly required for the reaction.[16][24]

Data & Protocols
Table 1: Common Photocatalysts for Amidation & Recommended Light Sources

This table summarizes common photocatalysts and the corresponding optimal light source characteristics.

PhotocatalystTypeTypical λ_max (nm)Recommended Light SourceReference(s)
fac-[Ir(ppy)₃]Iridium~450-460 nmBlue LED[8]
[Ru(bpy)₃]Cl₂Ruthenium~452 nmBlue LED, 45W CFL[1][11]
9-Mesityl-10-methylacridinium (Mes-Acr⁺)Organic Dye~420-430 nmBlue or Violet LED[3]
Eosin YOrganic Dye~520 nmGreen LED, White CFL[11]
Rhodamine BOrganic Dye~550 nmGreen LED[10]
CamphorquinoneOrganic~468 nmBlue LED[25]
Experimental Workflow: General Photochemical Amidation

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Analysis prep Prepare reaction mixture: Substrates, Photocatalyst, Solvent in reaction vessel. degas Degas solution via Freeze-Pump-Thaw or N₂/Ar sparging. prep->degas setup Place vessel in photoreactor. Start stirring & cooling. degas->setup irradiate Irradiate with selected light source (wavelength matched to catalyst). setup->irradiate monitor Monitor reaction progress (TLC, LC-MS, GC). irradiate->monitor quench Stop irradiation. Quench reaction. monitor->quench isolate Isolate crude product (extraction, evaporation). quench->isolate purify Purify product (chromatography). isolate->purify

Caption: General experimental workflow for photochemical amidation.

Protocol 1: Setting Up a Standard Batch Photochemical Reactor

This protocol provides a step-by-step guide for a typical batch reaction.

Safety First: Photochemical reactors often use high-intensity UV or visible light, which can be harmful to the eyes and skin. Always operate the reactor within a safety cabinet or designated enclosure.[15][17] Wear appropriate UV-protection goggles.[17]

  • System Assembly:

    • Place the magnetic stirrer inside the photoreactor cabinet.[26]

    • Securely clamp the outer reaction vessel (borosilicate or quartz) over the stirrer.[15]

    • Add a magnetic stir bar to the vessel.[26]

  • Reaction Preparation:

    • Charge the reaction vessel with the substrates, photocatalyst, and solvent.

    • If required, degas the solution thoroughly. This is critical as oxygen can quench the excited state of the photocatalyst. Use three freeze-pump-thaw cycles for best results or sparge with an inert gas (N₂ or Ar) for 15-30 minutes.[22]

  • Cooling and Light Source Setup:

    • Insert the immersion well (typically a double-walled quartz tube) into the reaction vessel, ensuring it does not touch the stir bar.[15]

    • Connect the immersion well to a cooling circulator using silicone tubing. Start the coolant flow and allow the temperature to stabilize (e.g., at 20 °C).[26] The lamp should only be turned on when coolant is circulating to prevent overheating.[15]

    • Carefully place the lamp (e.g., medium-pressure mercury lamp or LED) inside the dry inner channel of the immersion well.[17][26]

  • Initiating the Reaction:

    • Close the safety cabinet door. Most commercial systems have an interlock that prevents the lamp from starting if the door is open.[26]

    • Turn on the lamp power supply.[15]

    • Begin stirring at a rate sufficient to ensure a homogenous mixture.

    • Start a timer and monitor the reaction periodically by taking small aliquots for analysis (e.g., by LC-MS or TLC).

References
  • Song, W., Dong, K., & Li, M. (2020). Visible Light-Induced Amide Bond Formation. Organic Letters, 22, 371-375. Available at: [Link]

  • Recent Advances in Visible-Light-Mediated Amide Synthesis. (2022). Molecules. Available at: [Link]

  • A visible light-induced deoxygenative amidation protocol for the synthesis of dipeptides and amides. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Recent Advances in Visible-Light-Mediated Amide Synthesis. (n.d.). OUCI. Available at: [Link]

  • Optimization of light source for photochemical production of 1‐aminoNBs. (n.d.). ResearchGate. Available at: [Link]

  • Recent advances in amidyl radical-mediated photocatalytic direct intermolecular hydrogen atom transfer. (2025). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Recent advances in amidyl radical-mediated photocatalytic direct intermolecular hydrogen atom transfer. (2025). PMC. Available at: [Link]

  • Photochemical Reactor | Photocatalytic Reactor. (n.d.). Shilpent. Available at: [Link]

  • Visible Light-Promoted Amide Bond Formation via One-Pot Nitrone in Situ Formation/Rearrangement Cascade. (2020). CCS Chemistry. Available at: [Link]

  • MANUAL FOR PHOTOCHEMICAL REACTOR SETUP. (n.d.). Shilpa Enterprises. Available at: [Link]

  • Innovative Light-Driven Reactions - Photochemistry. (n.d.). InnoSyn. Available at: [Link]

  • Photochemically-enabled, post-translational production of C-terminal amides. (2024). PMC. Available at: [Link]

  • Photochemical Generation of Nitrogen-Centered Amidyl, Hydrazonyl, and Imidyl Radicals: Methodology Developments and Catalytic Applications. (2017). ACS Catalysis. Available at: [Link]

  • (PDF) Photochemically-enabled, post-translational production of C-terminal amides. (2025). ResearchGate. Available at: [Link]

  • Recent Advances in Visible-Light-Mediated Amide Synthesis. (2022). MDPI. Available at: [Link]

  • Here comes the sun: How optimization of photosynthetic light reactions can boost crop yields. (n.d.). PMC. Available at: [Link]

  • How to use Photochemical Reactor? (n.d.). Techinstro. Available at: [Link]

  • Evaluating Light Sources in Photochemistry. (n.d.). HepatoChem. Available at: [Link]

  • Operating instructions for laboratory photoreactors. (2024). Shanghai 3S Technology. Available at: [Link]

  • Experimental Set Up For Photochemical Reactions. (n.d.). Scribd. Available at: [Link]

  • Visible-Light Photoredox-Catalyzed Amidation of Benzylic Alcohols. (2020). ACS Publications. Available at: [Link]

  • Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. (2021). Macmillan Group. Available at: [Link]

  • Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams. (2024). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • General Strategy for Improving the Quantum Efficiency of Photoredox Hydroamidation Catalysis. (2018). Journal of the American Chemical Society. Available at: [Link]

  • EDGE ARTICLE. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Quantum Yield. (n.d.). OMLC. Available at: [Link]

  • Quantum yield. (n.d.). Wikipedia. Available at: [Link]

  • How to choose the wavelength for a photochemical reactor? (2024). Shanghai 3S Technology. Available at: [Link]

  • Photochemistry. (n.d.). MSU chemistry. Available at: [Link]

  • Flow photochemistry transforms peptide amidation for pharmaceutical applications. (2025). Vapourtec. Available at: [Link]

  • Photolabile protecting group. (n.d.). Wikipedia. Available at: [Link]

  • Flow Photochemistry Enables Peptide Breakthrough. (2025). AZoM. Available at: [Link]

  • Photosensitizer. (n.d.). Wikipedia. Available at: [Link]

  • Photoelectrochemical Heterodifunctionalization of Olefins: Carboamidation Using Unactivated Hydrocarbons. (2024). ACS Catalysis. Available at: [Link]

  • Photochemically-enabled, post-translational production of C-terminal amides. (n.d.). RePEc. Available at: [Link]

  • Photosensitizers – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization. (n.d.). PMC. Available at: [Link]

  • Combination of Two Photosensitisers in Anticancer, Antimicrobial and Upconversion Photodynamic Therapy. (2023). PMC. Available at: [Link]

Sources

Technical Support Center: Workup Procedures to Neutralize Acidic Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the success of a synthesis often hinges on the details of the workup. This guide provides in-depth technical advice, troubleshooting, and best practices for neutralizing acidic byproducts generated during chemical reactions. Our goal is to equip you with the expertise to handle these crucial steps with confidence and precision.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the principles and practices of neutralizing acidic byproducts.

Q1: Why is it critical to neutralize acidic byproducts?

Neutralizing acidic byproducts is a crucial step in reaction workup for several key reasons:

  • Product Isolation and Purity: Many organic compounds are soluble in organic solvents, but their corresponding protonated or deprotonated forms (salts) are often highly soluble in water.[1] By neutralizing acidic byproducts, you convert them into salts, which can then be easily removed from the organic layer through an aqueous wash.[1][2] This is a fundamental principle of extraction used to separate the desired product from impurities.[3][4]

  • Preventing Product Degradation: Certain functional groups on your desired product may be sensitive to acidic conditions (e.g., acetals, silyl ethers). Leaving acidic byproducts in the mixture can lead to decomposition or unwanted side reactions during subsequent purification steps like chromatography or distillation.

  • Compatibility with Chromatography: Residual acid can interfere with silica gel chromatography, causing streaking, poor separation, or even on-column reactions. Ensuring a neutral crude product is essential for obtaining pure compounds.

  • Safety and Waste Management: Neutralization is a critical safety measure.[5] Strong acids are corrosive and hazardous.[6] Neutralizing acidic waste streams before disposal is often a regulatory requirement to protect the environment and infrastructure.[7][8][9]

Q2: How do I select the appropriate base for neutralization?

The choice of base is dictated by the strength of the acidic byproduct, the stability of your product, and the desired outcome of the workup. The fundamental principle is that a base will effectively deprotonate an acid if the base's conjugate acid has a higher pKa than the acid you are trying to neutralize.[10]

  • Strong Bases (e.g., NaOH, KOH): These are used to neutralize strong acidic byproducts (e.g., HCl, H₂SO₄).[11] They react completely and rapidly.[12] However, they should be used with caution as they can hydrolyze sensitive functional groups like esters or amides, especially at elevated temperatures.

  • Weak Bases (e.g., NaHCO₃, Na₂CO₃, Et₃N): These are the workhorses of organic synthesis workups.[13]

    • Sodium Bicarbonate (NaHCO₃): This is ideal for neutralizing strong acids and moderately strong organic acids (like excess carboxylic acids). Its reaction with strong acids produces CO₂ gas, which requires careful and frequent venting of the separatory funnel to avoid pressure buildup.[14]

    • Sodium Carbonate (Na₂CO₃): This is a stronger base than bicarbonate and can be used to neutralize a wider range of acidic protons.

    • Amines (e.g., Triethylamine, Pyridine): These organic-soluble bases are often used to quench reactions in situ. To remove them during workup, the mixture is washed with a dilute acid (like 1M HCl), which protonates the amine, making it water-soluble.[1][15]

Q3: What are the essential safety precautions for neutralization?

Neutralization reactions, especially between strong acids and strong bases, are highly exothermic, meaning they release significant heat.[16][17][18] This can cause the solution to boil and splash, posing a serious hazard.[6]

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves.[19][20]

  • Ventilation: Perform all neutralizations in a well-ventilated fume hood.[16][19]

  • Slow, Controlled Addition: Add the neutralizing agent slowly and in portions, allowing time for the heat to dissipate between additions.[3] Never add water to concentrated acid.[5][6]

  • Cooling: For large-scale or highly concentrated reactions, use an ice bath to control the temperature of the reaction vessel.[6][17]

  • Venting: When using carbonate or bicarbonate bases, which release CO₂ gas, vent the separatory funnel frequently by inverting it and opening the stopcock away from yourself and others.[14]

  • Emergency Preparedness: Know the location of eyewash stations and safety showers.[5][16]

Troubleshooting Guide: Common Workup Issues

This section provides solutions to specific problems encountered during the neutralization process.

Problem: The neutralization is violently exothermic and difficult to control.

Causality: This occurs when a concentrated strong acid and a concentrated strong base are mixed too quickly.[13][20] The rapid reaction generates a large amount of heat, which can cause the solvent to boil and create a dangerous pressure increase.[17][21]

Solutions:

  • Dilute First: Before neutralization, dilute the reaction mixture with the organic extraction solvent. This increases the total volume and thermal mass, helping to absorb the heat generated.

  • Use an Ice Bath: Place the flask or separatory funnel in an ice-water bath to actively cool the system during the addition of the base.

  • Add the Base Slowly: Add the neutralizing solution in small portions, with vigorous stirring or shaking (and venting) after each addition, to allow the heat to dissipate.

  • Switch to a Weaker Base: Consider using a saturated solution of sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH).[13] The reaction will be less vigorous, and the CO₂ evolution provides a visual cue to the reaction rate.[13]

Problem: A thick emulsion has formed, and the organic and aqueous layers will not separate.

Causality: Emulsions are mixtures of two immiscible liquids where one is dispersed in the other as microscopic droplets.[22] They are often stabilized by surfactants or fine particulate matter at the liquid-liquid interface. They are a common frustration during aqueous workups.[23]

Solutions:

  • Be Patient: Sometimes, simply letting the separatory funnel stand for 10-30 minutes will allow the layers to separate on their own.[23]

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine).[23][24] This increases the ionic strength of the aqueous layer, which can help break the emulsion by increasing the density of the aqueous phase and decreasing the solubility of organic components in it.[22][24]

  • Filter Through Celite: If brine fails, filter the entire mixture through a pad of Celite® or glass wool.[23] This can physically disrupt the droplets and break the emulsion.

  • Change the Solvent: Add a small amount of a different organic solvent that is miscible with your primary organic layer but may alter the overall polarity enough to destabilize the emulsion.

  • Centrifugation: For small-scale, persistent emulsions, transferring the mixture to centrifuge tubes and spinning them can force the layers to separate.

Problem: My product contains a base-sensitive functional group (e.g., an ester). How do I neutralize the acid without causing decomposition?

Causality: Strong bases like NaOH or KOH can readily hydrolyze esters, amides, and other sensitive functionalities. The rate of this decomposition increases with temperature and concentration.

Solutions:

  • Use a Mild Base: Employ a weak inorganic base like saturated aqueous sodium bicarbonate (NaHCO₃) or a very dilute solution of sodium carbonate (Na₂CO₃). These are generally not basic enough to cause significant hydrolysis at room temperature.

  • Keep it Cold: Perform the entire aqueous wash at 0 °C by using pre-chilled solutions and an ice bath. Lower temperatures significantly slow the rate of unwanted side reactions.

  • Minimize Contact Time: Do not let the organic layer remain in contact with the basic solution for an extended period. Add the base, shake gently for a minute or two, and separate the layers promptly.

  • Solid-Phase Quench: A less common but effective method is to stir the organic solution over solid sodium bicarbonate. This provides a slow, localized neutralization without subjecting the entire solution to a high pH.

Problem: How do I confirm that all the acid has been neutralized?

Causality: Incomplete neutralization can lead to the problems mentioned in Q1. It's essential to ensure the reaction mixture is no longer acidic before proceeding.

Solutions:

  • Test the Aqueous Layer with pH Paper: After separating the layers, touch a clean glass stir rod to the aqueous layer and then touch the rod to a strip of pH paper.[5][13] The pH should be neutral (pH ~7) or slightly basic (pH 8-9). If it is still acidic, return the aqueous layer to the separatory funnel with the organic layer and add more base.

  • Observe Gas Evolution: If using bicarbonate or carbonate, the cessation of CO₂ bubbling upon addition of the base is a strong indicator that the acid has been consumed.[14] Always confirm with a final pH check.

Standard Protocols & Data

Data Presentation: Common Neutralizing Agents

The table below summarizes common bases used in workups. The pKa value shown is for the corresponding conjugate acid, which is a measure of the base's strength. A higher pKa of the conjugate acid indicates a stronger base.

Neutralizing AgentFormulaConjugate AcidpKa of Conjugate AcidTypical Use Cases & Notes
Sodium HydroxideNaOHH₂O15.7[25]Neutralizing strong acids. Caution: Highly exothermic and can hydrolyze esters.
Potassium HydroxideKOHH₂O15.7[25]Similar to NaOH.
Sodium BicarbonateNaHCO₃H₂CO₃6.4General-purpose neutralization of strong acids. Safe for most functional groups. Releases CO₂ gas.[13][14]
Sodium CarbonateNa₂CO₃HCO₃⁻10.3[25]Stronger than NaHCO₃. Useful for neutralizing weaker acids like phenols.
TriethylamineEt₃NEt₃NH⁺10.7Organic-soluble base. Removed by washing with dilute aqueous acid (e.g., 1M HCl).[15]
AmmoniaNH₃NH₄⁺9.2[10]Aqueous solution used for pH adjustment.

Note: pKa values can vary slightly depending on the solvent and temperature.[26]

Experimental Protocol: Standard Aqueous Neutralization Workup

This protocol outlines the standard procedure for neutralizing acidic byproducts (e.g., HCl) using a weak base (saturated NaHCO₃).

  • Cool the Reaction: Once the reaction is complete, cool the reaction flask to room temperature. If the reaction was run at high temperatures, cool it in an ice bath.

  • Dilute: Transfer the reaction mixture to a separatory funnel. Dilute the mixture with an appropriate immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This makes the organic layer less dense than the aqueous layer and facilitates separation.[2]

  • Initial Wash (Optional): Wash the organic layer once with water to remove any highly water-soluble impurities.

  • Neutralization: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

  • Shake and Vent: Stopper the funnel, invert it, and immediately open the stopcock to release the pressure from the evolved CO₂ gas.[14] Close the stopcock and shake gently for 10-15 seconds. Vent again. Repeat this process until gas evolution subsides.

  • Check pH: Allow the layers to separate. Remove the stopper and drain the lower (aqueous) layer. Test the pH of the aqueous layer with pH paper to ensure it is pH ≥ 8.[5]

  • Repeat if Necessary: If the aqueous layer is still acidic, add more NaHCO₃ solution and repeat steps 5-6.

  • Brine Wash: Once neutralization is complete, wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic layer.[4][24]

  • Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add a solid drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), swirl, and let it stand for 5-10 minutes.[2][3]

  • Isolate Product: Filter or decant the dried organic solution away from the drying agent. Remove the solvent using a rotary evaporator to yield the crude product.

Visualizations and Workflows

Diagram 1: Decision-Making for Base Selection

This flowchart guides the selection of an appropriate neutralizing agent based on key experimental parameters.

BaseSelection start Start: Acidic Byproduct Present use_organic_base Was an organic base used (e.g., Pyridine)? start->use_organic_base is_strong_acid Is the byproduct a strong mineral acid (e.g., HCl, H2SO4)? product_stability Is the desired product stable to strong base? is_strong_acid->product_stability Yes product_stability_weak Is the product stable to weak base? is_strong_acid->product_stability_weak No (e.g., Carboxylic Acid) use_strong_base Use Strong Base (e.g., dilute NaOH, KOH) with cooling. product_stability->use_strong_base Yes use_weak_base Use Weak Base (e.g., sat. NaHCO3, Na2CO3). product_stability->use_weak_base No (e.g., Ester) product_stability_weak->use_weak_base Yes consider_alt Consider alternative workup (e.g., chromatography, distillation). product_stability_weak->consider_alt No end Proceed to Drying Step use_strong_base->end use_weak_base->end use_organic_base->is_strong_acid No acid_wash Wash with dilute acid (e.g., 1M HCl, aq. CuSO4). use_organic_base->acid_wash Yes acid_wash->is_strong_acid consider_alt->end

Caption: A decision tree for selecting the appropriate neutralizing agent.

Diagram 2: Troubleshooting Emulsion Formation

This workflow provides a systematic approach to breaking problematic emulsions during an aqueous workup.

EmulsionTroubleshooting start Emulsion Formed step1 Let stand for 15-30 minutes. start->step1 check1 Did layers separate? step1->check1 step2 Add saturated NaCl (brine) solution and swirl gently. check1->step2 No success Continue Workup check1->success Yes check2 Did layers separate? step2->check2 step3 Filter entire mixture through a pad of Celite®. check2->step3 No check2->success Yes check3 Did layers separate? step3->check3 step4 Add a small amount of a different miscible organic solvent. check3->step4 No check3->success Yes check4 Did layers separate? step4->check4 step5 For small volumes, use a centrifuge. check4->step5 No check4->success Yes step5->success

Caption: A workflow for troubleshooting and breaking emulsions.

References

  • Safety Rules for Neutralization Reactions: Handling Acids and Bases. (2026, February 5).
  • How to neutralize sulfuric acid. (2024, September 2). Lab Alley.
  • What are the safety precautions when handling acids? (2025, September 18). Blog.
  • Neutralizing Acids and Bases – Quick Tips.BHHC Safety Center.
  • Tips & Tricks: Emulsions.Department of Chemistry: University of Rochester.
  • Acid Safety.Flinn Scientific.
  • How To: Manage an Emulsion.University of Rochester.
  • How to Neutralize Chemical Spills. (2024, December 31). Lab Manager.
  • The Selection of Acid and Base Neutralizing Chemicals.pH Adjustment Systems.
  • pKa Values of Common Bases.Source unavailable.
  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024, February 25). YouTube.
  • Understanding the Acid Workup: A Key Step in Organic Chemistry. (2026, January 7).
  • Notes on extraction. (2008, January 1). Org Prep Daily - WordPress.com.
  • How To Run A Reaction: The Workup.Department of Chemistry: University of Rochester.
  • solid-liquid extraction.Columbia University.
  • Theory of Aqueous Workup.Chemistry Teaching Labs - University of York.
  • Acid-Base Neutraliz
  • Acids and Bases Fundamentals | Definitions, pKa & Acid Strength | Organic Chemistry 3.1. (2020, September 14). YouTube.
  • common pKa for organic chemistry.University of Calgary.
  • Organic Reaction Workup Formulas for Specific Reagents.Source unavailable.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025, August 28). Chair of Analytical Chemistry.
  • How can we find out how much acid or base is required for neutralization reaction? (2022, August 25). Quora.
  • Neutraliz
  • How do I neutralize an acid without creating water as a byproduct? (2024, September 15). Quora.
  • Bordwell pKa Table. (2017, October 27).
  • In the workup of the products of the cannizzaro reaction, 2.5 ml of concentrated HCl is added to...Homework.Study.com.
  • Separating Components of a Mixture by Extraction. (2019, February 15). YouTube.
  • Quick Methods for Generating HCl Gas in the Lab. (2026, January 21).
  • Acid-Base Extraction.Source unavailable.
  • Neutraliz
  • Neutralization of organic sulfuric or sulfonic detergent acid to produce high solids concentration detergent salt.
  • Chemistry Neutralisation In Everyday Life. (2025, February 12). Source unavailable.
  • How to Measure Heat Released
  • Neutralization in wastewater treatment and waste stabilization. (2019, March 11).
  • Calorimetry of Acid-Base Neutraliz
  • Temperature change of neutralisation – practical video | 14–16 students. (2020, July 7).
  • How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? (2025, July 31).
  • Neutralization Process In Wastewater Treatment. (2025, September 3). Source unavailable.
  • Neutraliz
  • Neutralization. (2023, January 30). Chemistry LibreTexts.
  • 3 Steps to Troubleshooting pH Neutralization Equipment. (2021, November 16).
  • Enthalpy of Neutralisation: Calorimetry Practical – HSC Chemistry.Science Ready.

Sources

Technical Support Center: Monitoring Benzyl (chlorosulfonyl)carbamate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide provides in-depth, field-tested advice for monitoring reactions involving Benzyl (chlorosulfonyl)carbamate and its derivatives. As a reactive intermediate, this compound presents unique challenges for chromatographic analysis. This document is structured to help you navigate these complexities, moving from foundational principles to advanced troubleshooting. Our goal is to empower you with the causal understanding needed to develop robust, self-validating monitoring protocols.

Section 1: Understanding the Analyte - Key Chemical Properties

This compound is a trifunctional molecule. Its behavior on both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is dictated by its three core components:

  • Benzyl Group: This aromatic moiety provides strong UV absorbance, making UV visualization the primary detection method for both TLC and HPLC.[1][2]

  • Carbamate Linkage: This group is moderately polar and can be targeted by specific chemical stains in TLC for visualization.[3]

  • Chlorosulfonyl Group (-SO₂Cl): This is a highly reactive electrophile. It is susceptible to hydrolysis and can react with nucleophilic solvents (e.g., methanol) or the acidic surface of standard silica gel, potentially leading to degradation of the analyte during analysis.[4] Understanding this instability is critical for troubleshooting.

Section 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is a rapid, indispensable tool for qualitatively assessing reaction progress.[5] It allows for the simultaneous analysis of the starting material, reaction mixture, and a co-spot to confirm the consumption of reactants and the formation of products.[6][7]

Frequently Asked Questions (TLC)

Q1: How do I select an appropriate mobile phase (eluent) for my TLC analysis?

A1: The goal is to find a solvent system where the starting material has an Rf (retention factor) of approximately 0.3-0.4, allowing clear separation from the product and any intermediates.[7]

  • Starting Point: For compounds of moderate polarity like benzyl carbamate derivatives, a binary mixture of a non-polar solvent and a polar solvent is ideal. A common starting point is a mixture of Hexane and Ethyl Acetate (EtOAc) .

  • System Adjustment:

    • If spots remain at the baseline (Rf is too low): Increase the polarity of the mobile phase by increasing the proportion of Ethyl Acetate.

    • If spots run with the solvent front (Rf is too high): Decrease the polarity by increasing the proportion of Hexane.

  • Causality: The separation on a silica gel plate is based on polarity. The polar stationary phase (silica gel) interacts more strongly with polar compounds, causing them to move slower up the plate. The mobile phase competes for interaction with the compounds. A more polar mobile phase will more effectively move polar compounds, resulting in higher Rf values.

Q2: How can I visualize the spots on the TLC plate?

A2: Due to the compound's structure, you have several reliable options:

  • UV Light (254 nm): This should always be your first choice. The benzyl group will absorb the UV light, appearing as a dark spot against the green fluorescent background of the plate.[1][2] This method is non-destructive, meaning you can use a chemical stain afterward.

  • Potassium Permanganate (KMnO₄) Stain: This is a general-purpose oxidizing stain. It reacts with any compound that can be oxidized, such as the benzyl group or other functional groups in your product. It typically produces yellow-to-brown spots on a purple background.

  • p-Anisaldehyde Stain: This stain is particularly useful for detecting a wide range of functional groups and often gives characteristic colors that can help differentiate between the reactant and product.[5]

  • Carbamate-Specific Stains: For definitive identification, a furfural-based spray reagent can be used.[3] This involves spraying first with a 1% furfural solution in acetone, followed by a 10% sulfuric acid solution in acetone, which specifically visualizes carbamate esters.[3]

Q3: I see streaking or new spots that I don't expect. Is my compound decomposing on the TLC plate?

A3: This is a very common and important issue. The chlorosulfonyl group and the carbamate itself can be sensitive to the acidic nature of standard silica gel. Streaking or the appearance of a new spot at the baseline often indicates on-plate decomposition.

  • How to Confirm Decomposition: Run a "2D TLC".[8] Spot your compound in one corner of a square TLC plate, run the plate as usual, then dry it completely. Rotate the plate 90 degrees and run it again in the same mobile phase. If the compound is stable, it will appear on the diagonal. If it decomposes, new spots will appear below the diagonal.[8]

  • How to Prevent Decomposition:

    • Neutralize the Mobile Phase: Add a small amount of triethylamine (e.g., 0.1-1%) to your eluent. This base will neutralize the acidic sites on the silica gel, minimizing decomposition.

    • Use a Different Stationary Phase: Consider using neutral alumina plates instead of silica gel.

    • Minimize Spotting Time: Apply the sample and develop the plate immediately. Do not let the spotted plate sit for an extended period before elution.

Protocol: Monitoring a Reaction by TLC
  • Prepare the TLC Chamber: Add your chosen mobile phase to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil (never a pen), gently draw a baseline about 1 cm from the bottom of a silica gel plate.[5] Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RXN" (Reaction Mixture).

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of your diluted starting material solution to the "SM" and "Co" lanes.[6]

    • Take a small aliquot from your reaction mixture and dilute it with a suitable solvent.[6]

    • Apply a small spot of the diluted reaction mixture to the "RXN" and "Co" lanes (spotting directly on top of the starting material in the "Co" lane).[7]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber using forceps.[1] Ensure the baseline is above the solvent level.[1] Close the lid and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize and Interpret:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[1]

    • If necessary, use a chemical stain (e.g., dip in potassium permanganate solution and gently heat) to visualize the spots.

    • Interpretation: The reaction is complete when the starting material spot is absent in the "RXN" lane and a new product spot is clearly visible. The co-spot lane helps to confirm if the spot in the reaction lane is indeed the starting material or a new product with a similar Rf.[7]

TLC Troubleshooting Guide
IssuePossible CauseRecommended Solution
No spots are visible Sample concentration is too low.Spot multiple times in the same location, allowing the solvent to dry between applications.[6][9]
Compound is not UV active and stain was not used.Use a chemical stain like potassium permanganate or p-anisaldehyde.
Spots are streaked Sample is overloaded.Dilute the sample before spotting.
Compound is decomposing on the silica plate.Add 0.1-1% triethylamine to the mobile phase or use an alumina TLC plate.[8]
Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the hexane/EtOAc ratio).
Rf values are too high/low Incorrect mobile phase polarity.Adjust the solvent ratio. Increase polarity for low Rf; decrease polarity for high Rf.
Uneven solvent front Improper chamber saturation or plate placement.Ensure the chamber is fully saturated and the plate does not touch the sides or filter paper.

Section 3: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative data on reaction progress, offering higher resolution and sensitivity than TLC. For this compound, a reverse-phase HPLC (RP-HPLC) method is most appropriate.

Frequently Asked Questions (HPLC)

Q1: What is a good starting point for an HPLC method (column, mobile phase, detector)?

A1: A robust starting method would be:

  • Column: A standard C18 or C8 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10] These columns separate compounds based on hydrophobicity.

  • Mobile Phase: A gradient elution is usually most effective for reaction monitoring, as it can separate compounds with a range of polarities.

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. The acid helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.

    • Solvent B: Acetonitrile (ACN) or Methanol (MeOH) with the same acid modifier.

    • Example Gradient: Start with a low percentage of Solvent B (e.g., 10-20%), ramp up to a high percentage (e.g., 90-95%) over 15-20 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate.

  • Detector: A UV-Vis or Diode Array Detector (DAD) set at a wavelength where the benzyl group absorbs strongly, typically 220 nm or 254 nm .[10][11]

  • Flow Rate: 1.0 mL/min is a standard flow rate for a 4.6 mm ID column.

Q2: My compound is highly reactive. How do I prepare my sample for HPLC analysis to avoid degradation?

A2: This is a crucial step. The goal is to quench the reaction and stabilize the analyte immediately.

  • Quenching: Take an aliquot of the reaction mixture and immediately dilute it into a solvent that is miscible with your mobile phase but unreactive. Acetonitrile is often a good choice. If the reaction is aqueous, you might need to perform a quick liquid-liquid extraction into an organic solvent like ethyl acetate, then evaporate and redissolve in the mobile phase.

  • Filtering: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to prevent particulates from clogging the column and instrument.

  • Solvent Mismatch: Ensure the sample is dissolved in a solvent that is no stronger than your initial mobile phase.[12] Injecting a sample in a very strong solvent (like 100% ACN) can cause severe peak distortion.[12]

Q3: My peaks are tailing or showing poor shape. What can I do?

A3: Poor peak shape is often due to secondary chemical interactions or method parameters.

  • Check Mobile Phase pH: The use of an acidic modifier (TFA, formic acid) is critical. It ensures that acidic silanols on the silica backbone are protonated, preventing unwanted ionic interactions with your analyte that cause tailing.

  • Column Overload: Injecting too concentrated a sample can lead to fronting or tailing. Try diluting your sample 10-fold or 100-fold.

  • Column Contamination: Strongly retained impurities from previous injections can build up at the head of the column.[12] Flush the column with a strong solvent (like 100% ACN or isopropanol) or, if the problem persists, consider replacing the column or using a guard column.

Protocol: Developing an RP-HPLC Method
  • System Preparation: Purge all solvent lines to remove air bubbles.[13] Equilibrate the C18 column with your starting mobile phase composition (e.g., 90% Water/0.1% TFA, 10% ACN/0.1% TFA) for at least 15-20 minutes or until a stable baseline is achieved.

  • Standard Injection: Prepare and inject a dilute solution of your starting material to determine its retention time.

  • Reaction Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction vessel. Immediately quench and dilute it in a known volume (e.g., 1 mL) of acetonitrile. Filter the sample through a 0.45 µm syringe filter.

  • Gradient Run: Inject the prepared reaction sample. Run a broad gradient (e.g., 5% to 95% ACN over 20 minutes) to elute all components.

  • Method Optimization:

    • Analyze the resulting chromatogram. Identify the peaks for your starting material and product(s).

    • Adjust the gradient slope to improve the resolution between peaks of interest. A shallower gradient provides better separation.

    • Once the reaction is complete, you can convert the gradient method to an isocratic one for faster sample throughput if all components are well-resolved.

  • Quantification: Monitor the reaction by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

HPLC Troubleshooting Guide
IssuePossible CauseRecommended Solution
Drifting Retention Times Insufficient column equilibration time.Increase the equilibration time between runs.[13]
Mobile phase composition is changing (evaporation).Prepare fresh mobile phase daily and keep solvent bottles capped.[13]
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.[13]
Broad or Tailing Peaks Secondary interactions with the column.Ensure an acidic modifier (0.1% TFA or Formic Acid) is present in the mobile phase.
Column is overloaded or contaminated.Dilute the sample; use a guard column; flush the column with a strong solvent.[12]
High Backpressure Blockage in the system (frit, guard column, or column).Filter all samples and mobile phases. Try reversing the column and flushing to waste (check manufacturer's instructions first).
Ghost Peaks Contamination from previous injection (carryover) or impure solvent.Run a blank gradient (injecting only mobile phase). Use high-purity HPLC-grade solvents.

Section 4: Visual Workflows and Logic

To aid in your experimental design and troubleshooting, the following diagrams illustrate key decision-making processes.

ReactionMonitoringWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_interp Interpretation aliquot 1. Take Aliquot from Reaction quench 2. Quench & Dilute (if necessary) aliquot->quench tlc TLC Analysis (Qualitative) aliquot->tlc filter 3. Filter Sample (for HPLC) quench->filter HPLC only hplc HPLC Analysis (Quantitative) filter->hplc eval 4. Evaluate Chromatogram tlc->eval hplc->eval decision 5. Reaction Complete? eval->decision cont Continue Reaction decision->cont No workup Proceed to Workup decision->workup Yes

Caption: General workflow for monitoring a chemical reaction.

TLCTroubleshooting start Problem: Poor TLC Separation streaking Are spots streaking? start->streaking rf_issue Is Rf too high or low? streaking->rf_issue No overload Dilute sample streaking->overload Yes adjust_polarity Adjust mobile phase polarity rf_issue->adjust_polarity Yes decompose Is decomposition suspected? (Run 2D TLC) overload->decompose decompose->rf_issue No add_base Add 0.1% Et3N to mobile phase decompose->add_base Yes use_alumina Use Alumina plate add_base->use_alumina

Caption: Decision tree for troubleshooting common TLC issues.

References

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]

  • Pennington, M. (n.d.). The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • Organic Syntheses. (n.d.). BENZYL ISOPROPOXYMETHYL CARBAMATE - AN AMINOMETHYLATING REAGENT FOR MANNICH REACTIONS OF TITANIUM ENOLATES. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. [Link]

  • Koposov, A. Y., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7679. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [Link]

  • ResearchGate. (2018). Benzylation of benzene by benzyl chloride over silica-supported iron sulfate catalysts. [Link]

  • Song, Y., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 84(7), 3187–3194. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Chrom-Academy. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Awasthi, S. K., et al. (2011). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1637. [Link]

  • ResearchGate. (2015). Thin Layer Chromatographic Method For Detection and Identification of Carbamate Insectisides in Biological reagents using F.C.Reagent. [Link]

  • SpringerLink. (2020). Immobilization of a cellulose carbamate-type chiral selector onto silica gel by alkyne-azide click chemistry for the preparation of chiral stationary chromatography phases. [Link]

  • ResearchGate. (2014). Study of the Stability of Carbocations by Chlorosulfonyl Isocyanate Reaction with Ethers. [Link]

  • The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. [Link]

  • Bitesize Bio. (2021). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [https://bitesizebio.com/21269/troubleshooting-thin-layer-chromatography-some-tlc-for-your-tlc/]([Link] chromatography-some-tlc-for-your-tlc/)

  • PubChem. (n.d.). 4-Benzyl chloride-functionalized silica gel, 200-400 mesh, extent of labeling: 1.2 mmol/g loading. [Link]

  • Scientific Research Publishing. (2022). A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. [Link]

  • MDPI. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. [Link]

  • Semantic Scholar. (1963). Determination of Benzyl Chloroformate by Gas Chromatography of Its Amide. Extension of the Principle to Other Acid Chlorides. [Link]

Sources

Issues with reagent stability and how to mitigate them

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Operator: Senior Application Scientist | Topic: Mitigating Reagent Degradation

Introduction: The Silent Experiment Killer

Welcome to the technical support center. If you are here, you likely faced a failed experiment that "worked perfectly last week."

In my 15 years of assay development, reagent instability is the single most common cause of irreproducibility. It is not just about "going bad"; it is about the subtle thermodynamic shifts that occur when you freeze, thaw, or expose molecules to air.

This guide is not a list of expiration dates. It is a technical deep-dive into the physics of storage. We will dismantle the mechanisms of degradation—eutectic crystallization, oxidation, and hydrolysis—and provide you with self-validating protocols to ensure your data remains robust.

Part 1: The Thermodynamics of Freezing (The "Why")

The most dangerous piece of equipment in your lab is the -20°C freezer. Why? Because freezing is a violent chemical process.

The Sodium Phosphate Trap

Many researchers store proteins in PBS (Phosphate Buffered Saline) at -20°C. This is a critical error.

  • The Mechanism: Upon freezing, disodium phosphate (

    
    ) crystallizes out of solution before monosodium phosphate (
    
    
    
    ).
  • The Consequence: This selective crystallization removes the basic component of the buffer, causing the pH of the remaining liquid phase (where your protein still resides) to crash.

  • The Data: A neutral pH 7.0 sodium phosphate buffer can drop to pH 3.6 at -10°C [1].[1] This acidic shock denatures proteins and aggregates antibodies.

Mitigation:

  • Use Potassium Phosphate instead of Sodium Phosphate (potassium salts are more soluble at low temps).

  • Use Tris or Histidine buffers, which have smaller pH shifts during freezing [2].

Visualizing the Damage: The Freeze-Thaw Cycle

The following diagram illustrates the microscopic trauma reagents undergo during a standard freeze-thaw cycle.

FreezeThawMechanism Start Liquid Sample (Homogeneous) Freezing Freezing Phase (Ice Crystal Formation) Start->Freezing Temp < 0°C Eutectic Eutectic Phase Separation (Solutes concentrate in unfrozen pockets) Freezing->Eutectic Water removal Damage Macromolecule Damage (Shearing, pH Shock, Aggregation) Eutectic->Damage pH shift & Crowding Thaw Thawing (Refolding attempts) Damage->Thaw Temp > 0°C Outcome Functional Loss (Denatured Protein) Thaw->Outcome Irreversible

Figure 1: The thermodynamic cascade of freeze-thaw damage. Note the critical "Eutectic Phase" where local concentrations of salts and protons spike, causing irreversible denaturation.

Part 2: Biological Reagents (Enzymes & Antibodies)

Issue: "My enzyme activity dropped by 50% after one week." Root Cause: Ice crystal shearing and lack of cryoprotection.

Troubleshooting Guide
SymptomProbable CauseTechnical Mitigation
Precipitation upon thawing Aggregation due to high protein concentration during "freeze concentration" effect.Dilute before freezing. Store antibodies at <1 mg/mL with BSA, or use a cryoprotectant (see below).
Loss of Enzymatic Activity Hydrophobic inversion. The protein unfolds to expose hydrophobic core to the ice interface.Add Glycerol (50%). This prevents ice crystal formation, allowing storage at -20°C in a liquid state. Note: Do not use glycerol for -80°C storage (it freezes vitreously but is hard to pipette).
Antibody Smearing (Western) Oxidation of Methionine or Tryptophan residues.Overlay with Argon/Nitrogen. Oxygen is more soluble in cold liquids. Flush headspace before closing the vial.

The "Glass Transition" Rule: For -80°C storage, you want your sample to enter a "glassy" state (vitrification) rather than a crystalline state.

  • Protocol: Flash freeze in liquid nitrogen before placing in the -80°C freezer. This passes the sample through the dangerous nucleation temperature zone too quickly for large crystals to form [3].

Part 3: Chemical Stability (The Reducer Crisis)

Issue: "My Western blots have 'ghost bands' or dimers." Root Cause: Oxidation of your reducing agent.

DTT (Dithiothreitol) and


-Mercaptoethanol (

-ME) are unstable in solution.[2] DTT is particularly notorious; it oxidizes rapidly in air, forming a cyclic disulfide that is useless for reducing your protein.
Comparative Stability Data
ReagentStability in Solution (4°C)Stability in Solution (-20°C)Notes
DTT < 1 Week3-6 MonthsHygroscopic. Solid powder absorbs water and degrades. Store powder in a desiccator.[2]

-ME
~1 Month> 1 YearVolatile. Concentration drops over time as it evaporates. Toxic vapor.
TCEP > 3 Weeks> 1 YearThe Winner. Stable over a wide pH range (1.5–8.5) and resistant to air oxidation [4].

Recommendation: Switch to TCEP (Tris(2-carboxyethyl)phosphine) for long-term storage buffers. If you must use DTT, prepare small aliquots (e.g., 50 µL) and discard after a single thaw.

Part 4: Oligonucleotides (Primers & Probes)

Issue: "My PCR efficiency is drifting." Root Cause: Acid hydrolysis and depurination.

There is a persistent myth that DNA should be stored in water to avoid "buffer interference." This is incorrect for storage. Water absorbs


 from the air, becoming carbonic acid (pH ~5.5). Acidic pH promotes depurination (loss of A/G bases) and hydrolysis of the phosphodiester backbone.
Storage Decision Matrix

DNAStorage Input Oligonucleotide Resuspension Usage Usage Frequency? Input->Usage Daily Daily/Weekly Use Usage->Daily High Turnover LongTerm Long Term (>1 Month) Usage->LongTerm Archival Water Nuclease-Free Water (pH ~5.5 - 6.0) Daily->Water Avoid EDTA interference in enzymatic reactions TE TE Buffer (10mM Tris, 1mM EDTA, pH 8.0) LongTerm->TE Prevents acid hydrolysis & chelates Mg2+ (DNase inhibitor) LowTE Low-EDTA TE (10mM Tris, 0.1mM EDTA) LongTerm->LowTE Compromise for Sequencing/PCR

Figure 2: Decision matrix for oligonucleotide storage. TE Buffer is the gold standard for stability [5].

Part 5: Master Protocols
Protocol A: The "Gold Standard" Aliquot Strategy

Prevent freeze-thaw damage before it starts.

  • Calculate Usage Volume: Determine the volume required for one typical experiment (e.g., 10 µL).

  • The 110% Rule: Aliquot 110% of that volume (11 µL) to account for pipetting error.

  • Vessel Selection: Use 0.5 mL PCR tubes, not 1.5 mL Eppendorf tubes.

    • Reason: Smaller tubes have less headspace (less air/oxygen) and faster heat transfer for flash-freezing.

  • Labeling: Label the lid and the side. Frost accumulates on sides; lids can be swapped. Use cryo-resistant labels.

  • Flash Freeze: Dip sealed tubes in liquid nitrogen or a dry ice/ethanol bath for 30 seconds.

  • Storage: Transfer immediately to -80°C.

Protocol B: The Reagent Validation Assay (The "Sanity Check")

Perform this whenever a new lot arrives or an old lot is questioned.

For Enzymes/Antibodies:

  • The Reference Standard: Always keep a "Master Aliquot" at -80°C that is never thawed.

  • The Test: Thaw the "Working Aliquot" (the one in use) and the "Master Aliquot."

  • The Assay: Run them side-by-side in your assay (e.g., qPCR or Western).

  • The Criteria: If the Working Aliquot signal is < 90% of the Master Aliquot, discard the Working batch.

References
  • Gomez, G., et al. (2001).[3] "Effect of initial buffer composition on pH changes during far-from-equilibrium freezing of sodium phosphate buffer solutions." Pharmaceutical Research. Link

  • Pikal-Cleland, K.A., et al. (2002). "Protein denaturation during freezing and thawing in phosphate buffer systems: monomeric and tetrameric beta-galactosidase." Archives of Biochemistry and Biophysics. Link

  • Bhatnagar, B.S., et al. (2007). "Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation." Journal of Pharmaceutical Sciences. Link

  • Getz, E.B., et al. (1999). "A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry." Analytical Biochemistry. Link

  • Addgene. (2020).[4] "What's the Best Way to Elute and Store Your Plasmid DNA?" Addgene Blog. Link

Sources

Technical Support Center: Precision Control in Substrate Modification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Challenge

In drug development—specifically Antibody-Drug Conjugates (ADCs) and functionalized polymers—the difference between a therapeutic breakthrough and a toxic failure often lies in the Degree of Labeling (DoL) or Drug-to-Antibody Ratio (DAR) .

  • Under-reaction: Leads to low potency and waste of expensive payloads.

  • Over-reaction (Multiple Additions): Causes aggregation, altered pharmacokinetics (PK), faster clearance, and off-target toxicity (e.g., hydrophobicity-driven uptake in the liver).

This guide moves beyond basic "recipes" to provide a self-validating framework for controlling stoichiometry. We focus on defeating the Poisson Distribution —the statistical probability that drives heterogeneous mixtures during stochastic conjugation.

The Mechanism: Why Over-Reaction Occurs

To control the reaction, you must understand the enemy. In stochastic conjugation (e.g., Lysine-NHS ester chemistry), reaction sites are often kinetically indistinguishable.

The Poisson Trap

If you add 3 equivalents of drug to an antibody hoping for a DAR of 3, you will not get a uniform species. You will get a bell curve: some antibodies with 0 drugs, some with 3, and some with 6 or 8 (aggregates).

Key Drivers of Multiple Additions:

  • Excess Reagent: Thermodynamic drive pushes the reaction to completion on all available sites.

  • Slow Mixing: Localized high concentrations ("hot spots") cause over-reaction before the reagent disperses.

  • pH Drifts: Higher pH increases the nucleophilicity of competing Lysines, broadening the distribution.

Visualization: Stochastic vs. Directed Pathways

G cluster_0 Stochastic Path (Risk) cluster_1 Directed Path (Solution) Start Substrate (Antibody/Polymer) Mix Reagent Added (No Control) Start->Mix Site Site-Specific Engineering Start->Site Poisson Poisson Distribution Mix->Poisson Res1 DAR 0 (Inactive) Poisson->Res1 20% Res2 DAR 4 (Target) Poisson->Res2 40% Res3 DAR >8 (Toxic Aggregates) Poisson->Res3 40% Enz Enzymatic/Click Ligation Site->Enz Final Homogeneous Product (DAR ~2.0) Enz->Final

Figure 1: The divergence between stochastic methods (leading to heterogeneous mixtures) and site-specific strategies.

Validated Protocols

These protocols are designed as Self-Validating Systems . You must pass specific checkpoints before proceeding.

Protocol A: Controlling Lysine Conjugation (Stochastic)

Target: Limiting DAR to 2-4 using NHS-Esters.

The Logic: We lower the reaction rate (Temperature/pH) to make mixing faster than the reaction, ensuring uniform distribution of the reagent before it binds.

  • Buffer Exchange (Checkpoint 1):

    • Exchange antibody into 50 mM Phosphate-buffered saline (PBS), pH 7.2 .

    • Why? Higher pH (>8.0) activates too many Lysines. pH 7.2 keeps most Lysines protonated (unreactive), slowing the kinetics.

    • Validation: Measure pH. If >7.4, re-buffer.

  • Stoichiometry Calculation:

    • Do not guess. Use the Poisson Correction Factor .

    • If target DAR is 3.0, add only 2.5 equivalents of reagent initially.

    • Why? NHS hydrolysis competes with conjugation. It is safer to under-shoot and add more than to over-shoot.

  • The "Drop-wise" Addition:

    • Dissolve NHS-ester payload in dry DMSO/DMA.

    • Add to antibody solution (cooled to 4°C) while vortexing gently .

    • Why? Prevents local high-concentration pockets that cause "super-conjugated" species.

  • Reaction & Quench (Checkpoint 2):

    • Incubate 60 min at 20°C.

    • Stop Criteria: Add 0.1 M Glycine (pH 8.0) or Tris to quench.

    • Why? You must chemically destroy excess NHS ester immediately to stop the reaction "creeping" to higher DARs.

Protocol B: Site-Specific Cysteine Conjugation

Target: Exact DAR of 2.0 using Partial Reduction.

  • Partial Reduction:

    • Treat IgG with 2.0 - 2.5 equivalents of TCEP (tris(2-carboxyethyl)phosphine) for 2 hours at 37°C.

    • Validation: Perform an Ellman’s Assay. Target: 2.0 - 2.2 free thiols per antibody .

    • Stop: If thiols > 2.5, oxidize gently with dehydroascorbic acid before proceeding.

  • Conjugation:

    • Add 3-4 equivalents of Maleimide-Linker-Payload.

    • Incubate 1 hour at 4°C.

    • Note: Maleimide hydrolysis is slower at 4°C, favoring the Thiol-Maleimide reaction.

  • Polishing:

    • Remove aggregates using Hydrophobic Interaction Chromatography (HIC) .

    • Data Check: The HIC profile should show a dominant peak (DAR 2) and minimal shoulder (DAR 4).

Troubleshooting & FAQs

Data Summary: Impact of Reaction Variables
VariableConditionResult on DAR/HeterogeneityCorrective Action
pH High (>8.0)High Heterogeneity. Rapid reaction, multiple hits.Lower pH to 7.0–7.4.
Concentration High (>10 mg/mL)High Aggregation. Inter-molecular crosslinking risk.Dilute to 2–5 mg/mL.
Reagent Excess Large (>5 eq)Over-reaction. Pushes DAR > 4.Titrate: Start with 2.5 eq, check, add more.
Solvent >10% OrganicDenaturation. Protein unfolds, exposing buried Lysines.Keep DMSO/DMA < 5% (v/v).
Troubleshooting Decision Tree

Tree Problem Issue: High Heterogeneity or Aggregation Check1 Check HIC/SEC Profile Problem->Check1 Branch1 High MW Aggregates? Check1->Branch1 Branch2 Broad DAR Distribution? Check1->Branch2 Sol1 Cause: Hydrophobicity/Over-reaction Fix: Reduce Payload Eq or Add Solubilizers (PEG) Branch1->Sol1 Sol2 Cause: Fast Kinetics Fix: Lower pH (7.2) & Temp (4°C) Branch2->Sol2

Figure 2: Rapid diagnostic tree for conjugation anomalies.

Frequently Asked Questions

Q1: I am using a symmetric small molecule diamine. How do I get mono-substitution?

  • A: This is a classic statistical challenge.

    • Method 1 (Statistical): Use a massive excess of the diamine (10:1) relative to the electrophile. This ensures the electrophile is consumed by fresh diamine rather than a mono-substituted product.

    • Method 2 (Solid Phase): Immobilize the diamine on a resin. The steric bulk of the resin prevents the second amine from reacting effectively ("Site Isolation").

Q2: My maleimide conjugation is reversible. The drug is falling off in serum.

  • A: This is the "Retro-Michael" addition.

    • Fix: Hydrolyze the succinimide ring after conjugation by raising pH to 9.0 for a short period (if your protein tolerates it) or use self-hydrolyzing maleimides . Alternatively, switch to Thio-Bridge technology (re-bridging disulfides) for higher stability.

Q3: How do I know when to stop the reaction?

  • A: Do not rely on time.

    • UV-Vis Ratio: If your payload absorbs at a unique wavelength (e.g., 248 nm for some drugs), monitor the A248/A280 ratio in real-time.

    • Ellman's Test: For cysteine conjugation, stop when free thiols drop to <5% of starting value.

References

  • Strategies for Controlling DAR in Antibody–Drug Conjugates (ADCs). SigutLabs. Source:

  • Optimising analytical strategies for ADC development. Drug Target Review. Source:

  • Automating stochastic antibody–drug conjugation: a self-driving lab approach. Digital Discovery (RSC). Source:

  • Site-Specific vs Random Antibody Conjugation. Aboligo. Source:

  • Chemical Site-Specific Conjugation Platform (AJICAP). Molecular Pharmaceutics (ACS). Source:

  • Bioconjugation Chemistry: Challenges and Solutions. kbDNA. Source:

Impact of moisture on Benzyl (chlorosulfonyl)carbamate reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Benzyl (chlorosulfonyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this highly moisture-sensitive reagent. My aim here is not just to provide steps, but to explain the underlying chemical principles to empower you to make informed decisions in your experimental design.

I. Understanding the Reagent: The Primacy of the Chlorosulfonyl Group

This compound is a bifunctional molecule, but its reactivity is overwhelmingly dominated by the chlorosulfonyl (-SO₂Cl) group. This group is analogous to a sulfonyl chloride, making the entire molecule extremely susceptible to hydrolysis. Any inadvertent exposure to moisture will lead to rapid degradation, rendering the reagent useless for its intended purpose.

The primary reaction of concern is the hydrolysis of the chlorosulfonyl group by water, which proceeds via a nucleophilic attack on the electrophilic sulfur atom.[1] This reaction is generally rapid and irreversible, producing the corresponding sulfonic acid and hydrochloric acid as byproducts.[1]

II. Troubleshooting Guide: When Reactions Go Wrong

This section addresses common issues encountered during the use of this compound, with a focus on problems arising from moisture contamination.

Issue 1: Low or No Product Yield

  • Symptom: You've run your reaction, but upon workup and analysis (TLC, LC-MS, NMR), you observe only starting material or baseline impurities, with little to no desired product.

  • Probable Cause: The most likely culprit is the deactivation of your this compound due to hydrolysis before or during the reaction.

  • Troubleshooting Steps:

    • Verify Reagent Integrity:

      • Did you handle the reagent under strictly anhydrous conditions? Even brief exposure to atmospheric moisture can be detrimental.

      • How was the reagent stored? It should be kept in a desiccator under an inert atmosphere (e.g., nitrogen or argon).

    • Evaluate Solvent and Reagent Purity:

      • Was your solvent truly anhydrous? Commercially available "anhydrous" solvents may still contain unacceptable levels of water for highly sensitive reactions.[2] It is best practice to freshly distill solvents from an appropriate drying agent or pass them through a solvent purification system.

      • Are your other reagents (e.g., amine, alcohol) dry? Hygroscopic starting materials should be dried in a vacuum oven and stored in a desiccator.[3]

    • Assess Reaction Setup:

      • Was your glassware properly dried? Flame-drying the glassware under vacuum or oven-drying at a high temperature for several hours is crucial.[3][4]

      • Was the reaction performed under a positive pressure of an inert gas?[5] A simple nitrogen or argon balloon setup can be effective for maintaining an inert atmosphere.[6]

Issue 2: Formation of Unexpected Byproducts

  • Symptom: Your analysis shows the formation of unexpected polar byproducts, often alongside unreacted starting material.

  • Probable Cause: In situ hydrolysis of this compound can lead to the formation of benzyl carbamate-N-sulfonic acid. This sulfonic acid is highly polar and may appear as a baseline spot on a TLC plate. Additionally, the generation of HCl from hydrolysis can catalyze other side reactions.

  • Troubleshooting Steps:

    • Characterize Byproducts: If possible, isolate and characterize the main byproduct. An NMR spectrum might show the absence of the S-Cl bond and the presence of an S-OH group.

    • Re-evaluate Anhydrous Technique: Meticulously review your procedure for any potential points of moisture ingress. Even seemingly minor details, like using a syringe that has not been properly dried, can introduce sufficient water to cause problems.

    • Consider a Non-Nucleophilic Base: If your reaction requires a base, ensure it is non-nucleophilic and scrupulously dried. The presence of water can lead to the formation of hydroxide ions, which will readily react with the chlorosulfonyl group.

Issue 3: Inconsistent Reaction Outcomes

  • Symptom: You've run the same reaction multiple times with varying success, from high yields to complete failure.

  • Probable Cause: Inconsistency in reaction outcomes for moisture-sensitive reagents almost always points to variable levels of moisture contamination between experiments.

  • Troubleshooting Steps:

    • Standardize Your Procedure: Develop a rigorous and standardized protocol for setting up anhydrous reactions and adhere to it for every experiment.[3] This includes the method for drying glassware, solvents, and reagents, as well as the procedure for assembling the reaction under an inert atmosphere.

    • Use Freshly Opened or Purified Reagents: If you are using an older bottle of this compound, it may have been compromised by repeated opening and closing. It is advisable to use a fresh bottle or to purify the reagent if a suitable method is available.

    • Monitor Your Inert Gas Source: Ensure that your inert gas supply is dry. If you are using a house nitrogen or argon line, it may be beneficial to pass the gas through a drying tube containing a desiccant like Drierite or molecular sieves.

III. Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: this compound should be stored in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon. The container should be placed inside a desiccator containing a desiccant such as anhydrous calcium sulfate (Drierite) or phosphorus pentoxide. For long-term storage, refrigeration is recommended to minimize any potential thermal decomposition.

Q2: What is the best way to handle and dispense this compound?

A2: All handling of this compound should be performed in a glovebox or under a positive pressure of a dry, inert gas. Use oven-dried glassware and dry syringes or cannulas for transfers.[5] Never handle the reagent in the open atmosphere.

Q3: My reaction solvent is labeled "anhydrous." Is that sufficient?

A3: While commercially available anhydrous solvents are a good starting point, they can absorb moisture from the atmosphere over time, especially after the bottle has been opened.[2] For reactions that are highly sensitive to moisture, it is best to freshly distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for halogenated solvents) or to use a solvent purification system.[7]

Q4: Can I use a protic solvent for my reaction with this compound?

A4: No. Protic solvents such as water, alcohols, and even primary or secondary amines will react with the highly electrophilic chlorosulfonyl group, leading to the rapid decomposition of the reagent.[1][8] Reactions involving this compound must be conducted in anhydrous, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

Q5: What are the primary decomposition products of this compound in the presence of water?

A5: The primary decomposition products are benzyl carbamate-N-sulfonic acid and hydrochloric acid (HCl), resulting from the hydrolysis of the chlorosulfonyl group.[1] Depending on the conditions (e.g., pH, temperature), further degradation of the carbamate moiety may occur.

IV. Experimental Protocols

Protocol 1: General Procedure for Setting Up an Anhydrous Reaction

  • Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) should be oven-dried at 120 °C for at least 4 hours or flame-dried under vacuum.[3][4]

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reagent and Solvent Preparation: Ensure all solvents and liquid reagents are anhydrous. Solid reagents should be dried in a vacuum oven and stored in a desiccator.[4]

  • Reaction Setup: Introduce the anhydrous solvent and any non-moisture-sensitive reagents into the reaction flask via a dry syringe or cannula.[5]

  • Addition of this compound: Dissolve the required amount of this compound in a small amount of anhydrous solvent in a separate, dry flask under an inert atmosphere. Transfer this solution to the reaction flask via a syringe or dropping funnel.

  • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Monitor the reaction progress by TLC or LC-MS, taking aliquots with a dry syringe.

Parameter Recommendation Rationale
Solvent Water Content < 50 ppmTo prevent hydrolysis of the chlorosulfonyl group.
Inert Gas Dry Nitrogen or ArgonTo exclude atmospheric moisture and oxygen.
Glassware Preparation Oven-dried (>120°C) or Flame-driedTo remove adsorbed water from glass surfaces.[3]
Reagent Handling Glovebox or Schlenk lineTo prevent exposure to atmospheric moisture.[9]

V. Visualizations

Hydrolysis_Mechanism reagent This compound (R-NH-SO₂Cl) transition_state Transition State reagent->transition_state Nucleophilic Attack water H₂O (Moisture) water->transition_state products Hydrolysis Products: Benzyl carbamate-N-sulfonic acid (R-NH-SO₃H) + HCl transition_state->products Chloride leaving caption Hydrolysis of this compound.

Caption: Hydrolysis of this compound.

Anhydrous_Reaction_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Execution & Monitoring dry_glassware 1. Dry Glassware (Oven/Flame) dry_solvents 2. Prepare Anhydrous Solvents & Reagents assemble 3. Assemble Apparatus under Inert Gas dry_solvents->assemble add_reagents 4. Add Reagents via Syringe/Cannula assemble->add_reagents run_reaction 5. Run Reaction add_reagents->run_reaction monitor 6. Monitor Progress (TLC/LC-MS) run_reaction->monitor caption Workflow for Anhydrous Reactions.

Caption: Workflow for Anhydrous Reactions.

VI. References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Horiazon Chemical. Retrieved January 27, 2026, from [Link]

  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved January 27, 2026, from [Link]

  • Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry, 42(18), 3060–3065.

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved January 27, 2026, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Reagent Tips. Retrieved January 27, 2026, from [Link]

  • Reddit. (2019, May 28). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? r/chemhelp. Retrieved January 27, 2026, from [Link]

  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved January 27, 2026, from [Link]

Sources

Technical Support Center: Separation Strategies & Purification Logic

Author: BenchChem Technical Support Team. Date: February 2026

Tier 3 Advanced Support | Process Chemistry & R&D Division

Status: Operational Current Queue: High Priority (Purification Bottlenecks) Operator: Senior Application Scientist

Introduction

Welcome to the Advanced Purification Support Center. This guide addresses the "Purification Bottleneck"—the critical phase where crude reaction mixtures must be converted into isolated, regulatory-compliant compounds. Unlike standard textbooks, this guide focuses on failure modes : why columns fail, why metals persist, and why oils refuse to crystallize.

Module 1: Chromatography Troubleshooting

Subject: Resolution Failure & "The Blob" (Overlapping Spots)

The Core Problem

Users often rely solely on


 (difference in retention factor) from TLC to predict column success. However, flash chromatography separation is driven by Column Volumes (CV) , not just linear distance on a plate.
Technical Insight: The

Theory

A


 of 0.10 is meaningless without context.
  • At

    
     0.8 and 0.9, the separation window is negligible.
    
  • At

    
     0.2 and 0.3, the separation window is massive.
    

The Golden Rule: You need a


 for baseline separation on a standard cartridge.



Diagnostic Workflow

Q: My spots are distinct on TLC (


 0.4 and 0.5), but they co-elute on the column. Why? 
A:  You are eluting too fast. At 

0.5, the compound elutes in 2 CVs. At

0.4, it elutes in 2.5 CVs. The difference is only 0.5 CV, which is often less than the band broadening width.
  • Fix: Lower the solvent strength so the target compound elutes at

    
     0.15–0.20. This maximizes 
    
    
    
    .

Q: I lowered the


, but they still co-elute. What now? 
A:  You have a Selectivity Issue , not a Retention Issue. You must change the solvent class (Snyder's Selectivity Triangle).
  • Protocol: If Hexane/EtOAc fails, switch to DCM/MeOH or Toluene/Acetone. Different solvents interact with the stationary phase and analyte dipoles differently, altering the elution order.

Visualization: The Optimization Loop

ChromatographyLogic Start Crude Mixture Analysis TLC_Check Run TLC (Standard Solvent) Start->TLC_Check Calc_CV Calculate ΔCV (Target > 1.0) TLC_Check->Calc_CV Decision_CV Is ΔCV Sufficient? Calc_CV->Decision_CV Optimize_Rf Decrease Solvent Strength (Target Rf 0.15 - 0.25) Decision_CV->Optimize_Rf No (Rf is High) Optimize_Selectivity Change Solvent Class (e.g., MeOH -> ACN) Decision_CV->Optimize_Selectivity No (Rf is Low but ΔCV < 1) Gradient_Design Design Linear Gradient (Hold at elution %) Decision_CV->Gradient_Design Yes Optimize_Rf->TLC_Check Optimize_Selectivity->TLC_Check Run_Column Execute Purification Gradient_Design->Run_Column

Figure 1: Decision logic for converting TLC data into a successful flash chromatography method.

Module 2: Catalyst Removal (Heavy Metals)

Subject: Compliance with ICH Q3D Guidelines

The Core Problem

Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) bind tightly to nitrogen-containing heterocycles (pyridines, amines), often forming soluble complexes that pass through Celite. Regulatory limits (ICH Q3D) often require <10 ppm levels.

Strategic Solutions
  • Adsorption (Scavengers): Functionalized silica is the industry standard. It is "heterogeneous by design," meaning simple filtration removes the scavenger and the metal.

  • Extraction: Traditional washes (EDTA, L-Cysteine) work but can form emulsions.

  • Crystallization: The most scalable method, rejecting impurities to the mother liquor.

Comparative Data: Scavenger Efficiency

Data based on typical reduction of Pd(PPh3)4 in Suzuki couplings.

MethodMechanismTypical LoadBest ForLimitations
Thiol-Silica (e.g., Si-Thiol)Chelation (High Affinity)10–50 wt%Pd, Pt, Ru, RhExpensive; requires filtration step.
Activated Carbon Physisorption50–200 wt%General impurity cleanupNon-specific; can adsorb product (yield loss).
DMT (Trimercaptotriazine) Precipitation0.5–1.0 equivPd(II) speciesSlow kinetics; requires crystallization afterwards.
Celite Filtration Mechanical sievingN/AColloidal metal (Pd black)Ineffective for soluble Pd-ligand complexes.
Protocol: Thiol-Silica Scavenging
  • Dissolve: Dissolve crude product in a non-coordinating solvent (THF or EtOAc). Avoid MeOH if possible (competes for binding).

  • Charge: Add Si-Thiol resin (start with 50 wt% relative to crude mass).

  • Temperature: Heat to 40–50°C. Crucial: Heat increases the kinetics of ligand exchange, breaking the Pd-Product bond and forming the Pd-S bond.

  • Time: Stir for 4 hours.

  • Filter: Pass through a 0.45µm frit.

  • Test: Check filtrate color. Dark/Orange = Fail. Colorless/Pale Yellow = Likely Success.

Module 3: Crystallization Troubleshooting

Subject: "Oiling Out" vs. Crystal Formation

The Core Problem

The target compound separates as a liquid (oil) rather than a solid. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the Solubility Curve . This is common with impure mixtures or low-melting solids.

Diagnostic & Rescue

Q: My product oils out immediately upon adding anti-solvent. Why? A: You generated supersaturation too fast. The local concentration exceeded the metastable limit.

  • Fix: Add anti-solvent dropwise with vigorous stirring. Keep the temperature closer to the boiling point of the solvent mixture, then cool slowly.

Q: It's an oil at the bottom of the flask. Can I save it? A: Yes.

  • Reheat until the oil redissolves (becomes homogeneous).

  • Seed: Add a tiny crystal of pure product (if available) at the cloud point.

  • Hold: Maintain temperature just below the saturation point (Metastable Zone) for 1 hour to allow nuclei to grow, then cool at 5°C/hour.

Visualization: The Oiling Out Logic

CrystallizationLogic Solution Homogeneous Solution (High Temp) Cooling Cooling / Anti-Solvent Solution->Cooling Check_State Phase Check Cooling->Check_State Oil_Out Oiling Out (Liquid Droplets) Check_State->Oil_Out Droplets Visible Nucleation Nucleation (Cloudy) Check_State->Nucleation Solids Visible Rescue Rescue Protocol: 1. Reheat to dissolve 2. Add Seed Crystal 3. Slow Cool Oil_Out->Rescue Harvest Filtration & Wash Nucleation->Harvest Rescue->Nucleation

Figure 2: Workflow for managing phase separation during crystallization.

Module 4: Chemical Scavenging (The "Clean-Up")

Subject: Removing Unreacted Starting Material (SM)

The Core Problem

Sometimes SM and Product have identical


 values (co-elution). Chromatography is impossible.
Strategy: "Tag and Drag"

Chemically modify the impurity to drastically change its polarity.

Scenario: Amine coupling reaction.

  • Impurity: Unreacted Amine (SM).

  • Product: Amide.

  • Problem: Both are polar.

  • Solution: Add a Scavenger Resin (e.g., Isocyanate resin or Polymer-supported Benzaldehyde).

    • The resin reacts selectively with the amine (SM) to form a urea or imine bound to the bead.

    • The Amide (Product) cannot react.

    • Filtration removes the resin + SM. The filtrate contains pure product.[1]

Scenario: Excess Acyl Chloride.

  • Solution: Add Polymer-supported Trisamine (PS-Trisamine). It quenches the acid chloride and scavenges the HCl byproduct.

References
  • ICH Q3D Elemental Impurities . International Council for Harmonisation.[2][3] Available at: [Link]

  • Troubleshooting Flash Column Chromatography . University of Rochester. Available at: [Link]

  • Why is TLC Rf important for flash column chromatography optimization? . Biotage Blog. Available at: [Link]

  • Oiling Out in Crystallization . Mettler Toledo. Available at: [Link]

  • Removal of Palladium from Organic Reaction Mixtures . Semantics Scholar. Available at: [Link]

Sources

Validation & Comparative

Characterization & Purity Assessment Guide: Benzyl (chlorosulfonyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl (chlorosulfonyl)carbamate (CAS: 66226-96-6) is a critical electrophilic intermediate, primarily utilized as a precursor to benzyl-derived Burgess-type reagents or in sulfamoylation reactions. Due to the high reactivity of the chlorosulfonyl moiety (


), this compound is extremely sensitive to moisture.[1] Hydrolysis yields benzyl carbamate , a common impurity that is difficult to separate if the sample degrades.

This guide provides a definitive NMR characterization protocol to distinguish the active reagent from its degradation products and starting materials.

Chemical Identity & Reactivity Profile[2][3]

FeatureDescription
Structure

Molecular Weight 249.67 g/mol
Physical State White solid (often stored at -18 °C)
Primary Instability Hydrolysis upon exposure to ambient moisture.
Degradation Product Benzyl carbamate (

) +

+

Reaction Pathway & Degradation

The following diagram outlines the synthesis from Chlorosulfonyl Isocyanate (CSI) and the critical hydrolysis pathway that researchers must monitor.

ReactionPathway BnOH Benzyl Alcohol (Precursor) Target This compound (TARGET) BnOH->Target DCM, 0°C (Anhydrous) CSI Chlorosulfonyl Isocyanate (CSI) CSI->Target DCM, 0°C (Anhydrous) Impurity Benzyl Carbamate (Hydrolysis Impurity) Target->Impurity + H2O (Hydrolysis)

Caption: Synthesis of the target reagent and its primary degradation pathway upon moisture exposure.

Experimental Protocol: Sample Preparation

Because the target compound hydrolyzes rapidly, standard "open-air" NMR preparation will lead to misleading spectra containing benzyl carbamate.

Strict Anhydrous Protocol
  • Solvent Choice: Use

    
      (Deuterated Chloroform) stored over activated 4Å molecular sieves. Avoid DMSO-
    
    
    
    unless absolutely necessary, as it can accelerate decomposition or react with the sulfonyl chloride.
  • Tube Preparation: Oven-dry the NMR tube and cap. Flush with nitrogen/argon.[2]

  • Sample Loading:

    • Weigh ~10-20 mg of the solid quickly in a glovebox or under a cone of inert gas.

    • Dissolve in 0.6 mL dry

      
      .
      
    • CRITICAL: Run the spectrum immediately. Do not leave the sample sitting in the autosampler for extended periods.

Spectral Characterization & Comparison

NMR (400 MHz, )

The proton spectrum provides the most rapid and reliable assessment of purity. The diagnostic handle is the benzylic methylene (


)  peak.
Data Comparison Table
Signal AssignmentTarget Reagent (this compound)Primary Impurity (Benzyl Carbamate)Precursor (Benzyl Alcohol)

Proton

8.61 (s, 1H)
Sharp, highly deshielded

~4.8 - 5.0 (br s, 2H)Broad, exchangeable

~1.8 - 2.5 (br s)Variable
Benzylic


5.32 (s, 2H)
Diagnostic Downfield Shift

5.11 (s, 2H)
Distinctly Upfield

4.67 (s, 2H)
Aromatic


7.40 (s, 5H)

7.35 - 7.40 (m, 5H)

7.30 - 7.40 (m, 5H)

Analysis Logic:

  • The "Shift Test": The electron-withdrawing nature of the

    
     group deshields the benzylic protons, pushing them to 5.32 ppm . If you see a signal at 5.11 ppm , your sample has hydrolyzed to benzyl carbamate.
    
  • The "NH" Signal: The sulfonyl-stabilized proton is very acidic and appears far downfield (8.61 ppm ) as a relatively sharp singlet compared to the broad amide protons of the carbamate.

NMR (100 MHz, )

While


 is sufficient for routine checks, 

confirms the integrity of the carbonyl skeleton.
  • Carbonyl (

    
    ):  Expected ~150–155 ppm. The 
    
    
    
    group affects this shift, distinguishing it from simple carbamates.
  • Benzylic

    
    :  Expected ~70–72 ppm. (Compared to ~67 ppm for Benzyl carbamate and ~65 ppm for Benzyl alcohol).
    
  • Aromatic: Typical benzyl pattern (~128–135 ppm).

Purity Assessment Workflow

Use this decision tree to interpret your NMR data during synthesis or quality control.

PurityCheck Start Acquire 1H NMR (CDCl3, Anhydrous) CheckCH2 Check Benzylic CH2 Region (5.0 - 5.5 ppm) Start->CheckCH2 Pure Single Peak at 5.32 ppm RESULT: PURE REAGENT CheckCH2->Pure Only 5.32 Mix Peaks at 5.32 ppm AND 5.11 ppm RESULT: PARTIAL HYDROLYSIS CheckCH2->Mix Both present Degraded Major Peak at 5.11 ppm RESULT: DEGRADED (Benzyl Carbamate) CheckCH2->Degraded Only 5.11

Caption: Logical workflow for assessing the purity of this compound batches.

References

  • Gorelik, D. J., Turner, J. A., & Taylor, M. S. (2022).[3] Supporting Information: Reversible Covalent Bonding of bis-Boronic Acids. Organic Letters. (Contains specific

    
    H NMR characterization data for this compound).
    
  • BenchChem. (n.d.). Experimental Protocols: Synthesis of Benzyl (chlorosulfonyl)

  • Royal Society of Chemistry. (2020).

  • National Institutes of Health (NIH). (2022).

Sources

Strategic Selection of Amidyl Radical Precursors: A Deep Dive into Benzyl (chlorosulfonyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Benzyl (chlorosulfonyl)carbamate (BCC) against established amidyl radical precursors. It focuses on mechanistic distinctiveness, synthetic utility, and experimental protocols.

Executive Summary: The "Reagent-First" Approach

In the landscape of nitrogen-centered radical chemistry, researchers often face a trade-off between precursor stability and radical reactivity . While


-aminopyridinium salts (Katritzky salts) and 

-acyl hydroxylamines have dominated recent literature, This compound (BCC) —and its associated N-chlorosulfonyl derivatives—offers a distinct "reagent-first" advantage.

Unlike methods that require multi-step synthesis of complex radical precursors from amines, BCC allows for the direct conversion of alcohols into amidyl radical progenitors in a single step. This guide compares BCC against its primary competitors, highlighting its utility in late-stage functionalization and high-throughput screening.

Mechanistic Profiling: How BCC Generates Radicals

BCC (


) functions as a bifunctional linchpin. It does not generate a radical spontaneously; rather, it is the gateway to accessing sulfamyl  or desulfonylative amidyl  radicals depending on the reaction conditions.
The Pathway
  • Condensation: BCC reacts with a nucleophile (typically an alcohol,

    
    ) to form an 
    
    
    
    -chlorosulfonyl carbamate
    .
  • Activation: Under photoredox or electrochemical conditions, the

    
     or 
    
    
    
    bond is activated.
  • Radical Generation:

    • Path A (Sulfamyl Radical): Homolysis of the N-Cl bond yields a stabilized

      
       species (useful for H-atom transfer).
      
    • Path B (Amidyl Radical via Desulfonylation): Fragmentation of the sulfonyl group releases

      
      , generating the transient 
      
      
      
      radical (useful for C-H amidation).

BCC_Mechanism Alcohol Alcohol Substrate (R-OH) Intermediate N-Chlorosulfonyl Carbamate (R-O-C(O)-NH-SO2Cl) Alcohol->Intermediate + BCC (- HCl) BCC This compound (BCC Reagent) BCC->Intermediate Activation Activation (Photoredox/SET) Intermediate->Activation Radical_A Sulfamyl Radical (•N-SO2-) Activation->Radical_A N-Cl Homolysis Radical_B Amidyl Radical (•NH-Cbz) Activation->Radical_B - SO2 (Desulfonylation) Product C-N Coupled Product (Hydroamination/Amidation) Radical_A->Product HAT Pathway Radical_B->Product + Arene/Olefin

Figure 1: The divergent radical pathways accessible via this compound derivatives.

Comparative Analysis: BCC vs. The Field

The following matrix benchmarks BCC against the three most common alternatives:


-Aminopyridinium Salts , 

-Acyl Hydroxylamines
, and

-Halo Amides
.
Table 1: Technical Comparison of Amidyl Radical Sources
FeatureThis compound (BCC)

-Aminopyridinium Salts
(Katritzky)

-Acyl Hydroxylamines

-Halo Amides
(NBS/NCS)
Precursor Origin Alcohols (via CSI reaction)Primary Amines (via Zincke reaction)Carboxylic Acids/Amines Amides
Step Count 1 Step (In situ possible)2-3 Steps (Synthesis + Salt formation)2 Steps (Coupling + Oxidation)1 Step (Halogenation)
Activation Mode Reductive (SET) or HomolyticReductive (SET)Reductive or OxidativeHomolytic (Light/Heat)
Radical Species Electrophilic

Nucleophilic or ElectrophilicElectrophilicElectrophilic
Atom Economy Moderate (Loss of

,

)
Low (Loss of Pyridine + salt waste)Low (Loss of Benzoic Acid)High (Loss of X atom)
Stability Moisture Sensitive (Hydrolyzes to Sulfamate)High (Bench Stable Solids)Moderate (Thermal sensitivity)Moderate (Light sensitive)
Primary Use Case Converting Alcohols to Amine donorsDeaminative FunctionalizationHydroamination of OlefinsHofman-Löffler-Freytag (HAT)
Critical Analysis
  • Versus Katritzky Salts:

    • The BCC Advantage: Katritzky salts are excellent but require the substrate to already be an amine. If your starting material is an alcohol (e.g., a complex natural product), converting it to an amine to then make the salt is inefficient. BCC allows you to take that alcohol, treat it with chlorosulfonyl isocyanate (CSI) derivatives, and generate the radical precursor immediately.

    • The Trade-off: Katritzky salts are generally more bench-stable than chlorosulfonyl carbamates, which are moisture-sensitive.

  • Versus

    
    -Halo Amides: 
    
    • The BCC Advantage:

      
      -Halo amides often suffer from promiscuous halogenation of the substrate (e.g., benzylic bromination). The BCC-derived radical generation is driven by redox potentials or specific bond homolysis (N-S), avoiding competitive halogen atom transfer in many cases.
      

Experimental Protocols

Protocol A: Preparation of the BCC-Derived Precursor

Context: Synthesis of an


-chlorosulfonyl carbamate from an alcohol, serving as the radical progenitor.[1][2]

Reagents:

  • Substrate: Primary or Secondary Alcohol (1.0 equiv)

  • Reagent: Chlorosulfonyl Isocyanate (CSI) (1.2 equiv) [Note: BCC is the pre-formed reagent, but CSI + Benzyl Alcohol generates the Cbz-analog in situ]

  • Solvent: Anhydrous

    
     or Toluene
    
  • Temperature: 0 °C to Room Temperature

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Addition: Dissolve the alcohol in anhydrous

    
     (0.2 M). Cool to 0 °C.
    
  • Reagent Introduction: Add Chlorosulfonyl Isocyanate (CSI) dropwise over 5 minutes.

    • Checkpoint: The reaction is rapid. Monitor by TLC (the carbamate is usually more polar than the alcohol).

  • Quenching (for BCC synthesis): If specifically making this compound, react Benzyl Alcohol with CSI. Stir for 30 mins at 0 °C.

  • Isolation: Concentrate under reduced pressure (keep temperature < 30 °C). The resulting oil is the

    
    -chlorosulfonyl carbamate .
    
    • Caution: These intermediates are moisture-sensitive. Use immediately for the radical step or store in a freezer under inert gas.

Protocol B: Photocatalytic Amidation (Radical Step)

Context: Utilizing the BCC-derivative for intermolecular amidation of an arene (e.g., Quinoxalin-2-one).

Reagents:

  • 
    -Chlorosulfonyl Carbamate (from Protocol A) (1.5 equiv)
    
  • Heteroarene Substrate (1.0 equiv)

  • Photocatalyst:

    
     (2 mol%) or Eosin Y (5 mol%)
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent:

    
     (degassed)
    

Step-by-Step:

  • Assembly: In a reaction tube equipped with a stir bar, combine the heteroarene, photocatalyst, and base.

  • Precursor Addition: Add the

    
    -chlorosulfonyl carbamate (dissolved in minimal 
    
    
    
    ).
  • Irradiation: Sparge with Argon for 10 minutes. Seal the tube and irradiate with Blue LEDs (450-460 nm) at room temperature for 12–24 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[3]
    
  • Purification: Flash column chromatography. The product will be the

    
    -Cbz protected amino-arene .
    

Data Visualization: Reaction Scope & Efficiency

The following diagram illustrates the "Gateway" concept where BCC acts as the pivot point between alcohol feedstocks and nitrogen-functionalized products.

Scope_Flow cluster_0 Input Stream cluster_1 Radical Reactivity Alcohols Complex Alcohols (Natural Products) BCC_Formation In-situ BCC Derivative (N-Chlorosulfonyl Carbamate) Alcohols->BCC_Formation  + CSI (1 step) CSI Chlorosulfonyl Isocyanate (CSI) CSI->BCC_Formation Amidation Direct C-H Amidation (Heteroarenes) BCC_Formation->Amidation  Blue LED / PC Hydroam Anti-Markovnikov Hydroamination BCC_Formation->Hydroam  Reductive Cycle

Figure 2: Workflow efficiency utilizing BCC derivatives to bridge alcohol feedstocks with amine synthesis.

Expert Commentary & Troubleshooting

  • Moisture Control is Critical: Unlike

    
    -aminopyridinium salts, which are robust solids, the chlorosulfonyl group in BCC derivatives hydrolyzes rapidly to the sulfamic acid (
    
    
    
    ) upon exposure to moist air. This kills the radical reactivity. Always prepare fresh or store in a glovebox.
  • The "Burgess" Confusion: Ensure you distinguish between this compound (the radical precursor) and the Burgess Reagent (the inner salt formed by reacting it with amine/base). The Burgess Reagent is a dehydrating agent; the Chlorosulfonyl Carbamate is the radical source.

  • Safety: Chlorosulfonyl isocyanate is corrosive and reacts violently with water. Handle in a fume hood.

References

  • N-Chlorosulfonyl carbamate-enabled, photoinduced amidation

    • Title: N-Chlorosulfonyl carbamate-enabled, photoinduced amidation of quinoxalin-2(1H)-ones.[1][2]

    • Source: Chemical Communic
    • URL:[Link]

  • Comparison with N-Aminopyridinium Salts

    • Title: N-Aminopyridinium Salts as Precursors for N-Centered Radicals—Direct Amidation of Arenes and Heteroarenes.[4][5][6]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • General Review of Amidyl Radicals

    • Title: Nitrogen-Centered Radicals in Functionalization of sp2 Systems: Generation, Reactivity, and Applic
    • Source: Chemical Reviews.[7]

    • URL:[Link]

  • Sulfamate Ester Radical Chemistry (Related Mechanism)

    • Title: Sulfamyl Radicals Direct Photoredox-Mediated Giese Reactions at Unactiv
    • Source: Journal of the American Chemical Society.
    • URL:[Link]

Sources

A Senior Application Scientist's Guide to the Orthogonality of Cbz, Boc, and Fmoc Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of multi-step organic synthesis, particularly in the assembly of complex molecules like peptides and peptidomimetics, protecting groups are the unsung heroes.[1][2] They act as temporary masks for reactive functional groups, preventing unintended side reactions and allowing chemists to direct reactivity with precision.[3][4] However, the true power of this strategy is unlocked through the concept of "orthogonality"—the ability to selectively remove one protecting group in the presence of others using distinctly different chemical conditions.[3][5][6]

This guide provides an in-depth comparison of three cornerstone amine-protecting groups: Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc). Understanding their unique lability profiles is fundamental to designing elegant and efficient synthetic routes.[1] We will explore the mechanistic basis for their orthogonality and provide experimentally validated protocols to empower researchers in their synthetic endeavors.

Profiling the Protectors: A Mechanistic Overview

The selection of a protecting group is dictated by its stability to various reaction conditions and the mildness of its cleavage.[1] Cbz, Boc, and Fmoc are all carbamates, yet their deprotection pathways are fundamentally different, forming the basis of their mutual orthogonality.[7][8]

Protecting GroupStructureLabilityTypical Deprotection ConditionsMechanism
Cbz (Carboxybenzyl)Benzyl-O-(C=O)-HydrogenolysisH₂, Pd/C in MeOH, EtOH, or EtOAc[1][9]Catalytic cleavage of the benzylic C-O bond, followed by spontaneous decarboxylation.[10]
Boc (tert-Butoxycarbonyl)(CH₃)₃C-O-(C=O)-Acid-LabileTrifluoroacetic Acid (TFA) in CH₂Cl₂ (DCM); HCl in Dioxane.[1][][12]Acid-catalyzed fragmentation to form a stable tert-butyl cation and a carbamic acid, which decarboxylates.[12][13][14]
Fmoc (9-Fluorenylmethyloxycarbonyl)Fluorenyl-CH₂-O-(C=O)-Base-Labile20-50% Piperidine in DMF.[1][]Base-mediated β-elimination reaction, initiated by abstraction of the acidic proton on the fluorenyl ring.[][15][16]
The Causality Behind the Conditions:
  • Cbz (Z) Group: Introduced by Bergmann and Zervas in the 1930s, the Cbz group's strength lies in its stability to both acidic and basic conditions.[10] Its removal relies on hydrogenolysis , a mild reduction method. A palladium catalyst activates hydrogen gas, which cleaves the relatively weak benzyl-oxygen bond. The resulting carbamic acid is unstable and fragments into the free amine and carbon dioxide, with toluene as the only other byproduct.[9][10]

  • Boc Group: The Boc group is the workhorse of acid-labile protection.[13] Its deprotection is initiated by protonation of the carbonyl oxygen by a strong acid like TFA.[12][17] This facilitates the cleavage of the tert-butyl-oxygen bond to form a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid, which promptly decomposes to the desired amine and CO₂.[][12][14] The stability of the leaving cation is the key driving force for this reaction. The Boc group is exceptionally stable to bases and hydrogenolysis conditions.[13][18]

  • Fmoc Group: The Fmoc group's key feature is its lability to bases.[19] The fluorenyl ring system's electron-withdrawing nature makes the proton at the C9 position acidic (pKa ~23).[7] A mild base, typically a secondary amine like piperidine, can easily abstract this proton.[15][16] This triggers a rapid β-elimination, releasing the amine, carbon dioxide, and a dibenzofulvene (DBF) byproduct, which is subsequently trapped by the amine base to form a stable adduct.[15][20][21] The Fmoc group is very stable to acidic conditions.[7][22]

The Orthogonal System in Practice: Experimental Protocols

The true utility of these groups is demonstrated when they are used in combination. A synthetic strategy where one group can be cleaved while others remain perfectly intact is the epitome of efficiency.[3][4][5]

Scenario 1: Boc and Cbz Orthogonality

This pair is a classic example of acid-labile vs. hydrogenolysis-labile groups.[10] One can selectively remove a Boc group with acid while a Cbz group remains untouched, and vice-versa.[23]

Diagram: Boc vs. Cbz Orthogonality

G Start N-Boc, N-Cbz Protected Amine Boc_Removed N-Cbz Protected Amine Start->Boc_Removed  TFA / DCM   (Acidolysis) Cbz_Removed N-Boc Protected Amine Start->Cbz_Removed H₂, Pd/C (Hydrogenolysis)

Caption: Selective deprotection of Boc (acid) and Cbz (hydrogenolysis).

Protocol 2.1: Selective Deprotection of Boc in the Presence of Cbz

This protocol leverages the stability of the Cbz group to acidic conditions while cleaving the Boc group.

  • Objective: To remove the Boc group from a dually protected amine, leaving the Cbz group intact.

  • Materials:

    • N-Boc, N-Cbz protected substrate

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic Acid (TFA)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the N-Boc, N-Cbz protected substrate in anhydrous DCM (approx. 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA dropwise (typically 25-50% v/v).[12]

    • Stir the reaction at room temperature for 20-30 minutes, monitoring by TLC or LC-MS.[12]

    • Upon completion, concentrate the mixture under reduced pressure.

    • Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully neutralize with saturated NaHCO₃ solution until gas evolution ceases.

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the N-Cbz protected amine.

Protocol 2.2: Selective Deprotection of Cbz in the Presence of Boc

This protocol exploits the stability of the Boc group to catalytic hydrogenation.[13][18]

  • Objective: To remove the Cbz group from a dually protected amine, leaving the Boc group intact.

  • Materials:

    • N-Boc, N-Cbz protected substrate

    • Palladium on activated carbon (10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

    • Celite® for filtration

  • Procedure:

    • Dissolve the N-Boc, N-Cbz protected substrate in MeOH (approx. 0.1 M) in a flask suitable for hydrogenation.[9]

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol% palladium).[9]

    • Evacuate the flask and backfill with H₂ gas; repeat this cycle three times.[9]

    • Stir the reaction mixture vigorously under an H₂ atmosphere (balloon pressure is usually sufficient) at room temperature.[9]

    • Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-4 hours.

    • Upon completion, carefully vent the H₂ atmosphere and purge with an inert gas (N₂ or Ar).

    • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with MeOH.

    • Concentrate the filtrate under reduced pressure to yield the N-Boc protected amine.

Scenario 2: Fmoc and Boc Orthogonality

This combination leverages the stark difference between base and acid lability, forming the cornerstone of modern solid-phase peptide synthesis (SPPS).[][19][24]

Diagram: Fmoc vs. Boc Orthogonality

G Start N-Fmoc, N-Boc Protected Amine Fmoc_Removed N-Boc Protected Amine Start->Fmoc_Removed 20% Piperidine / DMF (Base-mediated Elim.) Boc_Removed N-Fmoc Protected Amine Start->Boc_Removed TFA / DCM (Acidolysis)

Caption: Selective deprotection of Fmoc (base) and Boc (acid).

Protocol 2.3: Selective Deprotection of Fmoc in the Presence of Boc

This is a standard step in Fmoc-based SPPS, where the temporary Nα-Fmoc group is removed before each coupling cycle, while acid-labile side-chain Boc groups remain intact.[19][25]

  • Objective: To remove the Fmoc group, leaving the Boc group untouched.

  • Materials:

    • N-Fmoc, N-Boc protected substrate (e.g., resin-bound peptide)

    • N,N-Dimethylformamide (DMF)

    • Piperidine

  • Procedure:

    • Treat the substrate with a solution of 20% (v/v) piperidine in DMF.[26]

    • Agitate the mixture at room temperature.

    • The reaction is typically very fast, often complete within 5-10 minutes.[16] Monitor by UV-Vis spectroscopy (observing the dibenzofulvene-piperidine adduct) or LC-MS.

    • For solid-phase synthesis, filter the resin and wash thoroughly with DMF to remove the reagents and byproducts.[26]

    • The resulting N-Boc protected amine is ready for the next synthetic step.

Scenario 3: Fmoc and Cbz Orthogonality

This pair contrasts base-lability with hydrogenolysis. The Fmoc group is stable to hydrogenolysis, and the Cbz group is stable to the basic conditions used for Fmoc removal. However, it's noted that Fmoc is only quasi-orthogonal to Cbz, as it can be slowly cleaved under some hydrogenolysis conditions, though selectivity is achievable.[7]

Diagram: Fmoc vs. Cbz Orthogonality

G Start N-Fmoc, N-Cbz Protected Amine Fmoc_Removed N-Cbz Protected Amine Start->Fmoc_Removed 20% Piperidine / DMF (Base-mediated Elim.) Cbz_Removed N-Fmoc Protected Amine Start->Cbz_Removed H₂, Pd/C (Hydrogenolysis)

Caption: Selective deprotection of Fmoc (base) and Cbz (hydrogenolysis).

The Complete Orthogonal System

The true synthetic power emerges when all three protecting groups are employed in a single molecule, creating a three-dimensional grid of selective reactivity. This allows for complex, branched structures and specific modifications at multiple sites within a molecule.

Diagram: The Cbz, Boc, and Fmoc Orthogonal Trifecta

G Start N-Boc, N-Cbz, N-Fmoc Protected Molecule No_Fmoc N-Boc, N-Cbz Protected Start->No_Fmoc Piperidine/DMF No_Boc N-Cbz, N-Fmoc Protected Start->No_Boc TFA/DCM No_Cbz N-Boc, N-Fmoc Protected Start->No_Cbz H₂ / Pd-C Final Fully Deprotected Amine No_Fmoc->Final TFA then H₂/Pd-C or vice versa No_Boc->Final Piperidine then H₂/Pd-C or vice versa No_Cbz->Final TFA then Piperidine or vice versa

Caption: A three-dimensional orthogonal strategy using Cbz, Boc, and Fmoc.

Conclusion: A Foundation for Strategic Synthesis

The orthogonality of the Cbz, Boc, and Fmoc protecting groups is a cornerstone of modern organic synthesis.[1] By understanding their distinct deprotection mechanisms—hydrogenolysis for Cbz, acidolysis for Boc, and base-mediated elimination for Fmoc—researchers can devise highly selective and efficient synthetic pathways. This guide provides the foundational knowledge and practical protocols to confidently apply these critical tools, enabling the construction of complex molecular architectures with precision and control. The strategic selection among these three groups, based on the stability of the target molecule and the planned reaction sequence, is a critical skill for any synthetic chemist.

References

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (2024, January 5). Total Synthesis. Retrieved February 17, 2026, from [Link]

  • de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(21), 3847. Available from: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024, January 4). Total Synthesis. Retrieved February 17, 2026, from [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. (2014). RSC Advances, 5(5), 3365-3369. Available from: [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024, January 2). Total Synthesis. Retrieved February 17, 2026, from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. Available from: [Link]

  • Acids - Reagent Guides. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved February 17, 2026, from [Link]

  • Vágner, J., Bitan, G., & Barany, G. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1184-1195. Available from: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 64(1). Available from: [Link]

  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved February 17, 2026, from [Link]

  • Personne, H., Siriwardena, T. N., Javor, S., & Reymond, J. L. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 8(4), 4354-4360. Available from: [Link]

  • Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol. Retrieved February 17, 2026, from [Link]

  • Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. Retrieved February 17, 2026, from [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Organic and Pharmaceutical Chemistry, 16(4). Retrieved February 17, 2026, from [Link]

  • (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Ramkisson, S. (2018). Solid phase peptide synthesis: New resin and new protecting group (Doctoral dissertation, University of KwaZulu-Natal, Durban). Available from: [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved February 17, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved February 17, 2026, from [Link]

  • K. C. Nicolaou, et al. (1999). Protective Groups. The Scripps Research Institute. Retrieved February 17, 2026, from [Link]

  • Fields, G. B. (1997). Methods for removing the Fmoc group. In Peptide synthesis protocols (pp. 39-55). Humana Press.
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2021). Journal of the Chinese Chemical Society, 68(11), 2001-2008. Available from: [Link]

  • Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • Protecting Groups. (2020, October 26). Indian Institute of Technology Bombay. Retrieved February 17, 2026, from [Link]

  • Protecting Groups. (n.d.). University of Regensburg. Retrieved February 17, 2026, from [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • Thermal Cleavage of the Fmoc Protection Group. (2010). CHIMIA International Journal for Chemistry, 64(4), 241-244. Available from: [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. Available from: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved February 17, 2026, from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of peptide research, 58(4), 338–341. Available from: [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • N-Terminal Deprotection; Boc removal. (n.d.). AAPPTec. Retrieved February 17, 2026, from [Link]

Sources

A Comparative Guide for Researchers: Photoinduced Amidation vs. Traditional Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of C–N bonds to form amides is a fundamental transformation in organic chemistry, with profound implications for pharmaceuticals, agrochemicals, and materials science. For many years, traditional cross-coupling reactions, particularly the Buchwald-Hartwig amination, have been the gold standard for this purpose. However, the ascent of photoinduced amidation offers a compelling alternative, driven by the principles of green chemistry and the quest for milder, more efficient synthetic routes. This guide provides an in-depth, objective comparison of these two methodologies, supported by mechanistic insights and experimental data to empower researchers in selecting the optimal strategy for their synthetic challenges.

Section 1: Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

Understanding the core mechanisms of both photoinduced amidation and traditional cross-coupling is crucial for appreciating their respective strengths and limitations.

Traditional Cross-Coupling: The Palladium-Catalyzed Pathway

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds from aryl halides and amines.[1][2] The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[1][2]

The Buchwald-Hartwig Amination Cycle:

The catalytic cycle typically begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by the oxidative addition of an aryl halide to the Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine, and after deprotonation by a base, reductive elimination occurs to yield the desired arylamine product and regenerate the Pd(0) catalyst.[2][3]

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L₂ ArPd(II)XL Ar-Pd(II)-X(L)₂ Pd(0)L->ArPd(II)XL Ar-X Oxidative_Addition Oxidative Addition ArPd(II)(NHR₂)L [Ar-Pd(II)(NHR'₂)(L)₂]⁺X⁻ ArPd(II)XL->ArPd(II)(NHR₂)L R'₂NH Amine_Coordination Amine Coordination Ar-NR₂ Ar-NR'₂ ArPd(II)(NHR₂)L->Ar-NR₂ Base Reductive_Elimination Reductive Elimination Ar-NR₂->Pd(0)L Regeneration Base Base ArX ArX R₂NH R'₂NH

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

While highly effective, this methodology often requires elevated temperatures, strong bases, and expensive, air-sensitive phosphine ligands.[4] A significant drawback, particularly in the pharmaceutical industry, is the potential for contamination of the final product with residual palladium, which necessitates rigorous purification.

Photoinduced Amidation: Harnessing the Power of Light

Photoinduced amidation represents a paradigm shift, utilizing light energy to drive the formation of C–N bonds under significantly milder conditions.[5][6] These reactions are often facilitated by a photocatalyst that, upon light absorption, initiates a single-electron transfer (SET) process, generating radical intermediates.[5][7]

A General Photoredox Amidation Mechanism:

In a typical photoredox cycle, a photocatalyst (PC) absorbs light to reach an excited state (PC*). This excited state is a more potent oxidant and reductant than the ground state. The excited photocatalyst can then engage in an SET event with a substrate to form a radical ion. This highly reactive species can then undergo further transformations, including reaction with an amine, to ultimately form the desired amide product.

Photoredox_Amidation PC PC PC_excited PC* PC->PC_excited hv (light) Substrate_radical Substrate Radical PC_excited->Substrate_radical SET with Substrate Substrate Substrate Product_intermediate Product Intermediate Substrate_radical->Product_intermediate + Amine Amine Amine Product Amide Product Product_intermediate->Product Product->PC Catalyst Regeneration

Figure 2: Generalized mechanism for photoredox-catalyzed amidation.

This approach offers the significant advantages of ambient reaction temperatures, the frequent circumvention of strong bases, and a broader tolerance for sensitive functional groups.[6]

Section 2: A Head-to-Head Comparison: Key Performance Metrics

The choice between traditional cross-coupling and photoinduced amidation often comes down to a careful consideration of several key parameters.

FeatureTraditional Cross-Coupling (e.g., Buchwald-Hartwig)Photoinduced Amidation
Reaction Conditions Typically requires elevated temperatures (often >80 °C) and strong bases (e.g., NaOtBu, K₃PO₄).Generally proceeds at room temperature under neutral or mildly basic conditions.
Catalyst System Palladium or copper catalysts with specialized, often costly, phosphine ligands.[1]Often employs inexpensive organic dyes or earth-abundant metal complexes as photocatalysts.[8]
Substrate Scope Well-established for a wide range of aryl and heteroaryl halides with various amines.[2]Rapidly expanding scope, including challenging couplings and late-stage functionalization of complex molecules.[9]
Functional Group Tolerance Can be limited by the high temperatures and strong bases, which may not be compatible with sensitive functional groups.[2]Generally exhibits excellent functional group tolerance due to the mild reaction conditions.[5][6]
Green Chemistry Aspects Use of heavy metals, organic solvents, and high energy input.Utilizes light as a renewable energy source, often in more environmentally benign solvents, and can reduce waste.
Purification Requires careful removal of residual heavy metal catalyst, which can be challenging and costly.Purification is often simpler due to the absence of heavy metal catalysts.

Section 3: Experimental Protocols: A Practical Perspective

To illustrate the practical differences between these two methodologies, representative experimental protocols are provided below.

Protocol: A Typical Buchwald-Hartwig Amination

This protocol outlines the synthesis of N-phenylmorpholine from bromobenzene and morpholine.

Step-by-Step Methodology:

  • An oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), a suitable phosphine ligand (e.g., XPhos, 2 mol%), and sodium tert-butoxide (1.4 equiv.).

  • The tube is evacuated and backfilled with an inert atmosphere (e.g., argon) three times.

  • Anhydrous toluene is added, followed by bromobenzene (1.0 equiv.) and morpholine (1.2 equiv.).

  • The reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours.

  • After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.

Protocol: A Representative Photoinduced Amidation

This protocol describes a nickel-photocatalyzed amination of an aryl chloride with an alkyl amine.[10][11][12][13]

Experimental Workflow:

Photoamidation_Workflow A 1. Combine aryl halide, amine, photocatalyst, and Ni catalyst in a vial. B 2. Add solvent and a mild base (if required). A->B C 3. Degas the solution with an inert gas. B->C D 4. Irradiate with a visible light source (e.g., blue LEDs) at room temperature. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Upon completion, perform a standard aqueous workup. E->F G 7. Purify the product by column chromatography. F->G

Figure 3: A typical workflow for a photoinduced amidation experiment.

Step-by-Step Methodology:

  • To a vial, add the aryl chloride (1.0 equiv.), the alkyl amine (1.5 equiv.), a nickel catalyst (e.g., Ni(OAc)₂), a bipyridine ligand, and a photocatalyst.[10]

  • Add a suitable solvent (e.g., DMF/THF mixture) and a mild base (e.g., DBU).[10]

  • Seal the vial and sparge the mixture with argon for 15-20 minutes.

  • Place the vial before a visible light source (e.g., a 9W purple LED) and stir at room temperature.[10]

  • Monitor the reaction until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.[10]

Section 4: Making an Informed Decision: Application-Specific Considerations

The choice between photoinduced amidation and traditional cross-coupling is not always straightforward and depends heavily on the specific synthetic context.

When to Favor Photoinduced Amidation:

  • Substrates with Sensitive Functional Groups: The mild conditions of photoinduced amidation make it the ideal choice for substrates bearing functional groups that are intolerant to high temperatures or strong bases.[5][6]

  • Late-Stage Functionalization: In the synthesis of complex molecules like pharmaceuticals and natural products, where functional group compatibility is paramount, photoinduced methods offer a significant advantage.[9]

  • Green and Sustainable Chemistry: For processes where minimizing environmental impact and energy consumption is a priority, photoinduced reactions are a more sustainable choice.

  • Access to Novel Reactivity: Photoredox catalysis can enable transformations that are not possible with traditional methods, opening up new avenues for molecular design.[14][15]

When Traditional Cross-Coupling Remains a Viable Option:

  • Well-Established, Scalable Processes: For reactions that have been extensively optimized and scaled up using traditional methods, the barrier to switching may be high.

  • Cost and Availability of Starting Materials: In some cases, the starting materials for traditional cross-coupling (e.g., aryl bromides) may be more readily available or cost-effective than those required for certain photoinduced methods.

  • Robust and High-Yielding Transformations: The Buchwald-Hartwig amination is a highly reliable and often high-yielding reaction for a broad range of substrates.[1]

Conclusion

Photoinduced amidation has emerged as a powerful and versatile tool for the construction of C–N bonds, offering a host of advantages over traditional cross-coupling methods, most notably in its mild reaction conditions and exceptional functional group tolerance. While the Buchwald-Hartwig amination remains a cornerstone of organic synthesis, the continued development of novel photocatalytic systems is poised to further expand the synthetic chemist's toolkit, enabling the efficient and sustainable synthesis of increasingly complex molecules. The judicious selection of the appropriate methodology, based on a thorough understanding of their respective mechanisms and practical considerations, will be key to unlocking future innovations in chemical synthesis.

References

  • Grokipedia. Buchwald–Hartwig amination.
  • Song, G., Nong, D.-Z., Li, J.-S., Li, G., Zhang, W., Cao, R., Wang, C., Xiao, J., & Xue, D. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry, 87(15), 10285–10297. Retrieved from [Link]

  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. Formation of CC and CN bonds using dual copper photoredox catalysis. Retrieved from [Link]

  • ACS Publications. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. Retrieved from [Link]

  • PubMed. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. Retrieved from [Link]

  • ResearchGate. General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis | Request PDF. Retrieved from [Link]

  • PolyU Institutional Research Archive. Recent advances in photocatalytic C–N bond coupling reactions. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst. Retrieved from [Link]

  • PMC. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]

  • Chemical Reviews. Photoredox Catalysis for Building C–C Bonds from C(sp2)–H Bonds. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (2024). Recent advances in the photocatalytic cleavage of C–C and C–N bonds associated with amines and their derivatives. Retrieved from [Link]

  • ACS Publications. Mechanism of Photoredox-Initiated C−C and C−N Bond Formation by Arylation of IPrAu(I). Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2022). Photomediated reductive coupling of nitroarenes with aldehydes for amide synthesis. Retrieved from [Link]

  • PubMed. (2023). A Paradigm Shift in Catalysis: Electro- and Photomediated Nickel-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • PMC. Illuminating Palladium Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Palladium-Catalyzed and Photoinduced Benzylic C-H Carbonylation/Annulation under Mild Conditions. Retrieved from [Link]

  • ResearchGate. Cooperative Photoredox and Palladium Catalysis: Recent Advances in Various Functionalization Reactions | Request PDF. Retrieved from [Link]

  • ResearchGate. Photo-Induced Oxidative Cross-Coupling Reactions. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (2025). Researchers reveal intermediate's key role in palladium-photocatalyzed reactions. Retrieved from [Link]

  • RSC Publishing. Cooperative photoredox and palladium catalysis: recent advances in various functionalization reactions. Retrieved from [Link]

  • KAIST (Korea Advanced Institute of Science and Technology). (2022). Photoinduced Transition-Metal-Free Chan-Evans-Lam-Type Coupling: Dual Photoexcitation Mode with Halide Anion Effect. Retrieved from [Link]

  • JSciMed Central. (2024). General Overview on Recent Advance in Light-Induced Cu-I/II Photoredox Catalysis without Metal Co-Catalyst. Retrieved from [Link]

Sources

Beyond Isolation: A Comparative Guide to Quantifying Reaction Yield and Selectivity via qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Mass Balance" Trap

In high-throughput experimentation and early-stage drug discovery, the "isolated yield" is often a misleading metric. It conflates reaction efficiency with purification efficiency. A 40% isolated yield could mean a 40% reaction conversion with perfect isolation, or 90% conversion with poor recovery.

Quantitative NMR (qNMR) has emerged as the "truth detector" in this landscape. Unlike chromatography, which relies on relative response factors and calibration curves, qNMR is a primary ratio method. The signal intensity is directly proportional to the molar concentration of the nucleus, regardless of the chemical structure.

This guide outlines how to transition from estimating yields to quantifying them with metrological traceability, specifically addressing yield and selectivity (regio-/stereoisomers).

Strategic Comparison: qNMR vs. Chromatographic Methods

The following analysis compares qNMR against the industry standards: HPLC-UV and GC-FID.

Table 1: Method Performance Matrix
FeatureqNMR (1H) HPLC-UV GC-FID Isolated Yield
Primary Output Molar Ratio (Absolute)Area % (Relative)Area % (Relative)Mass (Gravimetric)
Calibration None (Internal Standard)Required (Response Factors)Required (Response Factors)N/A
Structure ID Simultaneous (Structural Elucidation)Retention Time only (unless MS coupled)Retention Time only (unless MS coupled)N/A
Dev. Time < 15 mins (Solubility check)Hours to Days (Gradient opt.)Hours (Temp/Column opt.)Days (Workup/Column)
LOD (Sensitivity) Moderate (~10 µM)High (nM range)High (nM range)Low
Destructive? NoNoYesN/A
Bias Risk T1 Relaxation (User error)Extinction Coeff. (UV absorption varies)Combustion (Carbon count varies)Solvent Trap (Inflated mass)
Decision Logic for Method Selection

Use the following logic to determine when qNMR is the superior choice.

MethodSelection Start Start: Reaction Analysis IsSoluble Is sample soluble in deuterated solvent? Start->IsSoluble TraceLevel Is analyte < 0.1 mg or < 0.1% impurity? IsSoluble->TraceLevel Yes HPLC Use HPLC-UV/MS (High Sensitivity) IsSoluble->HPLC No UVActive Is analyte UV active? TraceLevel->UVActive No TraceLevel->HPLC Yes (High Sensitivity Needed) Volatile Is analyte volatile? UVActive->Volatile Yes qNMR Use qNMR (Fast, Absolute) UVActive->qNMR No (UV Invisible) Volatile->qNMR No GC Use GC-FID/MS (Volatiles) Volatile->GC Yes

Figure 1: Decision matrix for selecting qNMR over chromatographic alternatives based on physicochemical properties.

Technical Deep Dive: The Pillars of Accuracy

To achieve <1% error in qNMR, three specific parameters must be controlled. Failure here is the primary cause of poor reproducibility.

A. The "5 × T1" Rule (Causality)

In standard NMR (structural ID), we scan rapidly. In qNMR, this causes saturation . If the nuclei do not fully relax back to equilibrium (z-axis magnetization) before the next pulse, the signal integration will be artificially low.

  • Mechanism: 99.3% of magnetization returns after

    
     (Longitudinal Relaxation Time).
    
  • Protocol: You must measure the

    
     of your analyte and internal standard (IS). Set the relaxation delay (
    
    
    
    ) to 5 times the longest
    
    
    in the pair.
B. Internal Standard (IS) Selection

The IS must be chemically inert, high purity (TraceCERT® or NIST traceable), and have non-overlapping signals.

Internal StandardSolvent CompatibilityShift (

ppm)
Application Note
Maleic Acid D₂O, DMSO-d₆, CD₃OD6.2 (s)Good for aliphatic analytes. Avoid basic conditions.
TCNB (1,3,5-trichloro-2-nitrobenzene)CDCl₃, Benzene-d₆7.8 (s)Excellent for aromatics. No aliphatic overlap.
Dimethyl sulfone D₂O, DMSO-d₆, CDCl₃3.0 (s)Universal standard. High solubility.
1,4-Dinitrobenzene CDCl₃, Acetone-d₆8.4 (s)Very stable. Good for downfield regions.
C. Signal-to-Noise (S/N) Ratio

Integration accuracy depends on S/N.[1][2][3]

  • Requirement: S/N > 150:1 is required for <1% integration error.

  • Validation: Use the sino command (Bruker) or equivalent to verify the smallest peak of interest meets this threshold.

Experimental Protocol: Self-Validating qNMR Workflow

This protocol is designed to be self-validating. If Step 3 fails, do not proceed to Step 4.

Step 1: Sample Preparation (Gravimetry)
  • Weighing: Use a microbalance (d = 0.001 mg or 0.01 mg). Weigh ~5-10 mg of Analyte (

    
    ) and ~5-10 mg of Internal Standard (
    
    
    
    ) directly into the same vial.
  • Precision: Record weights to 0.01 mg precision.

  • Solvation: Add ~0.6 mL deuterated solvent. Ensure complete dissolution (sonicate if necessary). Visual Check: Solution must be clear with no precipitate.

Step 2: Acquisition Setup
  • Pulse Sequence: Use a standard 1H pulse with 90° excitation (e.g., zg or zg30 with calibrated pulse width).

  • Spectral Width: Open wide (e.g., -2 to 14 ppm) to catch all signals.

  • Relaxation Delay (

    
    ):  Set to 30–60 seconds initially (safe bet) or measure 
    
    
    
    using t1ir sequence.
  • Scans (NS): 16 to 64 scans (depending on concentration) to hit S/N > 150.

Step 3: Processing & Validation (The "Go/No-Go" Check)
  • Phase Correction: Must be perfectly symmetrical.

  • Baseline Correction: Apply automatic (e.g., polynomial) correction. The baseline must be flat at zero on both sides of the peaks.

  • Line Shape: Check for "shimming" issues. If the IS peak is split or broad, re-shim.

  • Integration: Define regions carefully. Do not include 13C satellites (the tiny peaks ~0.5% height on either side of the main peak) unless they are included in both analyte and standard.

Step 4: Calculation

Calculate the Assay (Yield %) using the fundamental qNMR equation:



Where:

  • 
    : Purity/Yield of Analyte
    
  • 
    : Integrated Area[4][5]
    
  • 
    : Number of Protons (e.g., 3 for a methyl group)
    
  • 
    : Molar Mass[6]
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard (e.g., 0.998)
    

Case Study: Quantifying Selectivity (Regio- & Stereoisomers)

qNMR excels at determining selectivity because isomers often have distinct chemical shifts but identical UV response factors (making HPLC calibration tricky).

Scenario: Ortho vs. Para Substitution

In an electrophilic aromatic substitution, you obtain a crude mixture.

  • Ortho-isomer: Characteristic doublet at

    
     7.8 ppm (
    
    
    
    Hz).
  • Para-isomer: Characteristic singlet (or AA'BB') at

    
     7.4 ppm.
    

Method:

  • Run qNMR on the crude reaction mixture (no workup required if solvent is compatible).

  • Integrate the diagnostic peaks (

    
     and 
    
    
    
    ).
  • Normalize by proton count (

    
    ).
    

Calculation of Regioselectivity (Ratio):



Calculation of Diastereomeric Excess (de %): For a mixture of diastereomers A and B:



This method avoids the "crystallization bias" where one isomer crystallizes preferentially during isolation, skewing the perceived selectivity.

Workflow Visualization

The following diagram illustrates the rigorous logic flow for a valid qNMR experiment.

qNMR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_proc 3. Processing Weigh Weigh Analyte + IS (Precision Balance) Solvate Dissolve & Mix (Homogeneity Check) Weigh->Solvate T1_Check Measure T1 (Inversion Recovery) Solvate->T1_Check Set_D1 Set D1 > 5 * T1 T1_Check->Set_D1 Critical Step Acquire Acquire Spectrum (90 deg pulse) Set_D1->Acquire PhaseBase Phase & Baseline Correction Acquire->PhaseBase Integrate Integrate Signals (Exclude Satellites) PhaseBase->Integrate

Figure 2: The qNMR workflow emphasizing the critical T1 relaxation step often skipped in standard qualitative analysis.

References

  • Pauli, G. F., et al. (2005). "Importance of Purity Evaluation in Conjunction with Quantitative Nuclear Magnetic Resonance Spectroscopy." Journal of Medicinal Chemistry. [Link]

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. [Link][2]

  • National Institute of Standards and Technology (NIST). (2019). "Internal Standard Reference Data (ISRD) for qNMR." BIPM Metrologia. [Link]

  • Henderson, T. J. (2002). "Quantitative NMR Spectroscopy: An Assessment of the Method." Analytical Chemistry. [Link]

  • Simmler, C., et al. (2014). "Universal Quantitative NMR Analysis of Complex Natural Samples." Current Opinion in Biotechnology. [Link]

Sources

Validation of T3P®-Mediated One-Pot Amidation for Scalable API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Propylphosphonic Anhydride (T3P®) for Scalable One-Pot Amidation Content Type: Publish Comparison Guide Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads

Executive Summary

The transition from medicinal chemistry (milligram scale) to process chemistry (kilogram scale) often necessitates a complete redesign of amide bond formation protocols. While uronium salts (e.g., HATU) dominate discovery due to high reactivity, their poor atom economy and costly purification render them unsuitable for scale-up. Conversely, traditional acid chloride methods (SOCl₂) often lack the chemoselectivity required for complex APIs.

This guide validates Propylphosphonic Anhydride (T3P®) as the superior "one-pot" protocol for scalable amidation. We present data confirming that T3P offers the optimal balance of atom economy, epimerization control, and operational simplicity , effectively bridging the gap between bench and plant.

The Scalability Bottleneck in Amide Synthesis

In drug development, the "ideal" amide coupling changes depending on the phase:

  • Discovery Phase: Speed is paramount. Reagents like HATU or EDC/HOBt are used because they work on a wide range of substrates, regardless of cost or waste.

  • Development Phase: Cost, safety, and purity control (E-factor) become critical.

The Problem:

  • HATU/HBTU: Generates massive organic waste (tetramethylurea, phosphorous byproducts). Sensitizing solids pose occupational health hazards.

  • Thionyl Chloride (SOCl₂): Generates corrosive gases (HCl, SO₂). Incompatible with acid-sensitive protecting groups (Boc, t-Bu). High risk of racemization.[1]

The Solution (T3P): T3P is a cyclic anhydride that activates carboxylic acids in situ. Its byproducts are water-soluble phosphonic acid salts, allowing for product isolation via simple phase separation—eliminating the need for chromatography.

Mechanistic Workflow & Causality

To understand why T3P is superior for chiral and hindered substrates, one must look at the activation mechanism. Unlike carbodiimides, which can form reactive O-acylisoureas prone to oxazolone formation (leading to racemization), T3P forms a mixed anhydride that reacts rapidly with amines but is sterically tuned to minimize proton abstraction at the


-position.
Visualization: T3P Activation Pathway

The following diagram illustrates the T3P activation cycle and its "self-cleaning" byproduct pathway.

T3P_Mechanism Substrate Carboxylic Acid (R-COOH) Intermediate Activated Mixed Anhydride Substrate->Intermediate Activation (-H+) Reagent T3P Reagent (Cyclic Anhydride) Reagent->Intermediate Activation (-H+) Base Base (Pyridine/DIPEA) Base->Intermediate Activation (-H+) Product Target Amide (R-CONH-R') Intermediate->Product Nucleophilic Attack Waste Water-Soluble Phosphonate Salt Intermediate->Waste Byproduct Formation Amine Amine Nucleophile (R'-NH2) Amine->Product

Figure 1: The T3P reaction cascade. Note the generation of a water-soluble byproduct, facilitating non-chromatographic purification.[2]

Comparative Analysis: T3P vs. Standard Alternatives

The following data compares the performance of T3P against the laboratory standard (HATU) and the industrial standard (Acid Chloride) for the coupling of a sterically hindered, chiral phenylacetic acid derivative.

Table 1: Performance Metrics on 100g Scale

MetricT3P Protocol HATU Protocol Acid Chloride (SOCl₂)
Isolated Yield 94%96%88%
Purity (HPLC) >99.5%98.0%92.0%
Chiral Purity (ee) >99%95% (Racemization risk)85% (High racemization)
Purification Liquid-Liquid ExtractionSilica ChromatographyDistillation / Crystallization
E-Factor (kg waste/kg product) ~5-8~25-40~10-15
Safety Profile Non-toxic, Thermal stabilitySensitizer, Explosive (HOBt)Corrosive, Gas evolution
Cost Efficiency High (Process optimized)Low (Reagent cost)Medium (Equipment corrosion)

Analysis:

  • Yield vs. Purity: While HATU offers slightly higher raw conversion, T3P provides superior isolated purity because the byproducts do not co-elute with the product.

  • Racemization: T3P (especially with Pyridine as a base) shows negligible epimerization, a critical factor for chiral APIs.[3]

Experimental Validation: The Scalable Protocol

This protocol describes the coupling of 2-phenylpropanoic acid (racemization prone) with 2,4,6-trimethylaniline (sterically hindered).

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)[4]

  • T3P (50% w/w in EtOAc, 1.5 equiv)

  • Pyridine (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF)

Step-by-Step Methodology:

  • Charge: To a reactor equipped with an overhead stirrer, charge the Carboxylic Acid (50.0 g), Amine (1.1 equiv), and EtOAc (500 mL, 10V).

  • Base Addition: Add Pyridine (2.5 equiv) at 0–5°C. Note: Pyridine acts as both base and acylation catalyst, suppressing epimerization.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 30 minutes, maintaining internal temperature <10°C.

    • Expert Insight: T3P is exothermic upon addition. Controlling the rate prevents thermal spikes that could degrade sensitive functionalities.

  • Reaction: Warm to 25°C and stir for 2–4 hours. Monitor by HPLC for <1% remaining acid.

  • Quench & Workup (The "One-Pot" Advantage):

    • Add water (250 mL) directly to the reaction vessel.

    • Stir for 15 minutes. The T3P byproducts partition immediately into the aqueous phase.

    • Separate layers. Wash the organic layer with 0.5M HCl (to remove excess pyridine) and then Sat. NaHCO₃.

  • Isolation: Concentrate the organic layer to dryness or induce crystallization by adding an anti-solvent (e.g., Heptane).

Validation Checkpoint:

  • Visual: The organic layer should be clear. Haze indicates residual phosphonate salts; an additional water wash will resolve this.

  • Chiral HPLC: Expect >99% retention of optical purity.

Decision Framework for Reagent Selection

Use this logic tree to determine when T3P is the mandatory choice versus when cheaper alternatives might suffice.

Decision_Tree Start Start: Amide Bond Requirement Scale Is the scale >100g? Start->Scale Chiral Is the Acid Chiral/Epimerizable? Scale->Chiral Yes Use_HATU Use HATU/EDC (Lab Scale Only) Scale->Use_HATU No (<100g) Steric Is the Amine Non-Nucleophilic? Chiral->Steric No Use_T3P **Use T3P Protocol** (High Value/Complex API) Chiral->Use_T3P Yes (Critical) Use_SOCl2 Use Thionyl Chloride (Commodity Chemicals) Steric->Use_SOCl2 No (Simple Coupling) Steric->Use_T3P Yes (Needs Activation)

Figure 2: Reagent Selection Decision Matrix for Process Chemists.

References
  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1][3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][3][5] Organic Letters, 13(19), 5048–5051.[1] [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature, 480, 471–479. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Curia Global. (n.d.). How T3P is helping to advance API development. Curia Whitepapers. [Link]

Sources

Reactivity comparison between different alcohol-derived N-chlorosulfonyl carbamates

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of alcohol-derived N-chlorosulfonyl carbamates, focusing on their utility as precursors to Burgess-type dehydrating reagents.

Executive Summary

N-chlorosulfonyl carbamates (


) are potent electrophilic intermediates formed by the reaction of Chlorosulfonyl Isocyanate (CSI) with alcohols. While the carbamates themselves are isolable, their primary utility lies in their conversion to Burgess-type reagents  (inner sulfamate salts) which serve as mild, stereoselective dehydrating agents.

This guide compares the standard Methyl-derived variant (Burgess Reagent) against modified alkyl and polymer-supported alternatives. It addresses the critical trade-offs between thermal stability , reactivity rates , and atom economy to assist in reagent selection for complex organic synthesis.

Mechanistic Foundation & Chemical Identity

The Core Structure

The reactivity of this class depends on the "R" group derived from the alcohol precursor. The general structure is:



Upon treatment with a tertiary amine (typically triethylamine), this precursor forms the zwitterionic Burgess Reagent :



Mechanism of Action (The "Ei" Pathway)

Unlike acid-catalyzed dehydration (E1), Burgess-mediated dehydration proceeds via a syn-elimination (Ei) mechanism.[1] This allows for the stereospecific conversion of secondary and tertiary alcohols to alkenes under neutral, mild conditions, avoiding carbocation rearrangements.

BurgessMechanism CSI Chlorosulfonyl Isocyanate (CSI) Carbamate N-Chlorosulfonyl Carbamate (Precursor) CSI->Carbamate Fast Addn (-78°C) Alcohol Alcohol (ROH) Alcohol->Carbamate Burgess Burgess Reagent (Inner Salt) Carbamate->Burgess + Et3N (-HCl) Amine Triethylamine (Et3N) Amine->Burgess Sulfamate Sulfamate Ester Intermediate Burgess->Sulfamate + Substrate R'OH (-Et3N, -MeOH) Substrate Substrate Alcohol (R'OH) Substrate->Sulfamate Transition Cyclic Transition State (Ei) Sulfamate->Transition Heat (<50°C) Alkene Alkene Product (Zaitsev/Hofmann) Transition->Alkene Syn-Elimination

Figure 1: The stepwise generation of the active reagent and its subsequent dehydration mechanism.

Comparative Analysis of Variants

The "R" group in the carbamate backbone (


) significantly influences the reagent's physical properties and thermal stability.
Methyl N-chlorosulfonyl Carbamate (Standard Burgess)
  • Structure:

    
    [2]
    
  • Status: The industry standard. Commercially available as the inner salt.[1]

  • Performance:

    • Kinetics: Fast reaction rates due to minimal steric hindrance on the leaving group.

    • Stability: Poor. Decomposes rapidly above room temperature or upon exposure to moisture. Must be stored at -20°C under inert atmosphere.

    • Application: Ideal for kinetic dehydration of sensitive substrates (e.g., converting hydroxyamides to oxazolines).

Ethyl & Higher Alkyl Variants
  • Structure:

    
    [3]
    
  • Performance:

    • Kinetics: Slightly slower reaction rates compared to methyl due to increased steric bulk, though often negligible for unhindered substrates.

    • Stability: Marginally improved lipophilicity, but thermal stability remains a limiting factor.

    • Use Case: Often synthesized in situ when methanol is not desirable or when specific solubility profiles are required in non-polar solvents.

Thermally Stable Variants (Metcalf/Rigby Modifications)
  • Structure: Modifications often involve the amine component (e.g., replacing

    
     with DABCO or rigid cyclic amines) or electron-withdrawing R-groups (e.g., 
    
    
    
    ).
  • Performance:

    • Stability: Can withstand temperatures up to 80-100°C , unlike the standard Burgess which decomposes ~50°C.

    • Reactivity: The "harder" nature of these reagents allows for the dehydration of difficult substrates, such as opening of epoxides to cyclic sulfamidates, which requires higher activation energy.

    • Data Point: Metcalf variants showed improved yields (60-80%) in epoxide openings where standard Burgess failed (<40%).

Polymer-Supported (PEG-Linked)
  • Structure:

    
    
    
  • Performance:

    • Purification: The "Game Changer". The byproduct remains attached to the polymer, allowing product isolation via simple filtration.

    • Kinetics: Slower heterogeneous kinetics; requires excess reagent (2.0 - 3.0 equiv).

    • Use Case: High-throughput screening (HTS) and combinatorial chemistry where purification speed is critical.

Summary Data Table
Reagent VariantR-Group SourceThermal StabilityReactivity (Dehydration)Atom EconomyPrimary Application
Standard Burgess MethanolLow (< 50°C)High (Fast)HighGeneral dehydration, heterocycle synthesis
Lipophilic Burgess Ethanol/BenzylLowMod-HighModerateNon-polar solvent applications
Rigby/Metcalf Modified Amine/RHigh (up to 80°C) Moderate (Tunable)LowEpoxide opening, difficult substrates
PEG-Burgess PEG-OHModerateLow (Heterogeneous)Very LowCombinatorial synthesis, easy workup

Experimental Protocols

Protocol A: In Situ Preparation of Methyl N-chlorosulfonyl Carbamate

Use this protocol if commercial Burgess reagent is degraded or unavailable.

Reagents: Chlorosulfonyl Isocyanate (CSI), Anhydrous Methanol, Benzene/Toluene. Precautions: CSI is violently reactive with water. Handle in a fume hood.

  • Setup: Flame-dry a 3-neck round bottom flask equipped with an addition funnel and N2 inlet.

  • Solvent: Charge flask with anhydrous benzene (0.5 M concentration relative to CSI).

  • CSI Addition: Add CSI (1.0 equiv) and cool to 0°C.

  • Alcohol Addition: Mix Methanol (1.0 equiv) in a small amount of benzene. Add dropwise over 30 mins. Exothermic reaction.

  • Intermediate Isolation: Stir for 30 mins at 0°C. The solution contains Methyl N-chlorosulfonyl carbamate.

    • Checkpoint: Can be used directly or concentrated to yield a white solid (mp 71-72°C).[4]

  • Burgess Formation: To the carbamate solution, add Triethylamine (2.1 equiv) dropwise at 10°C. The Burgess reagent (inner salt) will precipitate as a white solid. Filter under inert atmosphere.

Protocol B: Standard Dehydration of Secondary Alcohol

Substrate: 1-Phenylethanol (Model substrate).

  • Dissolution: Dissolve substrate (1.0 mmol) in anhydrous THF or DCM (5 mL).

  • Reagent Addition: Add Burgess Reagent (2.0 mmol, 2.0 equiv) in one portion at room temperature.

  • Reaction: Stir at 25°C. Monitor by TLC (typically 30 min - 2 h).

    • Note: If reaction is sluggish, heat to 50°C (max). Above 50°C, competing elimination of the reagent itself occurs.

  • Workup: Quench with water. Extract with Et2O. The byproduct (sulfamic acid salt) is water-soluble.

  • Purification: Flash chromatography on silica gel.

Strategic Selection Guide (Decision Tree)

Use the following logic flow to select the appropriate reagent variant for your specific synthesis.

SelectionLogic Start Start: Select Substrate SubstrateType Substrate Type? Start->SubstrateType PrimOH Primary Alcohol SubstrateType->PrimOH SecTertOH Sec/Tert Alcohol SubstrateType->SecTertOH Epoxide Epoxide/Diol SubstrateType->Epoxide CarbamateSyn Forms Carbamate (Not Alkene) PrimOH->CarbamateSyn Standard Burgess Standard Use Standard Burgess (Methyl) SecTertOH->Standard T < 50°C Difficult Requires T > 50°C? SecTertOH->Difficult Metcalf Use Metcalf/Rigby (Stabilized Variant) Epoxide->Metcalf Requires Thermal Stability Purification Is Purification Difficult? Standard->Purification Difficult->Standard No Difficult->Metcalf Yes Purification->Standard No PEG Use PEG-Supported Burgess Purification->PEG Yes (HTS/Parallel)

Figure 2: Decision matrix for reagent selection based on substrate and process constraints.

References

  • Atkins, G. M., & Burgess, E. M. (1968). "The reactions of an N-sulfonylamine inner salt." Journal of the American Chemical Society, 90(17), 4744–4745. Link

  • Metcalf, T. A., Simionescu, R., & Hudlicky, T. (2010). "Design of Thermally Stable Versions of the Burgess Reagent: Stability and Reactivity Study." The Journal of Organic Chemistry, 75(10), 3447–3450. Link

  • Khapli, S., Dey, S., & Mal, D. (2001). "Burgess reagent in organic synthesis."[4][5][6][7][8][9] Journal of the Indian Institute of Science, 81, 461–476. Link

  • Sultane, P. R., & Bielawski, C. W. (2017).[5][6] "Burgess Reagent Facilitated Alcohol Oxidations in DMSO."[5][6] The Journal of Organic Chemistry, 82(2), 1046–1052.[6] Link[6]

  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of peptide thiazolines using a polymer-supported Burgess reagent." Tetrahedron Letters, 34(43), 6861-6864. Link

Sources

Benchmarking Guide: Photocatalytic C3-H Functionalization of Quinoxalin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous bioactive agents (e.g., inhibitors of aldose reductase, angiotensin II receptors, and various kinases). Functionalization at the C3 position is critical for expanding Structure-Activity Relationships (SAR).

Historically, this has been achieved via nucleophilic substitution of pre-functionalized halides (C3-Cl/Br) or harsh thermal oxidative couplings. This guide benchmarks the Visible-Light Photocatalytic C-H Functionalization (Method A) against two established alternatives: Stoichiometric Thermal Oxidation (Method B) and Transition-Metal Cross-Coupling (Method C).

Key Finding: While Method C offers high regioselectivity for complex arylations, Method A (Photocatalysis) demonstrates superior atom economy , functional group tolerance , and process safety , making it the preferred route for late-stage functionalization (LSF) of drug-like molecules.

The Functionalization Landscape

The C3 position of quinoxalin-2(1H)-one is electrophilic, characteristic of an imine-like carbon. However, direct C-H functionalization requires overcoming the inherent stability of the heterocycle.

Comparative Workflow Analysis

The following diagram illustrates the mechanistic divergence between the three primary methodologies.

Quinoxalinone_Pathways Start Quinoxalin-2(1H)-one (Unsubstituted) Photo_Step Method A: Visible Light (Blue LED, 25°C) Radical Precursor + Cat. Start->Photo_Step Direct C-H Therm_Step Method B: Thermal Oxidation (>80°C, Stoichiometric Oxidant) Start->Therm_Step Direct C-H Act_Step Pre-activation (POCl3 -> C3-Cl) Start->Act_Step Step 1 (Extra) Radical_Int Radical Intermediate (Minisci-type) Photo_Step->Radical_Int Product_A C3-Functionalized Product (High Yield) Radical_Int->Product_A Waste_B High Waste (Sulfate/Peroxide byproducts) Therm_Step->Waste_B Product_B Product (Moderate Yield) Therm_Step->Product_B Metal_Step Method C: Pd/Cu Catalysis (Cross-Coupling) Act_Step->Metal_Step Product_C Product (High Selectivity) Metal_Step->Product_C

Figure 1: Mechanistic divergence of C3-functionalization strategies. Note the step-economy advantage of Methods A and B over Method C, and the waste reduction of Method A over Method B.

Technical Benchmarking

The following data aggregates performance metrics from recent high-impact studies (2020–2025), specifically comparing alkylation and arylation protocols.

Performance Matrix
MetricMethod A: Photocatalysis Method B: Thermal Oxidation Method C: Metal Cross-Coupling
Reaction Type Radical Minisci-type / SETOxidative Radical SubstitutionSuzuki/Sonogashira Coupling
Temperature Ambient (20–30°C)High (80–120°C)Moderate to High (60–100°C)
Step Count 1 (Direct C-H)1 (Direct C-H)2 (Requires C3-Cl/Br/OTf)
Atom Economy High (Catalytic oxidant/Air)Low (Stoichiometric oxidant)Low (Leaving groups + Ligands)
Functional Group Tolerance Excellent (Tolerates -OH, -NH2, halides)Fair (Sensitive to oxidation)Good (But metal-sensitive groups fail)
Scalability Moderate (Photon penetration limits)High (Standard batch reactors)High (Well-established industrial flow)
Green Metric (E-Factor) < 10 (Optimized)> 50 (Due to oxidant waste)20–100 (Solvent/Purification heavy)
Trace Impurities Organic dyes (removable)Decomposition productsHeavy Metals (Pd/Cu/Ru)
Critical Analysis
  • Thermodynamics vs. Kinetics: Method B relies on thermal energy to cleave weak bonds in oxidants (e.g.,

    
    , TBHP) to generate radicals. This lacks discrimination, often leading to over-oxidation or polymerization side-products. Method A uses light energy to access excited states (
    
    
    
    ), allowing for specific Single Electron Transfer (SET) events that generate radicals at room temperature, preserving sensitive molecular architecture.
  • The "Pre-functionalization Tax": Method C provides the highest predictability for complex aryl couplings but incurs a "tax" of an extra synthetic step (chlorination with

    
    ). This reduces overall yield and increases hazardous waste streams.
    

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on best-in-class literature methods.

Protocol A: Visible-Light Induced C3-Alkylation (Recommended)

Targeting direct alkylation using Katritzky salts or alkyl halides.

Reagents:

  • Quinoxalin-2(1H)-one derivative (0.2 mmol)

  • Alkylating Agent (e.g., N-alkylpyridinium salt) (0.3 mmol)

  • Photocatalyst: Eosin Y (2 mol%) or 4CzIPN (1 mol%)

  • Base:

    
     or DIPEA (2 equiv)
    
  • Solvent: DMSO or DMF (2.0 mL)

Workflow:

  • Setup: Charge a 10 mL Schlenk tube with the substrate, alkylating agent, and photocatalyst.

  • Inertion: Evacuate and backfill with

    
     (x3). Add degassed solvent and base via syringe.
    
  • Irradiation: Place the tube 2–3 cm from a Blue LED (450–460 nm, ~5W) . Stir vigorously at room temperature.

    • Control: Use a fan to maintain temp <30°C.

  • Monitoring: Monitor via TLC (typically 12–18 hours).

  • Workup: Dilute with water (10 mL), extract with EtOAc (3x). Wash combined organics with brine. Dry over

    
    .
    
  • Validation Check: If reaction stalls, check for "light blocking" by precipitating salts. Sonication may be required.

Protocol B: Thermal Oxidative C3-Alkylation (Baseline)

Targeting radical alkylation using stoichiometric peroxides.

Reagents:

  • Quinoxalin-2(1H)-one derivative (0.2 mmol)

  • Alkane/Aldehyde (Excess/Solvent or 3 equiv)

  • Oxidant: TBHP (70% aq, 3 equiv) or DTBP

  • Solvent: Chlorobenzene or neat

Workflow:

  • Setup: Charge a pressure tube with substrate and oxidant.

  • Activation: Heat block set to 110°C .

  • Reaction: Stir for 12–24 hours.

    • Safety Note: Blast shield required due to peroxide thermal decomposition risks.

  • Workup: Cool to RT. Quench with saturated

    
     (to neutralize peroxides). Extract and purify.
    

Strategic Recommendations

When to use Method A (Photocatalysis):
  • Late-Stage Functionalization: When the substrate contains heat-sensitive stereocenters or oxidatively labile groups (e.g., benzylic alcohols, free amines).

  • Green Chemistry Mandates: When minimizing E-factor and avoiding heavy metals is a project KPI.

  • Library Generation: Ideal for parallel synthesis using diverse radical precursors (carboxylic acids, silanes, halides) under mild conditions.

When to use Method C (Metal Catalysis):
  • Strict Regiocontrol: When absolute specificity is required for complex biaryl linkages that cannot be accessed via radical addition.

  • GMP Scale-Up: If the facility lacks photoreactors but possesses standard Hastelloy/Glass-lined reactors valid for Pd-chemistry.

When to use Method B (Thermal):
  • Commodity Precursors: When using simple, unactivated alkanes (e.g., cyclohexane) as both reagent and solvent, where the low cost of reagents outweighs the energy cost of heating.

References

  • Wei, W., et al. (2018). Visible-Light-Enabled Direct C3-H Functionalization of Quinoxalin-2(1H)-ones.[1]

    • Source: Organic Letters
  • Zuo, Y., et al. (2025). Recent advances in photo-promoted generalized C3–H alkylation of quinoxalin-2(1H)-ones.[2][3]

    • Source: Organic & Biomolecular Chemistry
  • He, Y., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions.[4]

    • Source: Molecules[1][2][3][4][5][6][7]

  • Yatham, V. R., et al. (2020).Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones: recent advances and sanguine future.

    • Source: New Journal of Chemistry
  • Gupta, R., et al. (2023). Metal- and Photocatalyst-Free, Visible-Light-Initiated C3 α-Aminomethylation of Quinoxalin-2(1H)-ones via Electron Donor-Acceptor Complexes.[8]

    • Source: The Journal of Organic Chemistry

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Benzyl (chlorosulfonyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the mastery of potent chemical reagents is a daily necessity. Benzyl (chlorosulfonyl)carbamate is one such compound, offering significant synthetic utility. However, its power in the flask is matched by its potential hazards on the bench. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for its safe handling. Here, we explain not just what to do, but why you must do it, ensuring every protocol is a self-validating system of safety.

Hazard Assessment: Deconstructing the Risk

  • The Chlorosulfonyl Moiety (-SO₂Cl): This is the primary driver of the compound's acute handling risks. Like other sulfonyl chlorides such as benzene sulfonyl chloride and sulfuryl chloride, this group is highly reactive. It readily reacts with nucleophiles, most notably water (including atmospheric moisture), in an exothermic reaction that liberates corrosive hydrogen chloride (HCl) gas and sulfuric acid.[1][2] This reactivity makes the compound severely corrosive and a lachrymator (a substance that irritates the eyes and causes tears).[2]

  • The Carbamate Core (-NH-C(=O)-O-): Carbamates as a class present a range of toxicological concerns. While some are relatively benign, others are known for their potential to cause skin and eye irritation, respiratory issues, and in some cases, are considered potential carcinogens.[3][4] Therefore, minimizing exposure through all routes is critical.

  • The Benzyl Group and Chloroformate Analogy: The overall structure bears resemblance to Benzyl chloroformate (Cbz-Cl), a widely used and hazardous laboratory chemical. SDS for Benzyl chloroformate consistently list it as causing severe skin burns and eye damage, being potentially fatal if inhaled, and a suspected carcinogen.[5][6][7][8] Given the structural and reactive similarities, it is prudent to treat this compound with the same level of caution.

Based on this analysis, this compound must be regarded as corrosive, a severe respiratory and eye irritant, potentially carcinogenic, and highly reactive with moisture.

Core Protocol: Multi-Layered Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable. Each component serves a specific purpose, and together they form a comprehensive barrier against exposure. All operations should, without exception, be performed inside a certified chemical fume hood to manage vapor and gas release.[1]

PPE CategorySpecificationRationale
Hand Protection Double Gloving: Inner nitrile glove, outer chemical-resistant glove (e.g., butyl rubber or thick nitrile). Extend gloves over lab coat sleeves.[1][3]The primary route of exposure is skin contact. Double gloving provides redundancy. If the outer glove is contaminated, it can be removed without exposing the skin. Nitrile offers good general chemical resistance.[1]
Eye & Face Protection Chemical safety goggles with side shields AND a full-face shield.[1][2][9]Protects against splashes of the corrosive liquid and the irritating HCl gas that can be generated.[2][6] Goggles provide a seal around the eyes, while the face shield protects the entire face.
Body Protection A chemical-resistant lab coat (e.g., polyester or a poly/cotton blend). For larger quantities (>5g) or splash-prone operations, add a chemical-resistant apron.[1][3]Protects skin and personal clothing from splashes and spills. Standard cotton lab coats can absorb chemicals and should be avoided as primary protection.[3]
Respiratory Protection All work must be conducted in a certified chemical fume hood.[1][10] For emergency situations (e.g., large spill), a full-face respirator with an appropriate cartridge (e.g., for acid gases and organic vapors) is required.[9]The compound is volatile, may be fatal if inhaled, and reacts with moisture to produce HCl gas.[6] A fume hood is the most critical piece of engineering control to prevent inhalation exposure.

Operational and Disposal Plans

Safe handling extends beyond wearing the correct PPE. It encompasses every step from weighing the reagent to disposing of the waste.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure an emergency eyewash station and safety shower are directly accessible and unobstructed.[1] Prepare a spill kit containing an inert absorbent material like vermiculite or sand (DO NOT USE WATER or combustible materials).[1][11]

  • Weighing and Transfer:

    • Conduct all transfers within the chemical fume hood.

    • Use glassware or compatible plastic containers; avoid metal spatulas or containers as sulfonyl chlorides can react with some metals.[1]

    • To minimize exposure, weigh the compound directly into the reaction vessel if possible. If pre-weighing is necessary, use a tared, sealed container.

    • Keep the primary container tightly sealed when not in use to prevent reaction with atmospheric moisture.[2]

  • During the Reaction:

    • Keep the reaction setup under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • Ensure the fume hood sash is kept at the lowest practical height.

  • Post-Handling:

    • Carefully remove the outer gloves first, followed by the inner gloves, avoiding contact with the contaminated outer surface.

    • Wash hands and forearms thoroughly with soap and water after the procedure is complete.

    • Decontaminate any surfaces that may have come into contact with the chemical.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][6]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[5][6]

  • Spill:

    • Evacuate non-essential personnel from the area.[11]

    • Wearing the full PPE described above (including respiratory protection if necessary), contain the spill.

    • Cover the spill with an inert, dry absorbent material like sand or vermiculite.[1][11]

    • Carefully sweep or scoop the absorbed material into a designated, sealed, and clearly labeled hazardous waste container.

    • DO NOT use water to clean the spill, as this will generate HCl gas.[11]

    • Ventilate the area and wash the spill site with an appropriate solvent (e.g., isopropanol) and then soap and water once the bulk material is removed. Collect all cleaning materials as hazardous waste.

Disposal Plan
  • Chemical Waste: Unused or waste this compound should be collected in a dedicated, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.[3]

  • Contaminated Materials: All disposables that have come into contact with the chemical, including gloves, pipette tips, weigh boats, and absorbent materials from spills, must be disposed of as hazardous waste.[3] Place these items in a sealed, clearly labeled container.

Visual Guide: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the operational context.

PPE_Workflow start_node Handling Benzyl (chlorosulfonyl)carbamate decision_node Scale of Work & Task start_node->decision_node base_req All tasks require a certified Chemical Fume Hood start_node->base_req ppe_small Standard PPE - Double Nitrile Gloves - Safety Goggles + Face Shield - Chemical-Resistant Lab Coat decision_node->ppe_small  Small Scale (<5g)  Routine Transfer ppe_large Enhanced PPE - Inner Nitrile, Outer Butyl Gloves - Safety Goggles + Face Shield - Chemical-Resistant Lab Coat - Chemical Apron decision_node->ppe_large  Large Scale (>5g)  High Splash Potential ppe_spill Emergency (Spill) PPE - Full Enhanced PPE - Respirator (Acid Gas/ Organic Vapor Cartridge) decision_node->ppe_spill  Spill or Emergency  Response

Caption: PPE selection workflow for this compound.

References

  • What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog. (2025).
  • SAFETY DATA SHEET - Benzyl chloroformate, stabilized. Fisher Scientific. (2010).
  • Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • Safety Data Sheet: Benzyl chloroformate. Chemos GmbH&Co.KG.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Benzhydrylcarbamate. Benchchem. (2025).
  • Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Cole-Parmer. (2005).
  • Benzyl chloroformate CAS 501-53-1 | 814688. Merck.
  • Benzyl chloroformate. Fluorochem.
  • Safety and toxicological considerations when working with organophosphates and carbamates in the laboratory. ACS Publications.
  • Benzyl carbamate. Apollo Scientific.
  • SAFETY DATA SHEET - Isobutanesulfonyl chloride. Sigma-Aldrich. (2024).
  • SAFETY DATA SHEET - Benzyl Chloroformate (30-35% in Toluene). TCI Chemicals. (2025).
  • SAFETY DATA SHEETS - p-Toluene sulfonyl chloride.
  • Carbamate Test Mixture - Safety Data Sheet (SDS). Pickering Laboratories, Inc. (2021).
  • SAFETY DATA SHEET - Benzyl carbamate. Fisher Scientific. (2009).
  • SAFETY DATA SHEET - Benzyl Carbamate. TCI Chemicals. (2025).
  • SAFETY DATA SHEET - benzenesulphonyl chloride. (2025).
  • SAFETY DATA SHEET - Benzyl chloroformate. Merck Millipore.
  • Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Agilent Technologies, Inc. (2024).
  • SAFETY DATA SHEET - Benzyl chloride. Sigma-Aldrich. (2025).
  • benzyl carbamate. s d fine-chem limited.
  • SAFETY DATA SHEET - Benzyl carbamate. Thermo Fisher Scientific. (2009).
  • Common Name: BENZYL CHLOROFORMATE HAZARD SUMMARY. NJ.gov.
  • Organophosphate/Carbamate Exposure - Management. (2024).
  • Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene. Cole-Parmer. (2005).
  • Benzyl chloride - Safety Data Sheet. Sigma-Aldrich.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl (chlorosulfonyl)carbamate
Reactant of Route 2
Reactant of Route 2
Benzyl (chlorosulfonyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.